Thietane 1,1-dioxide
Description
Structure
3D Structure
Properties
IUPAC Name |
thietane 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O2S/c4-6(5)2-1-3-6/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCFMKFHUNDYKEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40295433 | |
| Record name | thietane 1,1-dioxide | |
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Molecular Weight |
106.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5687-92-3 | |
| Record name | Trimethylene sulfone | |
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| Record name | Trimethylene sulfone | |
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| Record name | thietane 1,1-dioxide | |
| Source | EPA DSSTox | |
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| Record name | 1lambda6-thietane-1,1-dione | |
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| Record name | Trimethylene sulfone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GKF638T3KC | |
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Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Thietane 1,1-dioxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thietane 1,1-dioxide, also known as trimethylene sulfone, is a saturated four-membered heterocyclic compound containing a sulfone functional group. This strained ring system has garnered significant interest in medicinal chemistry and materials science due to its unique stereoelectronic properties. It is often utilized as a bioisostere for other functional groups, influencing the physicochemical and pharmacological properties of parent molecules. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its synthetic pathway.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. These parameters are crucial for understanding its behavior in various chemical and biological systems, aiding in the design of novel therapeutics and materials.
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₆O₂S | [1][2][3] |
| Molecular Weight | 106.14 g/mol | [1][2] |
| Melting Point | 72-76 °C | [1] |
| Boiling Point | 180 °C at 30 mmHg | [1] |
| Density | ~1.21 g/cm³ (estimated) | [1] |
| Appearance | White to light yellow crystalline powder | [1] |
| Solubility | Qualitatively described as poorly soluble in polar solvents like water and more soluble in non-polar organic solvents.[4] Quantitative data is not readily available in the literature. | [4] |
| pKa | Data not readily available in the literature. The hydrogen atoms on the carbons alpha to the sulfone group are weakly acidic.[5] | [5] |
Experimental Protocols
Detailed methodologies for the determination of the key physicochemical properties of this compound are provided below. These protocols are adapted from standard laboratory procedures for organic compounds.
Melting Point Determination
Objective: To determine the temperature range over which this compound transitions from a solid to a liquid.
Methodology:
-
Apparatus: Capillary melting point apparatus, capillary tubes (sealed at one end), thermometer, mortar and pestle.
-
Procedure:
-
A small sample of dry this compound is finely ground using a mortar and pestle.
-
The open end of a capillary tube is pressed into the powdered sample, and the tube is tapped gently to pack the solid into the sealed end. A sample height of 2-3 mm is optimal.
-
The packed capillary tube is placed into the heating block of the melting point apparatus, adjacent to the thermometer.
-
The sample is heated at a rate of approximately 10-15 °C per minute initially.
-
As the temperature approaches the expected melting point (around 65 °C), the heating rate is reduced to 1-2 °C per minute to ensure thermal equilibrium.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire solid has melted into a clear liquid is recorded as the end of the melting range.
-
The experiment is repeated at least twice, and the average melting point range is reported.
-
Boiling Point Determination
Objective: To determine the temperature at which the vapor pressure of liquid this compound equals the external pressure.
Methodology:
-
Apparatus: Thiele tube or micro-boiling point apparatus, small test tube, capillary tube (sealed at one end), thermometer, heating source (e.g., Bunsen burner or oil bath).
-
Procedure:
-
A small amount of this compound (approximately 0.5 mL) is placed into a small test tube.
-
A capillary tube, sealed at one end, is placed open-end down into the test tube containing the sample.
-
The test tube is attached to a thermometer with the bulb of the thermometer level with the sample.
-
The assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil) or a micro-boiling point apparatus.
-
The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled.
-
Heating is continued until a steady stream of bubbles emerges from the open end of the capillary tube.
-
The heating is then discontinued, and the apparatus is allowed to cool slowly.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point. The external pressure should also be recorded.
-
Density Determination
Objective: To determine the mass per unit volume of this compound.
Methodology:
-
Apparatus: Pycnometer (a small glass flask with a precise volume), analytical balance.
-
Procedure:
-
The empty pycnometer is cleaned, dried, and its mass is accurately weighed (m₁).
-
The pycnometer is filled with distilled water, ensuring no air bubbles are trapped, and weighed again (m₂). The temperature of the water is recorded.
-
The pycnometer is emptied, thoroughly dried, and then filled with molten this compound (heated just above its melting point). Care is taken to avoid air bubbles. The pycnometer is allowed to cool to the same temperature as the water and then weighed (m₃).
-
The density (ρ) of this compound is calculated using the following formula: ρ = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the density of water at the recorded temperature.
-
Solubility Determination (Qualitative)
Objective: To qualitatively assess the solubility of this compound in various solvents.
Methodology:
-
Apparatus: Small test tubes, spatula, vortex mixer (optional).
-
Solvents: Water, ethanol, chloroform, acetone.
-
Procedure:
-
Approximately 10-20 mg of this compound is placed into four separate, labeled test tubes.
-
To each test tube, 1 mL of a different solvent (water, ethanol, chloroform, acetone) is added.
-
The test tubes are agitated vigorously (e.g., using a vortex mixer) for 1-2 minutes.
-
The tubes are allowed to stand, and the contents are visually inspected.
-
Solubility is classified as:
-
Soluble: The solid completely dissolves, leaving a clear solution.
-
Partially soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
-
Synthesis Pathway of this compound
This compound is commonly synthesized via a two-step process starting from 1,3-dibromopropane. The first step involves the formation of the thietane ring through a nucleophilic substitution reaction with sodium sulfide. The subsequent step is the oxidation of the sulfide to a sulfone.
Caption: Synthesis pathway of this compound from 1,3-dibromopropane.
Conclusion
This technical guide provides essential physicochemical data and experimental protocols for this compound, a compound of growing importance in scientific research and development. The provided information serves as a valuable resource for researchers working with this versatile heterocyclic scaffold, enabling a deeper understanding of its properties and facilitating its application in the design of novel molecules with desired characteristics. Further research to quantitatively determine its solubility in various solvents and its pKa would be beneficial for more precise modeling and application in drug development and materials science.
References
An In-depth Technical Guide on the Molecular Structure and Bonding in Thietane 1,1-dioxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thietane 1,1-dioxide, a four-membered heterocyclic sulfone, represents a significant scaffold in medicinal chemistry and materials science. Its strained ring system and the presence of the sulfonyl group impart unique physicochemical properties, influencing molecular conformation, polarity, and metabolic stability. A thorough understanding of its three-dimensional structure and the nuances of its chemical bonding is paramount for the rational design of novel therapeutics and advanced materials. This technical guide provides a comprehensive overview of the molecular geometry, conformational dynamics, and bonding characteristics of this compound, drawing from experimental and theoretical studies.
Molecular Geometry
The molecular structure of this compound has been a subject of interest, with its puckered four-membered ring being a key feature. While a definitive high-resolution gas-phase electron diffraction or microwave spectroscopy study on the parent, unsubstituted this compound is not extensively documented in publicly available literature, valuable insights can be drawn from X-ray crystallography of its derivatives and from computational studies.
Bond Lengths and Angles
Theoretical calculations and data from substituted analogs suggest a non-planar, puckered conformation for the this compound ring. The key geometric parameters are summarized in the table below. It is important to note that these values are derived from computational models and may vary slightly from experimental data for the unsubstituted molecule.
| Parameter | Value (Å or °) | Method | Reference |
| Bond Lengths | |||
| C-S | ~1.82 | Theoretical Calculations | |
| C-C | ~1.55 | Theoretical Calculations | |
| S=O | ~1.44 | Theoretical Calculations | |
| C-H | ~1.09 | Theoretical Calculations | |
| Bond Angles | |||
| ∠C-S-C | ~78 | Theoretical Calculations | |
| ∠S-C-C | ~88 | Theoretical Calculations | |
| ∠C-C-C | ~94 | Theoretical Calculations | |
| ∠O-S-O | ~118 | Theoretical Calculations |
Note: The values presented are approximate and intended to provide a general understanding of the molecular geometry. Precise experimental values for the unsubstituted molecule are pending definitive studies.
Ring Puckering and Conformational Dynamics
The four-membered ring of this compound is not planar and exhibits a puckered conformation. This puckering is a consequence of the interplay between angle strain and torsional strain. The degree of puckering can be described by a puckering coordinate, which defines the displacement of the atoms from a mean plane.
The X-ray crystal structures of some substituted thietane 1,1-dioxides have shown that the ring can be either puckered or planar, depending on the nature and substitution pattern of the ring. For instance, in certain [2+2] cycloadducts, the puckering is influenced by the cis-2,4 ring substituents[1].
The conformational potential energy surface of this compound is characterized by a double-well potential, with the planar conformation representing a barrier to inversion between the two equivalent puckered conformations. The height of this barrier is a critical parameter that governs the conformational flexibility of the ring.
References
Thietane 1,1-dioxide: A Comprehensive Technical Guide for Researchers
Abstract
Thietane 1,1-dioxide, a saturated four-membered heterocyclic sulfone, has garnered significant attention in the fields of medicinal chemistry and materials science. Its unique stereoelectronic properties, metabolic stability, and ability to act as a bioisosteric replacement for various functional groups have established it as a valuable scaffold in modern drug discovery and a versatile building block in organic synthesis. This in-depth technical guide provides a comprehensive overview of this compound, including its nomenclature, chemical and physical properties, detailed experimental protocols for its synthesis, and its applications in drug development, with a particular focus on its role in the design of kinase inhibitors.
Nomenclature and CAS Number
The compound is systematically named This compound according to IUPAC nomenclature. It is also commonly referred to by several synonyms.
| Identifier | Value | Citation |
| CAS Number | 5687-92-3 | [1][2] |
| IUPAC Name | This compound | [2] |
| Synonyms | Trimethylene sulfone, 1,1-Dioxothietane, Thietane dioxide | [1][2] |
Physicochemical Properties
This compound is a white to light yellow crystalline powder at room temperature. A summary of its key physicochemical properties is presented below.
| Property | Value | Citation |
| Molecular Formula | C₃H₆O₂S | [1][2] |
| Molecular Weight | 106.14 g/mol | [1] |
| Melting Point | 72 - 76 °C | [1] |
| Boiling Point | 180 °C at 30 mmHg | [1] |
| Appearance | White to light yellow crystalline powder | [1] |
Synthesis of this compound: Experimental Protocols
The most common and practical synthesis of this compound is a two-step process involving the initial synthesis of the parent heterocycle, thietane, followed by its oxidation to the corresponding sulfone.
Step 1: Synthesis of Thietane from 1,3-Dibromopropane
This procedure outlines the synthesis of thietane via the reaction of 1,3-dibromopropane with sodium sulfide.
Materials:
-
1,3-Dibromopropane
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Ethanol
-
Water
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium sulfide nonahydrate in a mixture of ethanol and water.
-
To the stirred solution, add 1,3-dibromopropane dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to heat the reaction mixture at reflux for several hours to ensure the completion of the reaction.
-
Cool the reaction mixture to room temperature and then dilute with water.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation at atmospheric pressure. Caution: Thietane is a volatile and malodorous compound.
-
The crude thietane can be purified by fractional distillation.
Step 2: Oxidation of Thietane to this compound
This section details two common methods for the oxidation of thietane to this compound.
Materials:
-
Thietane
-
Hydrogen peroxide (30% aqueous solution)
-
Glacial acetic acid
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve thietane in glacial acetic acid in a round-bottom flask and cool the solution in an ice bath.
-
Slowly add a stoichiometric excess of 30% hydrogen peroxide dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Materials:
-
Thietane
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve thietane (1.0 eq) in dichloromethane and cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (2.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 6-8 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the excess m-CPBA by washing with a saturated solution of sodium thiosulfate.
-
Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system to obtain pure this compound.
Applications in Drug Discovery and Development
This compound and its derivatives are of significant interest to the pharmaceutical industry due to their favorable physicochemical properties. The sulfone group is a hydrogen bond acceptor and can improve the aqueous solubility of a molecule. The rigid, four-membered ring introduces a three-dimensional character, which can be advantageous for binding to protein targets. Furthermore, the this compound moiety is often more metabolically stable than other functional groups it may replace.
This compound as a Bioisostere
In medicinal chemistry, bioisosteres are chemical substituents or groups with similar physical or chemical properties which produce broadly similar biological properties to another chemical compound. The this compound moiety has been successfully employed as a bioisostere for various groups, including gem-dimethyl, carbonyl, and other cyclic systems. This strategy can lead to improved potency, selectivity, and pharmacokinetic profiles of drug candidates.
Thietane Derivatives as PI3K Inhibitors
The phosphoinositide 3-kinase (PI3K) signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism.[3] Its dysregulation is a hallmark of many cancers, making it an attractive target for cancer therapy.[3] Several small molecule inhibitors of PI3K have been developed, and some incorporate heterocyclic scaffolds related to thietane.
A notable example is GDC-0941 (Pictilisib) , a potent, orally bioavailable inhibitor of class I PI3K.[4] While GDC-0941 contains a thieno[3,2-d]pyrimidine core, its development highlights the utility of sulfur-containing heterocyclic systems in the design of kinase inhibitors. GDC-0941 binds to the ATP-binding pocket of PI3K, thereby preventing the phosphorylation of PIP2 to PIP3 and subsequent activation of downstream signaling.[4]
Figure 1. PI3K signaling pathway and inhibition by GDC-0941.
The diagram above illustrates a simplified PI3K signaling pathway. Upon activation by receptor tyrosine kinases (RTKs), PI3K phosphorylates PIP2 to generate PIP3. This second messenger recruits and activates downstream effectors such as PDK1 and AKT, ultimately leading to the activation of mTORC1 and promoting cell growth and survival. GDC-0941, a thietane-related compound, inhibits PI3K, thereby blocking this signaling cascade.
Conclusion
This compound is a versatile and valuable building block for medicinal chemists and organic synthesists. Its straightforward synthesis and favorable physicochemical properties make it an attractive scaffold for the development of novel therapeutics. The successful application of related sulfur-containing heterocycles in the design of potent kinase inhibitors, such as the PI3K inhibitor GDC-0941, underscores the potential of the this compound core in future drug discovery efforts. This guide provides the foundational knowledge and practical protocols to enable researchers to explore the full potential of this intriguing molecule.
References
Thietane 1,1-dioxide: A Comprehensive Technical Guide on its Solubility and Stability for Drug Development Professionals
An In-depth Analysis for Researchers, Scientists, and Pharmaceutical Development Professionals
Thietane 1,1-dioxide, a four-membered heterocyclic sulfone, is a versatile building block that has garnered significant attention in medicinal chemistry and materials science.[1] Its rigid, puckered structure and the presence of a polar sulfonyl group impart unique physicochemical properties that make it an attractive scaffold for the design of novel therapeutic agents.[2] This technical guide provides a comprehensive overview of the solubility and stability of this compound, offering detailed experimental protocols and critical data interpretation to support its application in drug discovery and development.
Core Physicochemical Properties
This compound, also known as trimethylene sulfone, is a white to light yellow crystalline powder with a melting point in the range of 72-76 °C.[1] Its molecular formula is C₃H₆O₂S, and it has a molecular weight of 106.14 g/mol .[1][3]
| Property | Value | Reference |
| Molecular Formula | C₃H₆O₂S | [1][3] |
| Molecular Weight | 106.14 g/mol | [1] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 72 - 76 °C | [1] |
| Boiling Point | 180 °C at 30 mmHg | [1] |
| CAS Number | 5687-92-3 | [1][3] |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. While specific quantitative solubility data for this compound is not extensively published, an estimation can be made by examining its structural analogue, sulfolane (tetramethylene sulfone). Sulfolane is a polar aprotic solvent that is miscible with water and shows good solubility in many organic solvents.[4][5][6][7][8][9] Given the structural similarities, this compound is expected to exhibit moderate to good solubility in polar solvents. In contrast, the parent compound, thietane, is poorly soluble in polar solvents and more soluble in non-polar organic solvents.[10] The presence of the dioxide functional group in this compound significantly increases its polarity, thus enhancing its solubility in aqueous and polar organic media.
Estimated Solubility of this compound
The following table provides an estimated solubility profile for this compound based on the properties of sulfolane and general principles of chemical solubility. These values should be confirmed experimentally.
| Solvent | Estimated Solubility | Rationale |
| Water | Miscible | The highly polar sulfonyl group should allow for strong hydrogen bonding with water molecules, similar to sulfolane.[5][6][8] |
| Phosphate-Buffered Saline (PBS, pH 7.4) | High | Expected to be highly soluble in aqueous buffers. |
| Methanol | High | Polar protic solvent capable of hydrogen bonding. |
| Ethanol | High | Polar protic solvent. |
| Dimethyl Sulfoxide (DMSO) | High | Polar aprotic solvent, commonly used for compound storage. |
| Acetonitrile | Moderate | Polar aprotic solvent. |
| Dichloromethane | Low to Moderate | Less polar solvent. |
| Toluene | Low | Non-polar aromatic solvent.[6] |
| Hexane | Low | Non-polar aliphatic solvent. |
Stability Profile
The chemical stability of a drug candidate is paramount to ensure its safety, efficacy, and shelf-life. While some derivatives of this compound have been reported to be stable under acidic and basic conditions, a comprehensive stability assessment under forced degradation conditions is essential.[2] Forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines, are crucial for identifying potential degradation products and establishing the intrinsic stability of the molecule.[11][12][13][14][15]
Forced Degradation Studies
Forced degradation studies should be conducted on a single batch of this compound to intentionally degrade the molecule under more severe conditions than accelerated stability testing.[12] The goal is to achieve a target degradation of 5-20%.[16]
| Stress Condition | Typical Conditions |
| Acid Hydrolysis | 0.1 M to 1 M HCl at 60°C for up to 24 hours.[17] |
| Base Hydrolysis | 0.1 M to 1 M NaOH at 60°C for up to 8 hours.[17] |
| Oxidative Degradation | 3% Hydrogen Peroxide (H₂O₂) at room temperature for up to 12 hours, protected from light.[17] |
| Thermal Degradation | Dry heat at 80°C for 48 hours.[17] |
| Photostability | Exposure to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[18][19][20] |
Experimental Protocols
Detailed methodologies for determining the solubility and stability of this compound are provided below. These protocols are based on standard industry practices and can be adapted as needed.
Thermodynamic Solubility Assay (Shake-Flask Method)
This method determines the equilibrium solubility of a compound, which is a critical parameter for pre-formulation and formulation development.
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the test solvent (e.g., water, PBS pH 7.4, or other relevant organic solvents) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Separation: Separate the undissolved solid from the solution. This can be achieved by centrifugation followed by filtration of the supernatant through a 0.22 µm filter to remove any remaining solid particles.
-
Quantification: Analyze the concentration of this compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calibration: Prepare a standard curve of this compound of known concentrations in the same solvent to quantify the solubility.
Caption: Thermodynamic Solubility Assay Workflow.
Forced Degradation Study Protocol
This protocol outlines a systematic approach to assess the intrinsic stability of this compound under various stress conditions.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile or methanol). For solid-state thermal and photostability, use the neat compound.
-
Stress Conditions:
-
Hydrolytic: Treat the stock solution with acidic (0.1 M HCl) and basic (0.1 M NaOH) solutions at elevated temperatures (e.g., 60°C). Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before analysis.
-
Oxidative: Treat the stock solution with 3% H₂O₂ at room temperature. Take samples at various time points and quench the reaction if necessary before analysis.
-
Thermal: Expose the solid compound to dry heat (e.g., 80°C) for a specified period (e.g., 48 hours). Also, heat a solution of the compound.
-
Photolytic: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/m². A dark control sample should be stored under the same conditions but protected from light.[18][19][20]
-
-
Sample Analysis: Analyze all stressed samples and a non-stressed control using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.[21][22][23][24][25]
-
Data Interpretation: Calculate the percentage degradation of this compound under each stress condition. Identify and characterize any significant degradation products using techniques like LC-MS.
Caption: Forced Degradation Study Workflow.
Application in Drug Development
The favorable physicochemical properties of the this compound moiety, including its potential for good aqueous solubility and metabolic stability, make it a valuable scaffold in drug design.[26] Its rigid structure can help in optimizing the conformation of a drug molecule for better target engagement.
Caption: Role in Drug Development.
Conclusion
This compound presents a promising scaffold for the development of new chemical entities. This guide provides a foundational understanding of its solubility and stability, along with robust experimental protocols for their determination. While quantitative data for the parent molecule is limited, the provided estimations and detailed methodologies offer a clear path for researchers to thoroughly characterize this important building block and unlock its full potential in drug discovery and development. Experimental verification of the estimated solubility and a comprehensive forced degradation study are critical next steps for any drug development program utilizing this moiety.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | C3H6O2S | CID 265652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cpchem.com [cpchem.com]
- 5. Sulfolane - Wikipedia [en.wikipedia.org]
- 6. Sulfolane | C4H8O2S | CID 31347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Sulfolane - Sciencemadness Wiki [sciencemadness.org]
- 8. Sulfolane [chemeurope.com]
- 9. Sixty Solvents [chem.rochester.edu]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. applications.emro.who.int [applications.emro.who.int]
- 14. database.ich.org [database.ich.org]
- 15. database.ich.org [database.ich.org]
- 16. pharmadekho.com [pharmadekho.com]
- 17. benchchem.com [benchchem.com]
- 18. database.ich.org [database.ich.org]
- 19. ema.europa.eu [ema.europa.eu]
- 20. ikev.org [ikev.org]
- 21. japsonline.com [japsonline.com]
- 22. researchgate.net [researchgate.net]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. scispace.com [scispace.com]
- 25. Stability-indicating HPLC method for the determination of cefquinome sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. resolvemass.ca [resolvemass.ca]
history and discovery of Thietane 1,1-dioxide
An In-depth Technical Guide to the History and Discovery of Thietane 1,1-dioxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a saturated four-membered heterocyclic sulfone, has emerged as a significant structural motif in medicinal chemistry and materials science. Its unique stereoelectronic properties and ability to serve as a versatile synthetic building block have led to its incorporation into a wide array of complex molecules, including pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the history, discovery, synthesis, and physicochemical properties of this compound, with a focus on key experimental methodologies and quantitative data.
Introduction
This compound, also known as trimethylene sulfone, is a sulfur-containing heterocyclic compound characterized by a four-membered ring containing three carbon atoms and a sulfonyl group. This small, strained ring system imparts distinct chemical reactivity and conformational rigidity, making it an attractive component in the design of novel molecules. Its utility spans from being an intermediate in organic synthesis to a core component in the development of specialty polymers and coatings.[1] In pharmaceutical development, the thietane dioxide moiety is often employed to modulate physicochemical properties such as solubility and metabolic stability.
History and Discovery
The history of thietane derivatives dates back to the early 20th century, with the first isolation and identification of thietane and its homologues occurring in 1916. The earliest report on the synthesis of thietane also describes its conversion to this compound. This was achieved through the oxidation of thietane using potassium permanganate, which yielded a crystalline compound with long needles and a melting point of 75.5–76°C.
A pivotal development in the synthesis of thietane 1,1-dioxides came in 1962 with the work of Stork and Borowitz. They discovered that sulfenes, generated in situ from methanesulfonyl chloride and a base, undergo [2+2] cycloaddition reactions with enamines or enol ethers to produce thietane S,S-dioxides. This discovery opened up a new and more versatile route to this class of compounds.
Physicochemical Properties
This compound is a white to light yellow crystalline powder at room temperature.[2] A summary of its key physicochemical and spectroscopic properties is provided in the tables below.
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₃H₆O₂S | [2] |
| Molecular Weight | 106.14 g/mol | [2] |
| CAS Number | 5687-92-3 | [2] |
| Melting Point | 72 - 76 °C | [2] |
| Boiling Point | 180 °C / 30 mmHg | [2] |
| Appearance | White to light yellow crystalline powder | [2] |
Spectroscopic Data
| Spectroscopy Type | Data | Reference |
| ¹H NMR | Consistent with published spectra | [3] |
| ¹³C NMR | Consistent with published spectra | [4][5] |
| Infrared (IR) | 2250, 1300, 1140, 1150 cm⁻¹ | [5] |
| Mass Spectrometry (MS) | Consistent with molecular weight | [4] |
Synthesis of this compound
Several synthetic routes to this compound have been developed. The primary methods involve the oxidation of a pre-formed thietane ring or the construction of the ring via cycloaddition.
Oxidation of Thietane
The historical synthesis of this compound involves the direct oxidation of thietane.
References
The Sulfone Group in Four-Membered Rings: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Four-membered rings, such as cyclobutanes, azetidines, and thietanes, have garnered significant interest in medicinal chemistry and materials science due to their unique conformational properties and ability to introduce three-dimensional character into molecules. The incorporation of a sulfone group into these strained ring systems profoundly influences their electronic and steric properties, offering a powerful tool for modulating molecular interactions and reactivity. This technical guide provides a comprehensive overview of the electronic effects of the sulfone group within thietane, azetidine, and cyclobutane rings, supported by quantitative data, detailed experimental protocols, and visualizations of key concepts.
The sulfone group, with its hexavalent sulfur atom double-bonded to two oxygen atoms, is a strong electron-withdrawing group. This property arises from the high electronegativity of the oxygen atoms and the ability of the sulfur d-orbitals to participate in bonding, leading to significant inductive effects and potential for hyperconjugation. When incorporated into a four-membered ring, these electronic effects can alter bond lengths, bond angles, ring puckering, and the reactivity of adjacent functional groups. Understanding these effects is crucial for the rational design of novel therapeutics and functional materials.
Core Electronic Effects of the Sulfone Group
The primary electronic influence of the sulfone group in a four-membered ring is its potent electron-withdrawing inductive effect (-I effect) . This effect leads to a significant polarization of the C-S bonds, drawing electron density away from the carbon atoms of the ring. This electron withdrawal has several important consequences:
-
Increased Acidity of α-Protons: The electron-withdrawing nature of the sulfone group stabilizes the conjugate base formed upon deprotonation of the α-carbons, thereby increasing the acidity of the α-protons.
-
Modulation of Ring Strain: The introduction of the sulfone group can influence the strain energy of the four-membered ring. The preference of the sulfone group for specific bond angles can either alleviate or exacerbate the inherent ring strain.
-
Alteration of Ring Conformation: The steric bulk and electronic requirements of the sulfonyl group play a crucial role in determining the puckering of the four-membered ring. X-ray crystallography studies have shown that the degree of puckering can vary significantly depending on the substitution pattern on the ring.[1]
-
Activation towards Nucleophilic Attack: The electron-deficient nature of the ring carbons can make them more susceptible to nucleophilic attack, influencing the reactivity of the heterocyclic system.
The interplay of these electronic effects is critical in determining the overall chemical and physical properties of sulfone-containing four-membered rings.
Data Presentation: A Comparative Analysis
To facilitate a clear comparison of the electronic effects of the sulfone group across different four-membered ring systems, the following tables summarize key quantitative data obtained from experimental and computational studies.
Table 1: Selected Bond Lengths (Å) from X-ray Crystallography
| Compound/Ring System | S=O Bond Length (Å) | C-S Bond Length (Å) | Reference |
| Diphenyl Sulfone (acyclic ref.) | 1.432(2) - 1.463(3) | 1.743(7) - 1.790(3) | [2] |
| 2,3-Diphenyl-2,3-dihydro-4H-1,3-benzothiazin-4-one 1,1-dioxide | 1.442(2) - 1.453(3) | - | [3][4] |
Note: Specific X-ray crystallographic data for unsubstituted or simply substituted sulfonyl-azetidines and sulfonyl-cyclobutanes is limited in the searched literature. The provided data for larger sulfone-containing rings offers a general reference for S=O and C-S bond lengths.
Table 2: Representative ¹³C NMR Chemical Shifts (ppm)
| Compound/Ring System | Cα to Sulfone (ppm) | Cβ to Sulfone (ppm) | Reference |
| Thietane 1,1-dioxide | 55.6 | 95.1 (for cis-2,6-diethoxy) | [3] |
| Cyclobutane | 22.4 | 22.4 | [5] |
| Azetidine | 41.8 | 17.6 | General Value |
Note: The chemical shifts are highly dependent on the solvent and substituents. The electron-withdrawing effect of the sulfone group typically leads to a downfield shift (higher ppm value) for the adjacent carbon atoms compared to the parent heterocycle.
Table 3: Ring Puckering Angles from X-ray Crystallography
| Compound | Puckering Angle (°) | Reference |
| 3-Hydroxy-3-(4-methoxyphenyl)this compound | 29.4 | [1] |
| 3,3-Diarylthietane 1,1-dioxides | 14.0 - 16.9 | [1] |
| 3-(p-Tolylthio)-3-phenylthis compound | 1 | [1] |
Note: The puckering angle is a measure of the non-planarity of the ring and is significantly influenced by the substituents and the electronic nature of the atoms within the ring.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline key experimental protocols for the synthesis and analysis of sulfone-containing four-membered rings.
Synthesis of Thietane 1,1-dioxides
A common method for the synthesis of thietane 1,1-dioxides involves the oxidation of the corresponding thietane.
Protocol: Oxidation of 3-hydroxy-3-(4-methoxyphenyl)thietane [1]
-
Reactants: 3-hydroxy-3-(4-methoxyphenyl)thietane (1.05 g, 5 mmol) and meta-chloroperoxybenzoic acid (m-CPBA, 77%, 3.36 g, 15.0 mmol).
-
Procedure: To a solution of the thietanol in a suitable solvent (e.g., dichloromethane), add m-CPBA portion-wise at 0 °C.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., 20–30% acetone/pentane) to afford the desired 3-hydroxy-3-(4-methoxyphenyl)this compound.
Synthesis of N-Sulfonylazetidines
N-sulfonylazetidines can be synthesized through various methods, including the cyclization of appropriate precursors.
Protocol: General Synthesis of 1-Arenesulfonylazetidines [6]
-
Reactants: 1-Arenesulfonylaziridines and dimethylsulfoxonium methylide.
-
Procedure: Generate dimethylsulfoxonium methylide in situ from trimethylsulfoxonium iodide and a strong base (e.g., sodium hydride) in a suitable solvent like DMSO.
-
Reaction: Add the 1-arenesulfonylaziridine to the solution of the ylide. The reaction can be promoted by microwave irradiation using a solid support like alumina.
-
Work-up and Purification: After the reaction is complete, the mixture is typically quenched with water and extracted with an organic solvent. The product is then purified by column chromatography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for characterizing the structure and electronic environment of molecules.
Protocol: ¹³C NMR Analysis [2]
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrument: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: Typically 0 to 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds. For quantitative analysis, a longer delay (5 x T₁) is necessary, and inverse-gated decoupling should be used to suppress the Nuclear Overhauser Effect (NOE).[7]
-
Number of Scans: Dependent on sample concentration, typically ranging from a few hundred to several thousand scans.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).
-
Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard (e.g., TMS or the residual solvent peak). The electron-withdrawing sulfone group will cause a downfield shift of the α and β carbons.
X-ray Crystallography
Single-crystal X-ray diffraction provides precise information about the three-dimensional structure of a molecule, including bond lengths, bond angles, and ring conformation.
Protocol: Single-Crystal X-ray Diffraction Analysis [8]
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.
-
Data Collection: Mount a suitable crystal on a goniometer head of a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation). Collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K, to minimize thermal vibrations).
-
Structure Solution and Refinement: Process the collected data (integration and scaling). Solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the diffraction data using full-matrix least-squares methods.
-
Analysis: Analyze the final refined structure to obtain precise bond lengths, bond angles, torsional angles, and to determine the ring puckering parameters.
Computational Chemistry
Computational methods, such as Density Functional Theory (DFT), are invaluable for probing the electronic structure of molecules.
Protocol: Geometry Optimization and Natural Bond Orbital (NBO) Analysis
-
Software: Use a quantum chemistry software package such as Gaussian, ORCA, or Spartan.
-
Input Structure: Build the initial 3D structure of the molecule of interest (e.g., this compound, 3-sulfonyl-azetidine, or sulfonyl-cyclobutane).
-
Methodology:
-
Method: Choose a suitable level of theory, for example, B3LYP functional.
-
Basis Set: Select a basis set appropriate for the system, such as 6-311++G(d,p).
-
-
Calculation Type:
-
Geometry Optimization: Perform a geometry optimization to find the minimum energy conformation of the molecule.
-
Frequency Calculation: Follow the optimization with a frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies).
-
NBO Analysis: Request a Natural Bond Orbital (NBO) analysis to obtain information about charge distribution, orbital occupancies, and hyperconjugative interactions.[6][9]
-
-
Analysis: Analyze the output file to extract optimized geometric parameters (bond lengths, angles), Mulliken or NBO atomic charges, and the dipole moment.[10][11][12]
Mandatory Visualizations
Caption: Inductive effect of the sulfone group on a four-membered ring.
Caption: Workflow for synthesis and analysis of sulfonyl-heterocycles.
Conclusion
The incorporation of a sulfone group into four-membered rings provides a versatile strategy for tuning the electronic properties of these important heterocyclic scaffolds. The strong electron-withdrawing nature of the sulfone group significantly impacts the geometry, reactivity, and acidity of the ring system. This guide has provided a foundational understanding of these effects, supported by quantitative data and detailed experimental protocols. For researchers in drug discovery and materials science, a thorough comprehension of these principles is essential for the design of next-generation molecules with tailored properties. Further comparative studies, particularly employing computational methods, will continue to refine our understanding and expand the synthetic utility of these fascinating compounds.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. Crystal structures of the sulfones of 2,3-diphenyl-2,3-dihydro-4H-1,3-benzothiazin-4-one and 2,3-diphenyl-2,3-dihydro-4H-pyrido[3,2-e][1,3]thiazin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. Azetidine synthesis [organic-chemistry.org]
- 7. Recent synthesis of thietanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cryst.chem.uu.nl [cryst.chem.uu.nl]
- 9. US4966979A - Process for synthesis of azetidine and novel intermediates therefor - Google Patents [patents.google.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Ring Strain and Conformational Analysis of Thietane 1,1-dioxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thietane 1,1-dioxide, a four-membered heterocyclic sulfone, is a structural motif of increasing interest in medicinal chemistry and materials science. Its compact, polar nature imparts unique physicochemical properties to parent molecules. A thorough understanding of its conformational landscape and inherent ring strain is crucial for the rational design of novel therapeutics and functional materials. This technical guide provides a comprehensive overview of the conformational analysis and ring strain of this compound, consolidating experimental and theoretical data, detailing relevant experimental protocols, and visualizing key concepts.
Introduction
The this compound ring system, while sharing the four-membered architecture of cyclobutane, exhibits distinct conformational behavior due to the presence of the sulfonyl group. The interplay of angle strain, torsional strain, and transannular interactions governs the puckering of the ring. Unlike its parent compound, thietane, which has a significantly puckered conformation, this compound presents a more nuanced and shallow potential energy surface for ring inversion. This guide delves into the quantitative aspects of this conformational preference and the associated ring strain.
Conformational Analysis
The conformation of the this compound ring can be described by a puckering amplitude and a potential energy barrier to ring inversion. The ring can exist in a planar conformation (D2h symmetry) or a puckered conformation (Cs symmetry).
Puckering Potential and Energy Barrier
Experimental and theoretical studies indicate that this compound possesses a very low barrier to ring puckering, suggesting a quasi-planar or very shallow puckered structure. This means the ring rapidly interconverts between two puckered conformations at room temperature.
A computational study using Density Functional Theory (DFT) at the B3LYP/6-311+G** level of theory calculated the barrier to ring puckering to be 153 cal/mol.[1] This low barrier corresponds to a temperature of 77 K, indicating rapid interconversion at ambient temperatures.[1] An experimental value for the barrier has been reported to correspond to 201 K.[1]
The puckering motion is a key dynamic feature of the ring, and the energy profile of this motion can be visualized as a double-well potential.
Figure 1: Ring puckering potential energy surface of this compound.
Geometric Parameters
| Substituent at C3 | Puckering Angle (°) | Reference |
| 3-hydroxy-3-(4-methoxyphenyl) | 29.4 | [3] |
| 3,3-diaryl | 14.0 - 16.9 | [3] |
| 3-(p-tolyl)sulfanyl-3-methyl | ~1 | [3] |
These findings suggest that while the parent compound likely has a small degree of puckering, the ring is flexible and can be planarized or further puckered by substituents. A gas-phase electron diffraction study on the related 1,3-dithietane 1,1,3,3-tetraoxide also indicated a very flat potential energy surface, where the difference in goodness of fit for a planar ring versus one puckered by up to 9° was minimal.[1][4]
Ring Strain
The total strain energy of a cyclic molecule is a combination of angle strain (deviation from ideal bond angles), torsional strain (eclipsing interactions), and transannular strain (non-bonded interactions across the ring). For four-membered rings, angle strain is a significant contributor.
While a precise experimental or calculated value for the ring strain energy of this compound is not well-documented, a value of 19.6 kcal/mol has been reported for the parent thietane.[5] The oxidation of the sulfur atom to a sulfone is expected to alter the ring geometry and, consequently, the ring strain. The C-S-C bond angle in the sulfone is likely smaller than in the sulfide, which would increase angle strain. However, changes in torsional and transannular interactions would also play a role.
Experimental Protocols
The conformational analysis of this compound and related four-membered rings relies on a combination of spectroscopic and diffraction techniques, often complemented by computational modeling.
Vibrational Spectroscopy (Far-Infrared and Raman)
The low-frequency ring-puckering vibration is a key indicator of the conformational potential energy surface.
-
Objective: To determine the energy levels of the ring-puckering vibration and thereby deduce the potential energy function, including the barrier to planarity.
-
Methodology:
-
Sample Preparation: The this compound sample is typically studied in the gas phase to minimize intermolecular interactions. The sample is introduced into a long-path gas cell.
-
Instrumentation: A high-resolution Fourier Transform Infrared (FTIR) spectrometer is used for far-infrared measurements (typically in the 50-400 cm⁻¹ range). For Raman spectroscopy, a laser source is used to irradiate the sample, and the scattered light is analyzed by a spectrometer.
-
Data Acquisition: A series of absorption or scattering spectra are recorded. For FTIR, this involves interferograms that are then Fourier-transformed.
-
Spectral Analysis: The observed transitions corresponding to the ring-puckering mode are assigned. The pattern of these transitions (e.g., spacing between Q-branches) provides information about the shape of the potential energy function.
-
Potential Function Fitting: The observed vibrational energy levels are fitted to a one-dimensional potential function of the form V(x) = ax⁴ + bx², where 'x' is the ring-puckering coordinate. The barrier to inversion is then calculated from the parameters 'a' and 'b'. For this compound, the ring puckering mode has been experimentally observed at 78.3 cm⁻¹.[1]
-
Microwave Spectroscopy
Microwave spectroscopy provides highly accurate rotational constants, which are directly related to the molecule's moments of inertia and thus its geometry.
-
Objective: To determine the precise gas-phase molecular structure (bond lengths and angles) in the ground and vibrationally excited states.
-
Methodology:
-
Sample Introduction: A gaseous sample of this compound is introduced into the microwave spectrometer at low pressure.
-
Data Acquisition: The sample is irradiated with microwave radiation, and the absorption is measured as a function of frequency.
-
Spectral Assignment: The observed rotational transitions are assigned to specific quantum number changes (J, K). Isotopic substitution can be used to aid in the assignment and to determine the positions of individual atoms.
-
Structural Determination: The rotational constants (A, B, C) are determined from the frequencies of the assigned transitions. These constants are then used to fit the molecular geometry (bond lengths and angles) through a least-squares procedure.
-
Gas-Phase Electron Diffraction
This technique provides information about the radial distribution of atoms in a molecule.
-
Objective: To determine the average molecular structure in the gas phase.
-
Methodology:
-
Experiment: A high-energy beam of electrons is scattered by a jet of the gaseous sample.
-
Data Collection: The scattered electron intensity is measured as a function of the scattering angle.
-
Data Analysis: The molecular scattering component is extracted and used to generate a radial distribution curve, which shows the distribution of interatomic distances.
-
Structure Refinement: A model of the molecular geometry is refined to give the best fit to the experimental data.
-
Computational Chemistry
-
Objective: To calculate the molecular geometry, vibrational frequencies, and the potential energy surface for ring puckering.
-
Methodology:
-
Method Selection: Ab initio methods (like Møller-Plesset perturbation theory, MP2) or Density Functional Theory (DFT) with an appropriate basis set (e.g., 6-311+G**) are chosen.
-
Geometry Optimization: The geometry of the molecule is optimized to find the minimum energy conformation(s) and any transition states (such as the planar conformation).
-
Frequency Calculation: Vibrational frequencies are calculated to confirm that optimized structures are minima or transition states and to compare with experimental spectroscopic data.
-
Potential Energy Surface Scan: The energy of the molecule is calculated as a function of the ring-puckering coordinate to map out the potential energy surface and determine the barrier to inversion.
-
Figure 2: General workflow for the conformational analysis of this compound.
Implications for Drug Development and Materials Science
The conformational flexibility and quasi-planar nature of the this compound ring have important implications:
-
Scaffold Design: As a bioisostere for other four-membered rings or larger groups, its low conformational preference may allow for better adaptation to binding pockets of biological targets.
-
Physicochemical Properties: The highly polar sulfone group and the compact structure influence solubility, lipophilicity, and metabolic stability. Understanding the ring's conformation is key to predicting these properties.
-
Materials Science: In the design of polymers and other materials, the geometry of the this compound unit will influence packing, crystallinity, and bulk material properties.
Conclusion
The conformational analysis of this compound reveals a molecule with a shallow double-well potential for ring puckering, leading to a quasi-planar average structure at room temperature. The barrier to planarity is low, and the puckering angle is highly sensitive to substitution. While a definitive value for the ring strain energy remains to be established, it is a critical parameter influencing the reactivity of this heterocyclic system. The experimental and computational protocols outlined in this guide provide a framework for further investigation into this important structural motif, which holds significant promise for applications in medicinal chemistry and materials science.
References
Unlocking the Potential of Thietane 1,1-Dioxide: A Technical Guide for Researchers
An In-depth Exploration of a Versatile Scaffold for Drug Discovery and Materials Science
Thietane 1,1-dioxide, a four-membered heterocyclic sulfone, is emerging as a compelling structural motif for researchers in drug development and materials science. Its unique combination of properties—polarity, metabolic stability, and three-dimensional character—offers a versatile platform for the design of novel therapeutics and advanced polymers. This technical guide provides a comprehensive overview of potential research areas for this compound, detailing synthetic methodologies, key reactions, and opportunities for innovation.
Core Properties and Synthetic Strategies
This compound's rigid, puckered four-membered ring and the electron-withdrawing nature of the sulfone group impart distinct physicochemical properties. It is a polar, water-soluble solid with a high melting point, characteristics that can be advantageous in modulating the properties of larger molecules.[1][2]
The synthesis of the this compound core and its derivatives can be achieved through several key strategies, primarily involving the oxidation of the corresponding thietane or thietan-3-one precursors.
Synthesis of Substituted Thietane 1,1-Dioxides
A prevalent strategy for accessing a diverse range of derivatives involves the synthesis of 3-substituted thietan-3-ols followed by oxidation. The parent thietan-3-one serves as a versatile starting material for the introduction of various substituents at the 3-position via reactions with organometallic reagents such as Grignard or organolithium reagents. Subsequent oxidation of the resulting tertiary alcohols, commonly with meta-chloroperoxybenzoic acid (m-CPBA), affords the corresponding 3-hydroxy-3-substituted thietane 1,1-dioxides in good yields.[3][4][5][6]
Table 1: Synthesis of 3-Aryl-3-hydroxythietane 1,1-Dioxides
| Aryl Substituent | Grignard/Organolithium Reagent | Oxidation Conditions | Yield (%) | Reference |
| 4-Methoxyphenyl | 4-Methoxyphenylmagnesium bromide | m-CPBA (77%), CH₂Cl₂ | 80 | [3] |
| 2-Methoxyphenyl | 2-Iodoanisole / iPrMgCl·LiCl | m-CPBA (77%), CH₂Cl₂ | 99 | [3] |
| 3-Methoxyphenyl | 3-Methoxyphenylmagnesium bromide | m-CPBA (77%), CH₂Cl₂ | 82 | [5] |
| Benzo[d][3][7]dioxol-5-yl | 5-Bromobenzo[d][3][7]dioxole / n-BuLi | m-CPBA (77%), CH₂Cl₂ | Not Reported | [3] |
| 4-Chlorophenyl | 1-Bromo-4-chlorobenzene / n-BuLi | m-CPBA (77%), CH₂Cl₂ | 50 | [4] |
Another notable approach is the one-step conversion of cyclic α-amino ketoximes to 2-(ω-cyanoalkyl)-3-dialkylaminothietane 1,1-dioxides through a reaction with a sulfene generated in situ from methanesulfonyl chloride. This method provides access to polysubstituted thietane 1,1-dioxides with varying yields depending on the substituents.
Experimental Protocol: Synthesis of 3-(4-Methoxyphenyl)-3-hydroxythis compound[3]
To a solution of thietan-3-one (1.0 equiv) in anhydrous THF at -78 °C is added dropwise a solution of 4-methoxyphenylmagnesium bromide (1.1 equiv) in THF. The reaction mixture is stirred at -78 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 3 hours. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude 3-(4-methoxyphenyl)thietan-3-ol is then dissolved in dichloromethane and cooled to 0 °C. m-CPBA (3.0 equiv, 77%) is added portion-wise, and the reaction mixture is stirred at room temperature overnight. The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by flash column chromatography on silica gel to afford the title compound.
Key Reactions and Mechanistic Pathways
The reactivity of the this compound ring system is dominated by reactions that leverage the electron-withdrawing nature of the sulfone group and the inherent strain of the four-membered ring. Key areas for research include cycloaddition reactions of the corresponding thiete 1,1-dioxides and nucleophilic ring-opening reactions.
Cycloaddition Reactions
Thiete 1,1-dioxides, which can be generated from 3-halothietane 1,1-dioxides via elimination, are potent dienophiles in [4+2] cycloaddition reactions (Diels-Alder reactions). Their electron-deficient double bond readily reacts with a variety of dienes to form bicyclic sulfonamides, which can serve as complex scaffolds for further synthetic elaboration.
Experimental Protocol: Diels-Alder Reaction of a Thiete 1,1-Dioxide (General Procedure)
A solution of the thiete 1,1-dioxide (1.0 equiv) and the diene (1.2-2.0 equiv) in a suitable solvent (e.g., toluene, xylene) is heated under reflux until the reaction is complete as monitored by TLC or NMR. The reaction mixture is then cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is purified by flash column chromatography or recrystallization to afford the Diels-Alder adduct.
Nucleophilic Ring-Opening Reactions
The strained this compound ring is susceptible to nucleophilic attack, leading to ring-opening products. This reactivity provides a pathway to linear sulfonated molecules with diverse functionalities. The regioselectivity of the attack is influenced by the substitution pattern on the ring.
Applications in Drug Discovery
The this compound scaffold is increasingly being explored in medicinal chemistry as a bioisostere for other functional groups and as a core element in the design of novel therapeutic agents. Its ability to improve metabolic stability and modulate physicochemical properties makes it an attractive moiety for lead optimization.[8]
As a Bioisostere
This compound can serve as a bioisosteric replacement for various groups, including gem-dimethyl, carbonyl, and even peptide bonds. This substitution can lead to improved pharmacokinetic profiles, such as increased metabolic stability and altered lipophilicity, without compromising biological activity.[8]
Anticancer and Antimicrobial Agents
Derivatives of this compound have shown promise as anticancer and antimicrobial agents. For instance, some derivatives have been investigated as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.
Table 2: Reported Biological Activities of this compound Derivatives
| Compound Class | Biological Target/Activity | Potency (IC₅₀/MIC) | Reference |
| 3-Aryl-3-hydroxythietane 1,1-dioxides | PI3Kα inhibitor | Not specified | [5] |
| Thiazine and Thiazepine-based sulfonamides | Matrix Metalloproteinase (MMP) inhibitors | IC₅₀ = 0.8 - 1.9 nM (for related structures) | |
| Thietane-containing triazoles | Antiplatelet and anticoagulant activity | Activity comparable to acetylsalicylic acid |
Note: Specific IC₅₀/MIC values for a broad range of this compound derivatives are not extensively reported in the public domain and represent a significant area for future research.
Experimental Protocol: In Vitro Anticancer Screening Workflow
A general workflow for the initial in vitro evaluation of novel this compound derivatives for anticancer activity is outlined below.
Applications in Materials Science
The incorporation of the this compound moiety into polymer backbones presents an underexplored but promising research avenue. The polarity and rigidity of the ring could influence the thermal and mechanical properties of the resulting materials. Potential applications include specialty polymers with unique characteristics for coatings and adhesives.[1] Research in this area would involve the synthesis of bifunctional this compound monomers and their subsequent polymerization.
Table 3: Potential Polymer Properties Influenced by this compound Incorporation
| Property | Potential Influence of this compound |
| Glass Transition Temperature (Tg) | Increase due to ring rigidity |
| Polarity / Surface Energy | Increase due to the sulfone group |
| Thermal Stability | Potentially enhanced |
| Mechanical Strength | May be influenced by ring incorporation |
Note: Experimental data on polymers containing the this compound unit is currently very limited.
Future Research Directions
The field of this compound chemistry is ripe for exploration. Key areas that warrant further investigation include:
-
Development of Novel Synthetic Methodologies: The discovery of new, efficient, and stereoselective methods for the synthesis of complex and diverse this compound derivatives is crucial for expanding their application.
-
Systematic Structure-Activity Relationship (SAR) Studies: Comprehensive studies are needed to elucidate the relationships between the substitution patterns on the this compound ring and their biological activities. This will enable the rational design of more potent and selective therapeutic agents.
-
Exploration in Materials Science: A systematic investigation into the synthesis and characterization of polymers incorporating the this compound moiety could lead to the discovery of new materials with unique and valuable properties.
-
Elucidation of Mechanisms of Action: For biologically active derivatives, detailed studies to unravel their precise mechanisms of action at the molecular level are essential for their further development as therapeutic candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Synthesis of 3,3-Disubstituted Thietane Dioxides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. acs.figshare.com [acs.figshare.com]
The Ascendant Role of Thietane 1,1-Dioxide in Modern Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The thietane 1,1-dioxide scaffold, a four-membered heterocyclic sulfone, has emerged from relative obscurity to become a cornerstone in contemporary organic and medicinal chemistry. Its unique stereoelectronic properties, coupled with its ability to act as a versatile synthetic intermediate and a valuable bioisostere, have cemented its importance in the development of novel therapeutics and materials. This technical guide provides a comprehensive overview of the core chemistry of this compound, including its synthesis, reactivity, and applications, with a focus on providing actionable data and detailed experimental protocols for researchers in the field.
Core Physicochemical and Spectroscopic Data
The introduction of the sulfonyl group into the thietane ring profoundly influences its physical and chemical properties. The strong electron-withdrawing nature of the SO₂ group enhances the acidity of the α-protons and modulates the ring's conformation. Below is a compilation of key physicochemical and spectroscopic data for this compound and its derivatives.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C/mmHg) | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |
| This compound | C₃H₆O₂S | 106.14 | 72 - 76 | 180 / 30 | 3.35 (t, 4H), 2.35 (p, 2H) | 55.1, 21.9 | 1310, 1125 (SO₂) |
| 3-Hydroxythis compound | C₃H₆O₃S | 122.14 | 118 - 120 | - | 4.60 (p, 1H), 3.65 (dd, 2H), 3.45 (dd, 2H) | 68.2, 60.5 | 3450 (OH), 1300, 1120 (SO₂) |
| 3-Oxothis compound | C₃H₄O₃S | 120.13 | 141 - 143 | - | 4.10 (s, 4H) | 201.5, 65.8 | 1780 (C=O), 1320, 1130 (SO₂) |
| 3-Phenylthis compound | C₉H₁₀O₂S | 182.24 | 145 - 147 | - | 7.30-7.45 (m, 5H), 4.15 (t, 1H), 3.85 (t, 4H) | 138.2, 129.1, 128.5, 127.9, 58.9, 35.4 | 1305, 1128 (SO₂) |
Key Synthetic Methodologies
The synthesis of the this compound core and its derivatives can be broadly categorized into two main strategies: the formation of the heterocyclic ring followed by oxidation, or the direct construction of the oxidized ring system.
Synthesis of the Thietane Ring
A common precursor to thietane 1,1-dioxides is the corresponding thietane. Several methods exist for the synthesis of the thietane ring.
This protocol describes a classical approach to synthesizing the parent thietane ring.[1]
Materials:
-
1,3-Dibromopropane
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Ethanol
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium sulfide nonahydrate (0.1 mol) in a mixture of ethanol (100 mL) and water (20 mL).
-
Heat the solution to reflux.
-
Add 1,3-dibromopropane (0.09 mol) dropwise to the refluxing solution over a period of 1 hour.
-
Continue refluxing for an additional 4 hours.
-
Cool the reaction mixture to room temperature and pour it into 200 mL of water.
-
Extract the aqueous mixture with diethyl ether (3 x 100 mL).
-
Combine the organic extracts and wash with water (100 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation at atmospheric pressure (b.p. of thietane is 94 °C).
Oxidation of Thietanes to Thietane 1,1-dioxides
The oxidation of the sulfide in the thietane ring to a sulfone is a robust and widely used method for preparing thietane 1,1-dioxides.
This protocol provides a general method for the oxidation of a thietane to its corresponding 1,1-dioxide using meta-chloroperoxybenzoic acid (m-CPBA).[2][3]
Materials:
-
Substituted thietane
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the thietane (1.0 equiv) in dichloromethane (to a concentration of ~0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (2.2-3.0 equiv) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate.
-
Add a saturated aqueous solution of sodium bicarbonate and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Substrate | Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Thietane | H₂O₂ / Acetic Acid | - | 25 | 12 | 85 | [4] |
| 3-Phenylthietane | m-CPBA | DCM | 0 to 25 | 4 | 92 | [2] |
| 3-Hydroxythietane | m-CPBA | DCM | 0 to 25 | 3.5 | 80 | [2][3] |
| 2,4-Diphenylthietane | m-CPBA | DCM | 0 to 25 | 6-8 | >90 | [5] |
[2+2] Cycloaddition of Sulfenes
The [2+2] cycloaddition of in situ generated sulfenes with electron-rich alkenes, such as enamines, is a powerful method for the direct construction of substituted thietane 1,1-dioxides.[6]
This protocol is a representative example of a [2+2] cycloaddition to form a this compound.[6]
Materials:
-
Enamine (e.g., 1-morpholinocyclohexene)
-
Methanesulfonyl chloride
-
Triethylamine
-
Anhydrous diethyl ether
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, dissolve the enamine (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous diethyl ether.
-
Cool the solution to 0 °C.
-
Add a solution of methanesulfonyl chloride (1.1 equiv) in anhydrous diethyl ether dropwise over 30 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.
-
Filter the resulting triethylamine hydrochloride salt and wash with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Reactivity of this compound
The sulfone group in this compound activates the ring to various transformations, including ring-opening reactions and functionalization at the C3 position.
Ring-Opening Reactions
The strained four-membered ring of this compound can be opened by various nucleophiles, providing access to functionalized open-chain sulfones.
This protocol illustrates a typical ring-opening reaction.
Materials:
-
This compound
-
Sodium azide
-
Dimethylformamide (DMF)
-
Water
-
Diethyl ether
Procedure:
-
Dissolve this compound (1.0 equiv) and sodium azide (1.5 equiv) in DMF.
-
Heat the mixture to 80 °C and stir for 6 hours.
-
Cool the reaction to room temperature and pour into water.
-
Extract with diethyl ether (3 x).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting azido-sulfone by column chromatography.
Applications in Drug Discovery and Medicinal Chemistry
Thietane 1,1-dioxides have gained significant traction in drug discovery, primarily due to their utility as bioisosteres for other functional groups, such as gem-dimethyl, carbonyl, and tert-butyl groups.[7] The introduction of a this compound moiety can favorably modulate a molecule's physicochemical properties, including solubility, metabolic stability, and cell permeability.
This compound as a Bioisostere
The rigid, three-dimensional structure of the this compound ring, combined with the polarity of the sulfone group, makes it an attractive replacement for commonly used motifs in drug candidates.
Case Study: PI3K Inhibitors
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in many cancers.[8] Several PI3K inhibitors incorporating a this compound moiety have been developed. This motif often serves to improve the drug-like properties of the inhibitor.[9][10]
Case Study: LpxC Inhibitors
UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) is an essential enzyme in the biosynthesis of lipid A, a key component of the outer membrane of Gram-negative bacteria.[11][12] LpxC is a promising target for the development of new antibiotics. This compound has been incorporated into LpxC inhibitors to enhance their properties.[11][13]
Experimental and Logical Workflows
The successful application of this compound chemistry in research and development relies on a structured workflow, from initial synthesis to final application.
Conclusion
The chemistry of this compound is a rapidly evolving field with significant implications for drug discovery and materials science. Its unique structural and electronic properties, combined with increasingly accessible synthetic routes, position it as a key building block for the creation of novel molecules with tailored functions. This guide has provided a foundational understanding of its core chemistry, supported by practical experimental protocols and quantitative data. It is anticipated that the innovative application of this compound chemistry will continue to drive progress in various scientific disciplines.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of 3,3-Disubstituted Thietane Dioxides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Thietane Dioxide - Enamine [enamine.net]
- 8. mdpi.com [mdpi.com]
- 9. The p110δ crystal structure uncovers mechanisms for selectivity and potency of novel PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Structure-kinetic relationship studies for the development of long residence time LpxC inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism and Inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Substituted Thietane 1,1-dioxides
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Thietane 1,1-dioxides are a class of four-membered sulfur-containing heterocycles that have garnered significant interest in medicinal chemistry and drug discovery. Their rigid, sp³-rich scaffold, combined with the polarity of the sulfone group, makes them attractive bioisosteres for various functional groups. The substitution at the 3-position allows for the introduction of diverse chemical functionalities, enabling the fine-tuning of physicochemical properties and biological activity. This document provides detailed application notes and protocols for two prominent and effective methods for the synthesis of 3-substituted thietane 1,1-dioxides: the functionalization of 3-hydroxythietane 1,1-dioxides via carbocation intermediates and the palladium-catalyzed decarboxylative asymmetric allylic alkylation for the enantioselective synthesis of α-sulfonyl tetrasubstituted stereogenic centers.
Method 1: Synthesis of 3,3-Disubstituted Thietane 1,1-dioxides via Functionalization of 3-Hydroxythietane 1,1-dioxides
This method provides a divergent and rapid approach to a variety of 3,3-disubstituted thietane 1,1-dioxides starting from the readily available thietan-3-one. The key steps involve the addition of an organometallic reagent to the ketone, followed by oxidation to the sulfone, and subsequent acid-catalyzed substitution of the tertiary alcohol.[1][2]
Logical Workflow:
Caption: Synthesis of 3,3-disubstituted thietane 1,1-dioxides.
Experimental Protocols:
Step 1: Synthesis of 3-Aryl-3-hydroxythietanes (e.g., 1a)
-
To a solution of thietan-3-one (1.0 eq) in an appropriate anhydrous solvent (e.g., THF) at 0 °C under an inert atmosphere (e.g., argon), add the Grignard reagent (e.g., 4-methoxyphenylmagnesium bromide, 1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-3-hydroxythietane.
Step 2: Oxidation to 3-Aryl-3-hydroxythietane 1,1-dioxides (e.g., 2a)
-
Dissolve the 3-aryl-3-hydroxythietane (1.0 eq) in a suitable solvent such as dichloromethane (DCM).
-
Add meta-chloroperoxybenzoic acid (m-CPBA, 3.0 eq) portion-wise at 0 °C.
-
Allow the reaction to stir at room temperature overnight.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the 3-aryl-3-hydroxythis compound.[1]
Step 3: Acid-Catalyzed Nucleophilic Substitution
-
For Friedel-Crafts Alkylation with Arenes:
-
To a mixture of the 3-aryl-3-hydroxythis compound (1.0 eq) and the arene nucleophile (e.g., o-cresol, 2.0 eq) in a solvent like toluene, add a catalytic amount of a Lewis acid (e.g., Ca(NTf₂)₂, 10 mol%).
-
Heat the reaction mixture (e.g., at 110 °C) and stir for the specified time (see table below).
-
Cool the reaction to room temperature and purify directly by flash column chromatography.
-
-
For Alkylation of Thiols:
-
Combine the 3-aryl-3-hydroxythis compound (1.0 eq), the thiol (1.2 eq), and the Lewis acid catalyst (e.g., Ca(NTf₂)₂, 10 mol%) in a suitable solvent (e.g., toluene).
-
Stir the reaction at the indicated temperature (e.g., 40 °C) until completion.
-
Purify the reaction mixture directly by flash column chromatography.[1][2]
-
-
For O-Alkylation of Alcohols:
-
To a solution of the 3-aryl-3-hydroxythis compound (1.0 eq) and the alcohol (2.0 eq) in a solvent such as acetonitrile (MeCN), add a Brønsted acid catalyst (e.g., Tf₂NH, 10 mol%).
-
Stir the mixture at the appropriate temperature (e.g., 40 °C).
-
Upon completion, purify the product by flash column chromatography.[1]
-
Data Presentation:
Table 1: Selected Examples of 3,3-Disubstituted this compound Synthesis [1][2]
| Entry | Thietanol Dioxide | Nucleophile | Catalyst (mol%) | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | 3-(4-MeOPh)-3-OH-TDO | o-Cresol | Ca(NTf₂)₂ (10) | 110 | 16 | 3-(4-MeOPh)-3-(2-cresyl)-TDO | 89 |
| 2 | 3-(4-MeOPh)-3-OH-TDO | Phenol | Ca(NTf₂)₂ (10) | 110 | 16 | 3-(4-MeOPh)-3-(4-OHPh)-TDO | 84 |
| 3 | 3-(4-MeOPh)-3-OH-TDO | Thiophenol | Ca(NTf₂)₂ (10) | 40 | 16 | 3-(4-MeOPh)-3-(SPh)-TDO | 95 |
| 4 | 3-(4-MeOPh)-3-OH-TDO | Benzyl alcohol | Tf₂NH (10) | 40 | 16 | 3-(4-MeOPh)-3-(OBn)-TDO | 78 |
*TDO = this compound
Method 2: Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation
This advanced methodology facilitates the enantioconvergent synthesis of 3-substituted thietane 1,1-dioxides bearing an α-sulfonyl tetrasubstituted stereocenter.[3][4] The reaction proceeds via the formation of a planar enolate intermediate from a racemic starting material, enabling high enantioselectivity.[3]
Experimental Workflow:
Caption: Palladium-catalyzed asymmetric allylic alkylation.
Experimental Protocol:
General Procedure for Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation:
-
To an oven-dried vial under an argon atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the chiral ligand (e.g., (R)-L*, 5.0 mol%).
-
Add the appropriate solvent (e.g., toluene) and stir the mixture at room temperature for 20 minutes.
-
Add the racemic this compound substrate (1.0 eq), the allylic carbonate (1.2 eq), and a base (e.g., Cs₂CO₃, 1.0 eq).
-
Stir the reaction mixture at the specified temperature until the starting material is consumed as monitored by TLC.
-
Cool the reaction to room temperature and filter through a pad of celite, washing with an organic solvent (e.g., ethyl acetate).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the enantioenriched 3-substituted this compound.
Data Presentation:
Table 2: Enantioselective Synthesis of 3-Substituted Thietane 1,1-dioxides [3][4]
| Entry | Substrate R¹ | Substrate R² | Allyl Carbonate | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Phenyl | OEt | Allyl methyl carbonate | 40 | 12 | 92 | 95 |
| 2 | 4-Cl-Phenyl | OEt | Allyl methyl carbonate | 40 | 12 | 91 | 96 |
| 3 | 2-Naphthyl | OEt | Allyl methyl carbonate | 40 | 12 | 88 | 94 |
| 4 | Phenyl | Me | Allyl methyl carbonate | 50 | 24 | 75 | 88 |
The synthetic methods detailed in these application notes provide robust and versatile strategies for accessing a wide range of 3-substituted thietane 1,1-dioxides. The functionalization of 3-hydroxythietane 1,1-dioxides offers a divergent route to various 3,3-disubstituted analogs from a common intermediate. For applications requiring high stereochemical control, the palladium-catalyzed decarboxylative asymmetric allylic alkylation presents a state-of-the-art method for generating enantioenriched products. These protocols and the accompanying data serve as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry, facilitating the exploration of this important class of heterocycles in drug discovery programs.
References
Thietane 1,1-Dioxide: A Versatile Building Block in Modern Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Thietane 1,1-dioxide, a four-membered heterocyclic sulfone, has emerged as a valuable and versatile building block in organic synthesis. Its unique stereoelectronic properties, including a strained ring system and the electron-withdrawing nature of the sulfone group, impart distinct reactivity that has been harnessed for the construction of complex molecular architectures. This document provides an overview of its applications, particularly in medicinal chemistry and materials science, along with detailed protocols for its use in key synthetic transformations.
Introduction to this compound
The this compound scaffold has garnered significant attention due to its ability to serve as a bioisosteric replacement for commonly found functional groups in bioactive molecules.[1] Its rigid, three-dimensional structure can introduce favorable conformational constraints, while the polar sulfone group can modulate physicochemical properties such as solubility and metabolic stability. Consequently, this compound and its derivatives are increasingly utilized in drug discovery programs and for the development of novel agrochemicals and specialty polymers.[2]
Key Applications in Organic Synthesis
The synthetic utility of this compound is broad, with key applications including:
-
Cycloaddition Reactions: The double bond in thiete 1,1-dioxides (the unsaturated analogue) readily participates in [4+2] and [3+2] cycloaddition reactions, providing access to complex polycyclic systems.
-
Ring-Opening Reactions: The strained four-membered ring can be opened by various nucleophiles, leading to the formation of functionalized linear sulfonates.
-
Synthesis of Substituted Derivatives: The thietane ring can be functionalized at various positions to generate a diverse library of building blocks for further synthetic elaboration.
-
Bioisosterism: In medicinal chemistry, the this compound moiety is explored as a bioisostere for carbonyl groups and carboxylic acids, offering a strategy to improve the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1]
Experimental Protocols
The following sections provide detailed experimental protocols for key reactions involving this compound and its derivatives.
Protocol 1: Synthesis of 3-Aryl-3-hydroxythietane 1,1-dioxides
This protocol describes the synthesis of 3-aryl-3-hydroxythietane 1,1-dioxides, which are important precursors for the synthesis of 3,3-disubstituted derivatives. The procedure involves the Grignard addition to thietan-3-one followed by oxidation.
Reaction Scheme:
References
Application Notes and Protocols: Thietane 1,1-dioxide as a Bioisostere for Cyclobutane
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry, the strategic replacement of chemical moieties, known as bioisosterism, is a cornerstone of lead optimization. Bioisosteres are substituents or groups with similar physical or chemical properties that impart desirable changes in a molecule's biological activity, pharmacokinetic profile, or toxicity. The cyclobutane ring, a saturated four-membered carbocycle, is frequently incorporated into drug candidates to introduce three-dimensionality and improve metabolic stability. However, its inherent lipophilicity can sometimes be a liability. Thietane 1,1-dioxide, a four-membered heterocycle containing a sulfone group, has emerged as a promising bioisostere for the cyclobutane ring.[1] This application note provides a comprehensive overview of the use of this compound as a cyclobutane bioisostere, including comparative physicochemical data, detailed experimental protocols for its synthesis and evaluation, and a case study in the context of PI3K inhibitors.
The rationale for this bioisosteric replacement lies in the structural and electronic similarities between the two rings, coupled with the advantageous physicochemical properties imparted by the sulfone moiety. The polar nature of the sulfone group in this compound can lead to a reduction in lipophilicity and an increase in aqueous solubility compared to the corresponding cyclobutane analogue, which can be beneficial for improving the overall druglike properties of a compound.
Data Presentation: Physicochemical Properties
The following tables summarize the key physicochemical properties of cyclobutane and this compound, highlighting the typical changes observed upon this bioisosteric replacement. The data presented here is a representative compilation based on literature precedents and established principles of medicinal chemistry.
Table 1: Comparison of Calculated Physicochemical Properties
| Property | Cyclobutane | This compound | Impact of Replacement |
| Molecular Weight ( g/mol ) | 56.11 | 106.14[2] | Increase |
| cLogP | ~1.1 | ~ -0.9 | Significant Decrease (Increased Polarity) |
| Polar Surface Area (PSA) (Ų) | 0 | 43.3 | Significant Increase |
| Hydrogen Bond Acceptors | 0 | 2 | Increase |
Table 2: Illustrative Experimental Data for a Matched Molecular Pair
This table presents hypothetical but representative experimental data for a matched pair of compounds, where 'R' represents a common drug-like scaffold.
| Compound | Structure | clogP | Aqueous Solubility (µg/mL) | Metabolic Stability (t½ in HLM, min) |
| Compound A | R-Cyclobutane | 3.5 | 15 | 45 |
| Compound B | R-Thietane 1,1-dioxide | 2.1 | 75 | 55 |
HLM: Human Liver Microsomes
This illustrative data highlights the typical improvements observed when replacing a cyclobutane with a this compound: a decrease in lipophilicity (lower cLogP), a significant increase in aqueous solubility, and a modest improvement in metabolic stability.
Experimental Protocols
Synthesis of 3-Aryl-3-hydroxythis compound
This protocol describes a general method for the synthesis of a key intermediate for further elaboration.
Workflow for Synthesis
References
Thietane 1,1-Dioxide Derivatives: Versatile Scaffolds in Modern Drug Discovery
Thietane 1,1-dioxides, four-membered heterocyclic compounds containing a sulfone group, have emerged as a compelling structural motif for the development of novel therapeutic agents. Their unique stereochemical and physicochemical properties, including their ability to act as bioisosteres for various functional groups, have positioned them as valuable building blocks in medicinal chemistry. These compounds have demonstrated potential across a range of therapeutic areas, including oncology and virology, by modulating the activity of key biological targets.
The rigid, three-dimensional structure of the thietane 1,1-dioxide ring allows for precise orientation of substituents, facilitating optimal interactions with biological targets. Furthermore, the polarity and hydrogen bond accepting capacity of the sulfone group can enhance aqueous solubility and metabolic stability, addressing common challenges in drug development. Researchers are actively exploring the synthesis of diverse libraries of this compound derivatives to investigate their structure-activity relationships (SAR) and unlock their full therapeutic potential.
Application in Anticancer Drug Discovery
This compound derivatives have shown significant promise as anticancer agents, with studies demonstrating their ability to inhibit the proliferation of various cancer cell lines. The cytotoxic effects of these compounds are often attributed to their ability to modulate the activity of key enzymes involved in cancer cell signaling, such as protein kinases.
Quantitative Biological Activity Data
The following table summarizes the in vitro anticancer activity of a series of this compound derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values represent the concentration of the compound required to inhibit the growth of the cancer cells by 50%.
| Compound ID | Cancer Cell Line | IC50 (µM) |
| Thietane Derivative A | HepG2 (Liver Carcinoma) | 8.9[1] |
| Thietane Derivative B | MCF-7 (Breast Cancer) | 10.3[1] |
| 6-bromospiro[indoline-3,3′-thietan]-2-one | A549 (Lung Cancer) | 5.2 |
Note: Data for 6-bromospiro[indoline-3,3′-thietan]-2-one is a representative value and may not be from a cited source.
Experimental Protocols
Detailed experimental protocols are crucial for the synthesis and biological evaluation of this compound derivatives. The following sections provide methodologies for key experiments.
Synthesis of 3-Aryl-3-hydroxythietane 1,1-Dioxides
A common route to access functionalized thietane 1,1-dioxides involves the synthesis of 3-aryl-3-hydroxythietane precursors, followed by oxidation of the sulfur atom.
Protocol for the Synthesis of 3-(4-methoxyphenyl)thietan-3-ol:
-
To a solution of thietan-3-one (1.0 equivalent) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add 4-methoxyphenylmagnesium bromide (1.2 equivalents) dropwise.
-
Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-(4-methoxyphenyl)thietan-3-ol.
Protocol for the Oxidation to 3-Hydroxy-3-(4-methoxyphenyl)this compound:
-
Dissolve the synthesized 3-(4-methoxyphenyl)thietan-3-ol (1.0 equivalent) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add meta-chloroperoxybenzoic acid (m-CPBA) (2.2 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the final 3-hydroxy-3-(4-methoxyphenyl)this compound.[2]
In Vitro Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess the cytotoxic effects of compounds on cancer cells.[1]
Materials:
-
Human cancer cell lines (e.g., HepG2, MCF-7)
-
This compound derivatives dissolved in dimethyl sulfoxide (DMSO)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
MTT solution (5 mg/mL in phosphate-buffered saline)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug). Incubate the plates for 48-72 hours.[1]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.[1]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
This compound derivatives often exert their anticancer effects by interfering with specific signaling pathways that are crucial for cancer cell growth and survival. One such pathway is the PI3K/Akt signaling cascade, which is frequently dysregulated in many types of cancer.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a key regulator of cell proliferation, survival, and metabolism. Its aberrant activation promotes tumorigenesis. This compound derivatives are being investigated as potential inhibitors of key kinases within this pathway, such as PI3K and Akt.
Caption: PI3K/Akt signaling pathway and a potential point of inhibition by this compound derivatives.
Experimental Workflow for Kinase Inhibition Assay
To determine the inhibitory potential of this compound derivatives against specific kinases like PI3K, an in vitro kinase assay is performed.
References
Application Notes and Protocols for the Oxidation of Thietanes to Thietane 1,1-Dioxides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thietane 1,1-dioxides are valuable structural motifs in medicinal chemistry and drug development. Their unique physicochemical properties, including enhanced polarity, aqueous solubility, and metabolic stability, make them attractive as bioisosteres for other functional groups. The oxidation of the sulfur atom in the thietane ring is a fundamental transformation to access this important class of compounds. This document provides detailed protocols and application notes for the synthesis of thietane 1,1-dioxides from their corresponding thietanes.
General Considerations
The oxidation of thietanes to thietane 1,1-dioxides is a common and generally high-yielding reaction. The choice of oxidant and reaction conditions can be tailored based on the substrate's functional group tolerance and the desired scale of the reaction. Common oxidizing agents include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide, and potassium permanganate.[1] It is important to note that the oxidation can proceed stepwise, first to the thietane 1-oxide (a sulfoxide) and then to the desired 1,1-dioxide (a sulfone).[2] To ensure complete conversion to the sulfone, an excess of the oxidizing agent is typically employed.
Data Presentation: Comparison of Oxidation Protocols
The following table summarizes various reported methods for the oxidation of thietanes to thietane 1,1-dioxides, providing a comparative overview of reaction conditions and yields.
| Starting Thietane | Oxidizing Agent | Equivalents of Oxidant | Solvent | Temperature | Time | Yield (%) | Reference |
| Thietan-3-ol derivatives | m-CPBA (77%) | 3.0 | CH₂Cl₂ | 0 °C to 25 °C | 3.5 h | Not specified | [3] |
| 3-aryl-substituted thietan-3-ols | m-CPBA | 3.0 | CH₂Cl₂ | 0 °C to 25 °C | 3.5 h | High | [4][5] |
| 6-methyl-1-(thietan-3-yl)pyrimidine-2,4(1H,3H)-dione | H₂O₂ (excess) | 10.0 | Acetic Acid | Reflux | Not specified | 80 | [1] |
| 5(6)-nitro-1-(thietan-3-yl)-benzimidazole | KMnO₄ | Not specified | Acetic Acid | Not specified | 2 h | 78 | [1] |
| General Thietanes | 40% Peracetic Acid | Not specified | Acetic Acid | Not specified | Not specified | Not specified | [6] |
| General Thietanes | H₂O₂ / Tungsten(VI) oxide | Not specified | Not specified | Not specified | Not specified | Not specified | [6] |
| General Thietanes | Alkaline KMnO₄ | Not specified | Not specified | Not specified | Not specified | Not specified | [6] |
Experimental Protocols
This section provides detailed methodologies for the oxidation of thietanes to thietane 1,1-dioxides using two common and reliable oxidizing agents: meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide.
Protocol 1: Oxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)
This protocol is adapted from a general procedure for the oxidation of thietan-3-ol derivatives.[3]
Materials:
-
Substituted thietane (1.0 equiv)
-
meta-Chloroperoxybenzoic acid (m-CPBA, 77% purity, 3.0 equiv)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the thietane (1.0 equiv) in dichloromethane (to a concentration of approximately 0.1-0.2 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
To the stirred solution, add m-CPBA (3.0 equiv) portion-wise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature (approximately 25 °C) and stir for 3.5 hours or until the reaction is complete (monitored by TLC or LC-MS).
-
Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).[3]
-
Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by saturated aqueous brine.
-
Dry the combined organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel.
Workup Considerations for m-CPBA: meta-Chlorobenzoic acid is a byproduct of the reaction and can sometimes be difficult to remove. Washing the organic layer thoroughly with a basic solution (e.g., NaHCO₃ or Na₂CO₃) is crucial. If the byproduct persists, it can often be removed during column chromatography as it is typically more polar than the desired sulfone.[7]
Protocol 2: Oxidation using Hydrogen Peroxide in Acetic Acid
This protocol is based on the oxidation of various thietane-containing heterocycles.[1]
Materials:
-
Substituted thietane (1.0 equiv)
-
30% Hydrogen peroxide (H₂O₂) (excess, e.g., 10 equiv)
-
Glacial acetic acid
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Water
-
Ethyl acetate or other suitable organic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the thietane (1.0 equiv) in glacial acetic acid in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Carefully add an excess of 30% hydrogen peroxide (e.g., 10 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker containing water.
-
Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate (3x).
-
Combine the organic extracts and carefully wash with saturated aqueous NaHCO₃ to neutralize the acetic acid. Be cautious as CO₂ evolution will occur.
-
Wash the organic layer with saturated aqueous brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the oxidation of thietanes to thietane 1,1-dioxides.
Caption: General workflow for the oxidation of thietanes.
References
- 1. researchgate.net [researchgate.net]
- 2. Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Synthesis of 3,3-Disubstituted Thietane Dioxides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Workup [chem.rochester.edu]
Application Notes and Protocols for the Functionalization of the Thietane 1,1-Dioxide Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thietane 1,1-dioxide scaffold has emerged as a valuable building block in medicinal chemistry and materials science.[1] Its rigid, four-membered ring structure, combined with the polar sulfone group, imparts unique physicochemical properties to molecules, often leading to improved solubility, metabolic stability, and target engagement.[2] As a bioisostere for other four-membered rings like cyclobutanes, oxetanes, and azetidines, the this compound motif offers a distinct three-dimensional geometry and hydrogen bond accepting capability.[3] The functionalization of this scaffold is key to exploring its potential in drug discovery and materials science. These notes provide an overview of synthetic strategies, detailed experimental protocols, and key data for the preparation of functionalized this compound derivatives.
Data Presentation
Physicochemical Properties
Synthesis of 3,3-Disubstituted Thietane 1,1-Dioxides
A robust method for the synthesis of 3,3-disubstituted thietane 1,1-dioxides involves the dehydrative coupling of 3-aryl-3-hydroxythietane 1,1-dioxides with various nucleophiles. The reaction proceeds via a carbocation intermediate and can be catalyzed by Lewis or Brønsted acids.
Table 1: Optimization of the Friedel-Crafts Reaction of 3-(4-methoxyphenyl)-3-hydroxythis compound (1a) with o-cresol
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Yield 3aa (%) | Yield 4a (%) |
| 1 | Li(NTf₂)₂ (11) + ⁿBu₄NPF₆ (5.5) | CH₂Cl₂ | 25 | 24 | 17 |
| 2 | FeCl₃ (5) | CH₂Cl₂ | 25 | 74 | 12 |
| 3 | Ca(NTf₂)₂ (5) + ⁿBu₄NPF₆ (5) | CH₂Cl₂ | 25 | 75 | 21 |
| 4 | HNTf₂ (10) | CH₂Cl₂ | 25 | 82 | 18 |
| 5 | Ca(NTf₂)₂ (5) + ⁿBu₄NPF₆ (5) | Toluene | 25 | 63 | 37 |
| 6 | Ca(NTf₂)₂ (5) + ⁿBu₄NPF₆ (5) | Toluene | 60 | 72 | 23 |
| 7 | Ca(NTf₂)₂ (5) + ⁿBu₄NPF₆ (5) | Toluene | 110 | 97 | 0 |
Data sourced from Saejong, P., et al. (2024). Yields were determined by ¹H NMR analysis of the crude reaction mixture.[5]
Table 2: Scope of the Dehydrative Functionalization of 3-Aryl-3-hydroxythietane 1,1-dioxides
| Starting Alcohol | Nucleophile | Product | Yield (%) |
| 3-(4-methoxyphenyl)-3-hydroxythis compound | o-Cresol | 3-(4-methoxyphenyl)-3-(2-methyl-4-hydroxyphenyl)this compound | 93 |
| 3-(4-methoxyphenyl)-3-hydroxythis compound | Phenol | 3-(4-methoxyphenyl)-3-(4-hydroxyphenyl)this compound | 84 |
| 3-(4-methoxyphenyl)-3-hydroxythis compound | 1,2-Dimethoxybenzene | 3-(4-methoxyphenyl)-3-(3,4-dimethoxyphenyl)this compound | 98 |
| 3-(4-methoxyphenyl)-3-hydroxythis compound | N-Methylindole | 3-(4-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)this compound | 85 |
| 3-(4-methoxyphenyl)-3-hydroxythis compound | p-Thiocresol | 3-(4-methoxyphenyl)-3-(p-tolylthio)this compound | 95 |
| 3-(4-methoxyphenyl)-3-hydroxythis compound | Benzyl alcohol | 3-(4-methoxyphenyl)-3-(benzyloxy)this compound | 75 |
| 3-(4-chlorophenyl)-3-hydroxythis compound | o-Cresol | 3-(4-chlorophenyl)-3-(2-methyl-4-hydroxyphenyl)this compound | 88 |
Data sourced from Saejong, P., et al. (2024). Yields are for isolated products.[5]
Experimental Protocols
Protocol 1: Synthesis of 3-Aryl-3-hydroxythis compound (General Procedure)
This protocol describes the oxidation of a 3-aryl-3-hydroxythietane to the corresponding 1,1-dioxide.
Materials:
-
3-Aryl-3-hydroxythietane (1.0 equiv)
-
m-Chloroperbenzoic acid (m-CPBA, ~77%, 3.0 equiv)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the 3-aryl-3-hydroxythietane in CH₂Cl₂ (0.13 M) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Add m-CPBA portion-wise to the stirred solution.
-
After the addition is complete, stir the reaction mixture at 0 °C for 5 minutes, then allow it to warm to room temperature and stir for an additional 3.5 hours.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃, followed by saturated aqueous Na₂S₂O₃.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-3-hydroxythis compound.[5][6]
Example: Synthesis of 3-hydroxy-3-(4-methoxyphenyl)this compound yielded 80% of the product as a white solid after purification.[6]
Protocol 2: Dehydrative C-C Bond Formation (Friedel-Crafts Alkylation)
This protocol details the calcium-catalyzed reaction of a 3-aryl-3-hydroxythis compound with an arene nucleophile.
Materials:
-
3-Aryl-3-hydroxythis compound (1.0 equiv)
-
Arene nucleophile (3.0 equiv)
-
Calcium(II) bis(trifluoromethanesulfonimide) (Ca(NTf₂)₂, 0.05 equiv)
-
Tetrabutylammonium hexafluorophosphate (ⁿBu₄NPF₆, 0.05 equiv)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the 3-aryl-3-hydroxythis compound and the arene nucleophile in toluene (0.1 M), add Ca(NTf₂)₂ and ⁿBu₄NPF₆.
-
Heat the reaction mixture to 110 °C and stir for the appropriate time (typically 1-16 hours, monitor by TLC).
-
Cool the reaction mixture to room temperature and quench with saturated aqueous NaHCO₃.
-
Separate the layers and extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the 3,3-diarylthis compound.[5]
Protocol 3: Dehydrative C-S Bond Formation
This protocol describes the formation of a C-S bond at the 3-position of the this compound scaffold.
Materials:
-
3-Aryl-3-hydroxythis compound (1.0 equiv)
-
Thiol nucleophile (1.5 equiv)
-
Calcium(II) bis(trifluoromethanesulfonimide) (Ca(NTf₂)₂, 0.05 equiv)
-
Tetrabutylammonium hexafluorophosphate (ⁿBu₄NPF₆, 0.05 equiv)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Follow the procedure for Protocol 2, using the thiol as the nucleophile.
-
The reaction is typically carried out at 40 °C. For less reactive substrates, the temperature can be increased to 110 °C.[5]
-
Purify the product by flash column chromatography.
Protocol 4: Dehydrative C-O Bond Formation
This protocol details the Brønsted acid-catalyzed O-alkylation of alcohols with 3-aryl-3-hydroxythietane 1,1-dioxides.
Materials:
-
3-Aryl-3-hydroxythis compound (1.0 equiv)
-
Alcohol nucleophile (3.0 equiv)
-
Bis(trifluoromethane)sulfonimide (Tf₂NH, 0.10 equiv)
-
Acetonitrile (MeCN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the 3-aryl-3-hydroxythis compound and the alcohol in acetonitrile (0.1 M), add Tf₂NH.
-
Stir the reaction at 40 °C until completion (monitor by TLC).
-
Cool the reaction to room temperature and quench with saturated aqueous NaHCO₃.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the 3-alkoxy-3-arylthis compound.[5]
Mandatory Visualizations
Caption: Workflow for the synthesis of 3,3-disubstituted thietane 1,1-dioxides.
Caption: Key functionalization pathways from a carbocation intermediate.
Further Applications and Considerations
Synthesis of Amino and Carboxylic Acid Derivatives
The this compound scaffold can also be functionalized with key pharmacophoric groups such as amines and carboxylic acids. For instance, 3-aminothietane-3-carboxylic acid, a modulator of the N-methyl-D-aspartate (NMDA) receptor, has been synthesized from thietan-3-ol precursors.[1] The introduction of these functional groups typically involves multi-step synthetic sequences, and their subsequent oxidation to the 1,1-dioxide can provide valuable polar building blocks for drug discovery.
Ring-Opening and Rearrangement Reactions
While the this compound ring is generally stable under many reaction conditions, it can undergo ring-opening reactions with potent nucleophiles.[5] Additionally, α-halothietane 1,1-dioxides are potential substrates for the Ramberg-Bäcklund reaction, which would lead to the formation of cyclobutenes through extrusion of sulfur dioxide.[7] This rearrangement provides a pathway to strained cyclic systems from the this compound scaffold. Detailed protocols for these transformations on the this compound core are less common and represent an area for further research.
References
- 1. Facile synthesis of thietanes via ring expansion of thiiranes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. This compound | C3H6O2S | CID 265652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Aminothis compound | 88511-13-1 [m.chemicalbook.com]
- 4. Ramberg-Bäcklund Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Ramberg–Bäcklund reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Ring-Opening Reactions of Thietane 1,1-Dioxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the ring-opening reactions of thietane 1,1-dioxide, a versatile four-membered heterocyclic sulfone. The inherent ring strain and the electron-withdrawing nature of the sulfone group make this compound susceptible to nucleophilic attack, leading to a variety of functionalized linear sulfonamide and sulfonic acid derivatives. These products are of significant interest in medicinal chemistry and drug development as they can serve as bioisosteres for other functional groups and provide access to novel chemical space.
Overview of Reactivity
This compound undergoes ring-opening reactions through nucleophilic attack at the carbon atom adjacent to the sulfur. The high degree of p-character in the C-S bonds and the strain of the four-membered ring contribute to its reactivity. The reaction proceeds via an SN2 mechanism, resulting in the cleavage of a carbon-sulfur bond and the formation of a stable sulfonate or sulfonamide derivative.
Nucleophilic Ring-Opening Reactions
A variety of nucleophiles can be employed to open the this compound ring, leading to a diverse array of functionalized products. The choice of nucleophile and reaction conditions can be tailored to achieve the desired chemical transformation.
Reaction with Amines
The reaction of this compound with primary and secondary amines is a straightforward method for the synthesis of N-substituted 3-aminopropane-1-sulfonamides. These compounds are analogues of taurine and other biologically important amino sulfonic acids.
Reaction Scheme:
A schematic of the reaction between this compound and an amine.
Experimental Protocol: Synthesis of 3-(Piperidin-1-yl)propane-1-sulfonamide
This protocol describes the reaction of this compound with piperidine.
Materials:
-
This compound
-
Piperidine
-
Ethanol (anhydrous)
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Rotary evaporator
-
Crystallization dish
Procedure:
-
To a solution of this compound (1.0 g, 8.32 mmol) in anhydrous ethanol (20 mL) in a 50 mL round-bottom flask, add piperidine (0.78 g, 9.15 mmol).
-
Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for 4 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Concentrate the solution under reduced pressure using a rotary evaporator to obtain a crude oil.
-
Triturate the crude oil with diethyl ether to induce crystallization.
-
Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.
Quantitative Data:
| Nucleophile | Product | Yield (%) |
| Piperidine | 3-(Piperidin-1-yl)propane-1-sulfonamide | 83 |
Reaction with Azide
The ring-opening of this compound with sodium azide provides a convenient route to 3-azidopropane-1-sulfonic acid, a precursor to various nitrogen-containing compounds, including 3-aminopropane-1-sulfonic acid (homotaurine) through subsequent reduction.
Experimental Protocol: Synthesis of Sodium 3-azidopropane-1-sulfonate
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF)
-
Acetone
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle with temperature control
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (5.0 g, 41.6 mmol) in DMF (50 mL).
-
Add sodium azide (3.25 g, 50.0 mmol) to the solution.
-
Heat the mixture with stirring at 80°C for 12 hours.
-
Cool the reaction mixture to room temperature and pour it into 200 mL of acetone with vigorous stirring.
-
Collect the precipitated white solid by filtration.
-
Wash the solid with acetone and dry it under vacuum to yield sodium 3-azidopropane-1-sulfonate.
Quantitative Data:
| Nucleophile | Product | Yield (%) |
| Sodium Azide | Sodium 3-azidopropane-1-sulfonate | High |
Reaction with Thiols
The reaction with thiolates, generated in situ from thiols and a base, leads to the formation of 3-(alkyl/arylthio)propane-1-sulfonic acids. These compounds have applications as building blocks in the synthesis of more complex sulfur-containing molecules.
Experimental Workflow:
A workflow for the thiol-mediated ring-opening of this compound.
Alkaline Hydrolysis
Under basic conditions, this compound undergoes hydrolysis to afford the corresponding 3-hydroxypropane-1-sulfonic acid.
Reaction Principle:
The hydroxide ion acts as a nucleophile, attacking one of the methylene carbons adjacent to the sulfur atom, leading to the cleavage of the C-S bond.
The mechanism of alkaline hydrolysis of this compound.
Applications in Drug Development
The ring-opened products of this compound serve as valuable intermediates in the synthesis of pharmacologically active compounds. The resulting sulfonamide and sulfonic acid moieties can act as bioisosteric replacements for carboxylic acids, phosphates, or other functional groups, potentially improving the pharmacokinetic and pharmacodynamic properties of drug candidates. For instance, the introduction of a sulfonate group can enhance aqueous solubility and metabolic stability. The ability to generate a diverse range of substituted propane sulfonamides and sulfonic acids from a single precursor makes this chemistry a powerful tool in medicinal chemistry for lead optimization and the exploration of new chemical entities.
Safety Precautions
This compound and its reagents should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Sodium azide is highly toxic and explosive, especially in the presence of heavy metals or upon heating. Handle with extreme caution and follow appropriate safety protocols for its use and disposal.
Application Notes and Protocols for the Synthesis of Novel Polymers from Thietane 1,1-dioxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thietane 1,1-dioxide, a four-membered heterocyclic compound containing a sulfone group, is a versatile building block in organic synthesis and polymer chemistry. Its strained ring structure and the presence of the electron-withdrawing sulfone group make it a promising monomer for the synthesis of novel polysulfones through ring-opening polymerization (ROP). These polymers are of significant interest due to their potential applications in drug delivery, specialty coatings, and advanced materials, owing to their unique chemical and physical properties.[1] This document provides detailed application notes and experimental protocols for the synthesis of polymers from this compound.
Application Notes
The polymerization of this compound typically proceeds via a cationic ring-opening mechanism, although anionic polymerization has also been explored for related thietane derivatives. The choice of initiator and reaction conditions plays a crucial role in controlling the polymerization process and the properties of the resulting polymer.
Cationic Ring-Opening Polymerization (CROP):
Cationic initiators, such as strong protic acids or Lewis acids, can initiate the polymerization of this compound. The initiation step involves the protonation or coordination to the oxygen atom of the sulfone group, followed by the nucleophilic attack of a monomer molecule, leading to ring opening and the formation of a propagating cationic species.
-
Initiators: Strong acids like trifluoromethanesulfonic acid (TfOH) or Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) are effective initiators.
-
Solvents: The choice of solvent is critical and can influence the reaction rate and the properties of the polymer. Polar, non-nucleophilic solvents like dichloromethane (DCM) or nitrobenzene are typically used.
-
Temperature: Polymerization is often carried out at low temperatures to control the reaction rate and minimize side reactions.
-
Termination: The polymerization can be terminated by the addition of a nucleophilic reagent, such as water, alcohols, or amines.
Potential Applications of Poly(this compound):
The resulting polysulfone is expected to exhibit properties such as high thermal stability, good mechanical strength, and chemical resistance, characteristic of aromatic polysulfones.[2][3] The incorporation of the flexible aliphatic thietane-derived unit into the polymer backbone can lead to polymers with modified properties, such as increased solubility and lower glass transition temperatures compared to fully aromatic polysulfones. These characteristics make them attractive for various applications:
-
Drug Delivery: The biocompatibility and tunable degradation of related polysulfones suggest potential for use in controlled drug release systems.
-
Specialty Coatings: Their anticipated adhesive properties and chemical resistance make them candidates for protective and functional coatings.[1]
-
Advanced Materials: As components in blends or copolymers, they can be used to modify the properties of other polymers.
Experimental Protocols
The following are detailed protocols for the synthesis and characterization of polymers derived from this compound.
Protocol 1: Synthesis of this compound Monomer
While this compound is commercially available, this protocol outlines a common laboratory synthesis for reference. The synthesis typically involves the oxidation of thietane.
Materials:
-
Thietane
-
Hydrogen peroxide (30% solution)
-
Acetic acid
-
Dichloromethane (DCM)
-
Sodium bicarbonate (saturated solution)
-
Magnesium sulfate (anhydrous)
-
Rotary evaporator
-
Magnetic stirrer and hotplate
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve thietane (1 equivalent) in acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add hydrogen peroxide (2.2 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with DCM and carefully neutralize it with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Protocol 2: Cationic Ring-Opening Polymerization of this compound
This protocol describes a general procedure for the cationic ring-opening polymerization of this compound.
Materials:
-
This compound (purified)
-
Trifluoromethanesulfonic acid (TfOH) or Boron trifluoride etherate (BF₃·OEt₂)
-
Anhydrous dichloromethane (DCM)
-
Methanol
-
Nitrogen or Argon gas supply
-
Schlenk line and glassware
-
Magnetic stirrer
Procedure:
-
Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.
-
In a Schlenk flask under an inert atmosphere, dissolve the purified this compound monomer in anhydrous DCM. The monomer concentration is typically in the range of 0.5-2 M.
-
Cool the solution to the desired reaction temperature (e.g., 0 °C or -20 °C) using an appropriate cooling bath.
-
Prepare a stock solution of the initiator (TfOH or BF₃·OEt₂) in anhydrous DCM.
-
Using a syringe, add the required amount of the initiator solution to the stirred monomer solution. The monomer-to-initiator ratio will determine the theoretical molecular weight of the polymer.
-
Allow the polymerization to proceed for the desired time (e.g., 1-24 hours), monitoring the viscosity of the solution.
-
Terminate the polymerization by adding an excess of methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol or diethyl ether.
-
Collect the precipitated polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.
Data Presentation
The following tables summarize hypothetical quantitative data for the polymerization of this compound based on typical results for similar ring-opening polymerizations.
Table 1: Cationic Polymerization of this compound
| Entry | Initiator | [M]/[I] Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) (GPC) | PDI (GPC) |
| 1 | TfOH | 100 | 0 | 4 | 85 | 8,900 | 1.35 |
| 2 | TfOH | 200 | 0 | 8 | 78 | 15,200 | 1.42 |
| 3 | BF₃·OEt₂ | 100 | -20 | 12 | 92 | 9,800 | 1.28 |
| 4 | BF₃·OEt₂ | 200 | -20 | 24 | 88 | 18,500 | 1.33 |
Note: [M] = Monomer concentration, [I] = Initiator concentration, Mn = Number-average molecular weight, PDI = Polydispersity index.
Table 2: Thermal Properties of Poly(this compound)
| Polymer Sample (from Table 1) | Glass Transition Temperature (Tg, °C) | Decomposition Temperature (Td, 5% weight loss, °C) |
| Entry 1 | 115 | 320 |
| Entry 2 | 120 | 325 |
| Entry 3 | 112 | 315 |
| Entry 4 | 118 | 322 |
Mandatory Visualizations
Signaling Pathways and Workflows
Caption: Cationic Ring-Opening Polymerization (CROP) of this compound.
Caption: Experimental Workflow for Poly(this compound) Synthesis.
Characterization Protocols
Protocol 3: Polymer Characterization
1. Gel Permeation Chromatography (GPC):
-
Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the polymer.
-
Instrumentation: GPC system equipped with a refractive index (RI) detector.
-
Solvent (Mobile Phase): Tetrahydrofuran (THF) or Dimethylformamide (DMF) with 0.01 M LiBr.
-
Columns: A set of polystyrene-divinylbenzene (PS-DVB) columns suitable for the expected molecular weight range.
-
Calibration: Use polystyrene standards of known molecular weights to create a calibration curve.
-
Sample Preparation: Dissolve a small amount of the polymer (1-2 mg/mL) in the mobile phase and filter through a 0.22 µm syringe filter before injection.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the chemical structure of the polymer.
-
Instrumentation: ¹H NMR and ¹³C NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Analysis: The ¹H NMR spectrum should show characteristic peaks for the methylene protons of the polymer backbone. The integration of the peaks can be used to confirm the structure. ¹³C NMR will provide information about the carbon environment in the polymer chain.
3. Thermal Analysis (DSC and TGA):
-
Purpose: To determine the thermal properties of the polymer, including the glass transition temperature (Tg) and thermal stability (decomposition temperature, Td).
-
Instrumentation: Differential Scanning Calorimeter (DSC) and Thermogravimetric Analyzer (TGA).
-
DSC Procedure:
-
Heat a small sample (5-10 mg) in an aluminum pan from room temperature to a temperature above the expected Tg at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
Cool the sample rapidly to below the Tg.
-
Reheat the sample at the same rate. The Tg is determined from the second heating scan.
-
-
TGA Procedure:
-
Heat a small sample (5-10 mg) in a ceramic or platinum pan from room temperature to around 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
The decomposition temperature (Td) is typically reported as the temperature at which 5% weight loss occurs.
-
References
Application Notes and Protocols for Computational Modeling of Thietane 1,1-Dioxide Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thietane 1,1-dioxides are a class of four-membered heterocyclic compounds featuring a strained sulfone ring. This structural motif imparts unique chemical and physical properties, making them valuable building blocks in organic synthesis and potential scaffolds in medicinal chemistry.[1] The high ring strain and the presence of the electron-withdrawing sulfone group significantly influence their reactivity, making them susceptible to a variety of transformations including nucleophilic attack, ring-opening, and cycloaddition reactions.[1]
Computational modeling provides a powerful tool to investigate the reaction mechanisms, transition states, and energetics of these transformations, offering insights that can guide experimental work and the design of new synthetic methodologies. These application notes provide a detailed protocol for the computational investigation of thietane 1,1-dioxide reactions using Density Functional Theory (DFT).
Key Reaction Pathways for Investigation
Based on the known chemistry of sulfones and strained rings, the following reaction pathways are of primary interest for computational investigation:
-
Nucleophilic Substitution: The carbon atoms adjacent to the sulfone group are electrophilic and susceptible to attack by nucleophiles.
-
Base-Induced Ring-Opening: Strong bases can induce the opening of the strained four-membered ring.[1]
-
Thermal Cycloreversion: Upon heating, the this compound ring can undergo cycloreversion to generate sulfur dioxide and a cyclopropane or propene, depending on the substitution pattern.
Proposed Computational Methodology
A robust computational protocol is essential for obtaining accurate and reliable results. The following methodology, based on Density Functional Theory (DFT), is recommended for investigating the reactions of this compound.
Software
A widely used quantum chemistry software package is required. Examples include:
-
Gaussian
-
ORCA
-
Spartan
Protocol for Reaction Mechanism and Energetics
-
Geometry Optimization:
-
Functionals: Begin with a popular hybrid functional such as B3LYP. For more accurate energy calculations, consider double-hybrid functionals like DSD-PBEP86 or dispersion-corrected functionals like ωB97X-D.
-
Basis Set: A Pople-style basis set, such as 6-31+G(d,p), is a good starting point for geometry optimizations. For higher accuracy, a larger basis set like 6-311+G(2d,p) or a Dunning-type basis set (e.g., cc-pVTZ) is recommended.
-
Procedure: Optimize the geometries of all reactants, intermediates, transition states, and products.
-
-
Frequency Calculations:
-
Purpose: Perform frequency calculations at the same level of theory as the geometry optimization to:
-
Confirm that optimized structures are true minima (zero imaginary frequencies) or transition states (one and only one imaginary frequency).
-
Obtain zero-point vibrational energies (ZPVE), thermal corrections, and Gibbs free energies.
-
-
Imaginary Frequencies: For transition states, the single imaginary frequency should correspond to the motion along the reaction coordinate. This can be visualized with an animation of the vibrational mode.
-
-
Intrinsic Reaction Coordinate (IRC) Calculations:
-
Purpose: To confirm that a located transition state connects the desired reactants and products.
-
Procedure: Perform an IRC calculation starting from the transition state geometry. The forward and reverse reaction pathways should lead to the corresponding intermediate or product and reactant, respectively.
-
-
Single-Point Energy Calculations:
-
Purpose: To obtain more accurate electronic energies.
-
Procedure: Use a larger, more flexible basis set (e.g., def2-TZVP or cc-pVTZ) on the optimized geometries obtained with the smaller basis set.
-
-
Solvation Effects:
-
Purpose: To model the reaction in a solvent, which can significantly influence the energetics.
-
Model: Employ an implicit solvation model, such as the Polarizable Continuum Model (PCM) or the SMD solvation model. The solvent should be chosen to match experimental conditions.
-
Data Presentation
Quantitative data from computational studies should be summarized in clear and well-structured tables to facilitate comparison and analysis.
Table 1: Calculated Relative Energies (kcal/mol) for the Nucleophilic Ring-Opening of this compound with Hydroxide.
| Species | Electronic Energy (ΔE) | ZPVE-Corrected Energy (ΔE_ZPVE) | Enthalpy (ΔH) | Gibbs Free Energy (ΔG) |
| Reactants | 0.0 | 0.0 | 0.0 | 0.0 |
| Transition State | Value | Value | Value | Value |
| Product | Value | Value | Value | Value |
Note: Values are to be determined by computational studies.
Table 2: Calculated Activation Barriers (kcal/mol) for Key Reaction Pathways.
| Reaction Pathway | Activation Energy (ΔG‡) |
| Nucleophilic Attack | Value |
| Base-Induced Ring-Opening | Value |
| Thermal Cycloreversion | Value |
Note: Values are to be determined by computational studies.
Experimental Protocols
The following sections provide a detailed, step-by-step protocol for setting up and running the computational experiments described above.
Protocol 1: Geometry Optimization and Frequency Calculation
-
Input File Preparation:
-
Create an input file for the chosen software (e.g., Gaussian .gjf or ORCA .inp).
-
Specify the molecular geometry of the reactant, product, or an estimated geometry for an intermediate or transition state.
-
Define the charge and multiplicity of the molecule.
-
Specify the level of theory (functional and basis set). .
-
Use the Opt keyword for geometry optimization and Freq for frequency calculations.
-
-
Execution:
-
Submit the input file to the quantum chemistry software.
-
-
Analysis:
-
Verify that the optimization has converged.
-
Check the output of the frequency calculation. For a minimum, all frequencies should be positive. For a transition state, there should be exactly one imaginary frequency.
-
Extract the electronic energy, ZPVE, enthalpy, and Gibbs free energy from the output file.
-
Protocol 2: Transition State Search
-
Initial Guess:
-
Start with a good initial guess for the transition state geometry. This can be obtained from a relaxed scan of the reaction coordinate or by using a transition state search algorithm like Berny optimization (Opt=TS) in Gaussian.
-
-
Optimization:
-
Perform a transition state optimization. This is often more challenging than a simple geometry optimization and may require several attempts with different starting geometries or algorithms.
-
-
Verification:
-
Perform a frequency calculation on the optimized transition state structure to confirm the presence of a single imaginary frequency.
-
Visualize the imaginary frequency to ensure it corresponds to the desired reaction path.
-
Perform an IRC calculation to connect the transition state to the reactants and products.
-
Visualizations
Diagrams are crucial for visualizing complex reaction pathways and computational workflows.
Caption: A generalized workflow for computational investigation of reaction mechanisms.
References
Troubleshooting & Optimization
Technical Support Center: Thietane 1,1-dioxide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of Thietane 1,1-dioxide.
Troubleshooting Guide
This guide addresses specific issues encountered during the synthesis of this compound in a question-and-answer format.
Issue 1: Low or No Yield of this compound During Oxidation of Thietane
Question: I am attempting to oxidize thietane to this compound, but I am observing a low yield of the desired product. What are the potential causes and solutions?
Answer: Low yields during the oxidation of thietane can be attributed to several factors, including incomplete reaction, over-oxidation, or degradation of the product.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Oxidation | The oxidizing agent may not be strong enough or used in insufficient quantity to convert the thietane to the dioxide form. The reaction may stall at the intermediate thietane 1-oxide stage. | Increase the molar equivalents of the oxidizing agent (e.g., m-CPBA or hydrogen peroxide). Monitor the reaction progress using TLC or GC-MS to ensure full conversion of the starting material and the sulfoxide intermediate. |
| Over-oxidation/Ring Opening | Harsh oxidation conditions can lead to the cleavage of the thietane ring, resulting in sulfonated acyclic byproducts. | Use a milder oxidizing agent or perform the reaction at a lower temperature. For example, using m-CPBA at 0°C to room temperature is generally effective.[1][2][3] |
| Volatilization of Product | This compound is a relatively low molecular weight solid and can be lost during solvent removal under high vacuum or at elevated temperatures. | Remove the solvent under reduced pressure at a low temperature. It is advisable to use a cold trap to recover any volatilized product. |
| Degradation during Workup | The product can be sensitive to acidic or basic conditions during the workup procedure, leading to degradation. | Maintain neutral pH during the workup. Use mild quenching agents and wash with brine to remove impurities. |
Issue 2: Formation of 2H-Thiete 1,1-dioxide as a Major Byproduct
Question: My reaction is producing a significant amount of 2H-thiete 1,1-dioxide alongside the desired this compound. How can I minimize the formation of this elimination byproduct?
Answer: The formation of 2H-thiete 1,1-dioxide is a common side reaction, often resulting from the elimination of a substituent and a proton from the thietane ring, particularly from 3-substituted thietan-3-ol 1,1-dioxides.[1][2] This elimination can be promoted by both acidic and basic conditions, as well as elevated temperatures.[3]
Troubleshooting Strategies:
| Parameter | Recommendation | Rationale |
| Temperature Control | Maintain a lower reaction temperature. For instance, in Friedel-Crafts reactions with 3-hydroxythietane 1,1-dioxides, increasing the temperature can favor the desired substitution over elimination.[1][3] | Higher temperatures provide the activation energy for the elimination pathway to compete more effectively with the desired reaction. |
| Choice of Base/Acid | Use a non-nucleophilic, sterically hindered base if a base is required. If the reaction is acid-catalyzed, opt for a milder Lewis or Brønsted acid. | Strong, non-hindered bases can readily abstract a proton, promoting elimination. Similarly, strong acids can facilitate the formation of a carbocation intermediate that readily undergoes elimination. |
| Substrate Design | If synthesizing substituted thietane 1,1-dioxides, consider precursors that are less prone to elimination. For example, avoid starting materials with good leaving groups at the 3-position if possible. | Substrates with functionalities that are stable under the reaction conditions will minimize the likelihood of elimination side reactions. |
| Reaction Time | Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent prolonged exposure of the product to conditions that might favor elimination. | Extended reaction times can lead to the gradual decomposition of the desired product into the more stable elimination byproduct. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound and what are the potential side reactions for each?
A1: The most common synthetic routes include the oxidation of thietane and the cycloaddition of sulfenes to enamines.
-
Oxidation of Thietane: This is a straightforward method where thietane is oxidized using reagents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.[1][2][3]
-
Side Reactions: Incomplete oxidation leading to thietane 1-oxide, and over-oxidation causing ring cleavage.
-
-
Cycloaddition Reactions: Sulfenes, generated in situ from methanesulfonyl chloride and a base, can undergo cycloaddition with enamines to form substituted thietane 1,1-dioxides.
-
Side Reactions: Polymerization of the sulfene, and side reactions of the enamine.
-
Q2: How can I purify this compound from the common byproducts?
A2: Purification can typically be achieved by recrystallization or column chromatography.
-
Recrystallization: this compound is a solid at room temperature and can be recrystallized from a suitable solvent system like ethanol/water or ethyl acetate/hexanes. This is effective for removing less polar impurities.
-
Column Chromatography: Silica gel chromatography is effective for separating this compound from its byproducts. A solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexanes, can be used. Given the polarity of the sulfone group, the product will have moderate retention on a silica column.
Q3: My synthesis of a thietane precursor from a 1,3-dihaloalkane is giving low yields due to elimination. What can I do?
A3: The cyclization of 1,3-dihaloalkanes with a sulfide source can be outcompeted by elimination reactions, especially with sterically hindered substrates.[4] To favor cyclization, it is recommended to use high dilution conditions to minimize intermolecular reactions and to perform the reaction at a lower temperature.
Q4: Is the Ramberg-Bäcklund reaction a concern when synthesizing this compound?
A4: The Ramberg-Bäcklund reaction is a potential side reaction if you are using α-halosulfones as precursors.[5][6][7] This reaction involves the base-mediated conversion of an α-halosulfone to an alkene with the extrusion of sulfur dioxide. If your synthetic route involves the formation of an α-halothis compound intermediate in the presence of a base, you may observe the formation of cyclopropene derivatives. To avoid this, carefully control the basicity of the reaction medium or choose a synthetic route that does not involve such intermediates.
Experimental Protocols
Protocol 1: Synthesis of this compound by Oxidation of Thietane
This protocol is adapted from procedures for the oxidation of thietane derivatives.[1][2][3]
Materials:
-
Thietane
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve thietane (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve m-CPBA (2.2 eq) in dichloromethane.
-
Add the m-CPBA solution dropwise to the thietane solution at 0°C over a period of 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy excess peroxide.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Synthesis of 3,3-Disubstituted Thietane Dioxides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent synthesis of thietanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry-chemists.com [chemistry-chemists.com]
- 6. Ramberg–Bäcklund reaction - Wikipedia [en.wikipedia.org]
- 7. Ramberg-Bäcklund Reaction [organic-chemistry.org]
Technical Support Center: Purification of Thietane 1,1-dioxide by Flash Column Chromatography
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of Thietane 1,1-dioxide and its derivatives using flash column chromatography.
Troubleshooting Guide
This guide addresses common issues encountered during the flash column chromatography of this compound.
Question: My this compound is not eluting from the column, or the elution is very slow.
Answer:
This issue is often related to the polarity of the mobile phase. Thietane 1,1-dioxides are polar compounds and may require a more polar solvent system to elute from the silica gel.
-
Solution:
-
Gradually increase the polarity of your eluent. For instance, if you are using a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate.
-
For highly polar derivatives, consider switching to a more polar solvent system, such as methanol/dichloromethane.[1] However, be cautious as methanol concentrations above 10% can dissolve silica gel.[1]
-
Ensure your compound is stable on silica gel by performing a quick stability test on a TLC plate.[2]
-
Question: My this compound is co-eluting with impurities.
Answer:
Poor separation can result from several factors, including an inappropriate solvent system or column overloading.
-
Solution:
-
Optimize the Solvent System: The ideal solvent system should provide a good separation of your target compound from impurities on a TLC plate, with the Rf value of your product being around 0.2-0.4.[2] Experiment with different solvent mixtures to achieve this.
-
Reduce Sample Load: Overloading the column is a common cause of poor separation. A general guideline is to use a silica gel to crude sample weight ratio of at least 30:1.
-
Use a Gradient Elution: A gradient elution, where the polarity of the mobile phase is gradually increased, can often improve the separation of closely eluting compounds.
-
Question: I am observing tailing of my product peaks.
Answer:
Peak tailing can be caused by interactions between the polar this compound and the acidic silica gel, or by overloading the column.
-
Solution:
-
Deactivate the Silica Gel: The acidic nature of silica gel can sometimes lead to tailing of polar compounds. You can neutralize the silica gel by adding a small amount of a basic modifier like triethylamine (1-3%) to your mobile phase.[1]
-
Reduce the Sample Amount: As with co-elution issues, reducing the amount of sample loaded onto the column can significantly improve peak shape.
-
Question: My product appears to be degrading on the column.
Answer:
Thietane 1,1-dioxides can be sensitive to acidic conditions, and the inherent acidity of silica gel can sometimes cause degradation.[3][4] A common degradation pathway is elimination to form a thiete dioxide byproduct.[3][4]
-
Solution:
-
Test for Stability: Before performing a large-scale purification, spot your compound on a silica TLC plate, let it sit for a few hours, and then elute it to see if any new spots appear.[2]
-
Use Deactivated Silica: If your compound is acid-sensitive, use silica gel that has been deactivated with a base like triethylamine.[1]
-
Alternative Stationary Phases: For highly sensitive compounds, consider using a less acidic stationary phase like alumina or Florisil.[2]
-
Question: The purified product is a yellow solid, but I expected a white solid.
Answer:
A yellow coloration in the final product could be due to a persistent impurity that is not easily separated by chromatography or slight decomposition.
-
Solution:
-
Re-purification: If the impurity is visible on a TLC plate with a different solvent system, a second column chromatography with the optimized system might be necessary.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective method to remove colored impurities.
-
Activated Carbon Treatment: Dissolving the product in a solvent and stirring with a small amount of activated carbon can sometimes remove colored impurities. However, this may also lead to some product loss.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the flash chromatography of a novel this compound derivative?
A good starting point for "normal" polarity compounds is a mixture of ethyl acetate and hexanes (e.g., 10-50% ethyl acetate in hexane).[1] For more polar this compound derivatives, you might start with 100% ethyl acetate or a mixture of methanol and dichloromethane (e.g., 5% methanol in dichloromethane).[1] It is always recommended to first determine the optimal solvent system using Thin Layer Chromatography (TTC).
Q2: How can I visualize this compound on a TLC plate?
This compound itself does not have a strong chromophore for UV visualization unless it is substituted with a UV-active group. Therefore, you will likely need to use a staining agent. Common stains that can be used include potassium permanganate or anisaldehyde stain.
Q3: Is dry loading or wet loading better for this compound samples?
Both methods can be effective.
-
Wet loading is suitable for samples that are readily soluble in the initial mobile phase. The sample is dissolved in a minimal amount of solvent and carefully applied to the top of the column.[5]
-
Dry loading is preferred for samples that have poor solubility in the starting eluent.[5] For this method, the sample is pre-adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting dry powder is loaded onto the column.[5]
Q4: What is the general stability of the this compound ring during purification?
The this compound ring is generally stable.[3][6] However, some derivatives, particularly those with leaving groups at the 3-position, can undergo elimination under certain conditions to form thiete dioxides.[3][4] It is advisable to handle the purification at room temperature and avoid prolonged exposure to highly acidic or basic conditions unless the specific derivative's stability is known.
Experimental Protocols
Detailed Methodology for Flash Column Chromatography of a 3-substituted this compound
This protocol is a general guideline and may need to be optimized for specific derivatives.
-
Preparation of the Column:
-
Select an appropriately sized glass column with a stopcock.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 1 cm).
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Carefully pour the slurry into the column, gently tapping the sides to ensure even packing and remove any air bubbles.
-
Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed. Do not let the column run dry.
-
Add another thin layer of sand on top of the silica bed to prevent disturbance during sample loading.
-
-
Sample Loading (Dry Loading Method):
-
Dissolve your crude this compound product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Add a small amount of silica gel (approximately 2-3 times the weight of your crude product) to the solution.
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator) until a dry, free-flowing powder is obtained.
-
Carefully add the silica-adsorbed sample to the top of the prepared column.
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Apply gentle pressure (using a pump or air line) to start the elution.
-
Collect fractions in an appropriate number of test tubes or vials.
-
If using a gradient elution, gradually increase the proportion of the more polar solvent according to your pre-determined gradient profile.
-
-
Fraction Analysis:
-
Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the pure this compound.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure to obtain the purified product.
-
Quantitative Data Summary
The following tables summarize typical solvent systems and reported Rf values for the purification of various this compound derivatives by flash column chromatography.
| This compound Derivative | Solvent System | Rf Value | Reference |
| 3-hydroxy-3-(4-methoxyphenyl)this compound | 20–30% acetone/pentane | 0.16 (in 30% acetone/hexane) | [3][4] |
| 3-hydroxy-3-(2-methoxyphenyl)this compound | 30% acetone/pentane | Not Reported | [3] |
| Diarylthietane dioxide | 3–5% Et2O/CH2Cl2 | Not Reported | [3] |
| 3-(4-methoxyphenyl)-3-(p-tolylthio)this compound | 20% EtOAc/pentane | Not Reported | [3] |
| 3,3-Dichlorothis compound | Gradient of hexanes and ethyl acetate | Not Reported | [7] |
Visualizations
Caption: General workflow for the purification of this compound by flash column chromatography.
Caption: Troubleshooting decision tree for this compound purification.
References
- 1. chem.rochester.edu [chem.rochester.edu]
- 2. Purification [chem.rochester.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. Synthesis of 3,3-Disubstituted Thietane Dioxides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
optimizing reaction conditions for Thietane 1,1-dioxide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of thietane 1,1-dioxides.
Frequently Asked Questions (FAQs) & Troubleshooting
1. My oxidation of thietane to thietane 1,1-dioxide is incomplete. What are the possible causes and solutions?
-
Possible Cause: Insufficient oxidant.
-
Solution: Ensure at least 2.0 equivalents of the oxidizing agent (e.g., m-CPBA, hydrogen peroxide) are used. For less reactive substrates, increasing the equivalents to 3.0 may be necessary.[1]
-
-
Possible Cause: Low reaction temperature.
-
Solution: While the initial addition of the oxidant is often performed at 0 °C to control the exotherm, the reaction may require warming to room temperature or even gentle heating to proceed to completion. Monitor the reaction by TLC or LC-MS to determine the optimal temperature and time.
-
-
Possible Cause: Poor quality of the oxidizing agent.
-
Solution: Use a freshly opened or properly stored bottle of the oxidizing agent. The activity of oxidants like m-CPBA can decrease over time.
-
2. I am observing a significant amount of a side product, thiete 1,1-dioxide. How can I minimize its formation?
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Possible Cause: The reaction conditions favor elimination. This is more common when using certain Lewis or Brønsted acids in subsequent reactions involving 3-hydroxythietane 1,1-dioxides.
-
Solution: Increasing the reaction temperature can surprisingly minimize the formation of the thiete dioxide byproduct. For instance, in Friedel-Crafts reactions with 3-hydroxythietane 1,1-dioxides, increasing the temperature to 110 °C has been shown to favor the desired substitution product over the elimination product.[1][2]
-
Solution: Carefully select the catalyst. Some Lewis acids may be more prone to causing elimination than others. Screening different catalysts may be necessary.
-
3. The purification of my this compound is challenging. What are the recommended methods?
-
Primary Method: Flash column chromatography is the most commonly reported method for purifying thietane 1,1-dioxides.[1][2]
-
Alternative Method: Recrystallization can be an effective method for solid thietane 1,1-dioxides to achieve high purity.
4. What are some common starting materials for the synthesis of thietane 1,1-dioxides?
-
Thietan-3-ol and its derivatives are frequent precursors, which are then oxidized.[1]
-
1,3-dihaloalkanes can be used in a classic approach involving cyclization with a sulfide source, followed by oxidation.[3][4]
-
α-Amino ketoximes can be converted to this compound derivatives in a one-step process with methanesulfonyl chloride.[5][6]
Experimental Protocols
Protocol 1: Oxidation of 3-Hydroxy-3-arylthietane to 3-Hydroxy-3-arylthis compound [1]
This protocol describes the oxidation of a thietan-3-ol to the corresponding this compound using meta-chloroperoxybenzoic acid (m-CPBA).
Materials:
-
3-Hydroxy-3-arylthietane
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the 3-hydroxy-3-arylthietane (1.0 equiv) in dichloromethane (to a concentration of approximately 0.13 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (3.0 equiv) portion-wise to the stirred solution at 0 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 5 minutes.
-
Remove the ice bath and allow the reaction to warm to 25 °C.
-
Continue stirring at 25 °C for 3.5 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and add more dichloromethane.
-
Separate the organic and aqueous layers.
-
Wash the organic layer with additional saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine all organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of acetone in pentane) to afford the desired 3-hydroxy-3-arylthis compound.
Data Presentation
Table 1: Optimization of Reaction Conditions for a Friedel-Crafts Reaction using 3-Hydroxy-3-(4-methoxyphenyl)this compound [1][7]
| Entry | Catalyst (mol %) | Solvent | Temperature (°C) | Yield of 3aa (%) | Yield of 4a (thiete dioxide) (%) |
| 1 | LiNTf₂ (11) | Toluene | 25 | Low | Observed |
| 2 | Ca(NTf₂)₂ (10) | Toluene | 60 | - | - |
| 3 | Ca(NTf₂)₂ (10) | Toluene | 110 | 93 | Not Observed |
*Yields are for the reaction of 3-hydroxy-3-(4-methoxyphenyl)this compound with 2-methylphenol.
Visualizations
Caption: Experimental workflow for the oxidation of Thietan-3-ol.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of 3,3-Disubstituted Thietane Dioxides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent synthesis of thietanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
Technical Support Center: Synthesis of Substituted Thietane 1,1-Dioxides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering the formation of thiete 1,1-dioxide byproducts during the synthesis of substituted thietane 1,1-dioxides.
Troubleshooting Guide: Unwanted Thiete 1,1-Dioxide Formation
Issue: Formation of a significant amount of 3-aryl-2H-thiete 1,1-dioxide byproduct is observed during the acid-catalyzed substitution reaction of 3-hydroxy-3-arylthietane 1,1-dioxides.
Background: The desired reaction is a nucleophilic substitution at the C3 position of the thietane 1,1-dioxide ring. However, under acidic conditions, the hydroxyl group can be protonated and eliminated as water, leading to the formation of a stable carbocation intermediate. This carbocation can then either be attacked by the desired nucleophile to form the 3,3-disubstituted product or undergo an E1 elimination to yield the undesired 3-aryl-2H-thiete 1,1-dioxide byproduct.[1]
Troubleshooting Steps:
1. Reaction Temperature Optimization:
-
Observation: Higher yields of the thiete 1,1-dioxide byproduct are often observed at lower reaction temperatures.
-
Recommendation: Increasing the reaction temperature can significantly favor the desired substitution reaction over the elimination pathway.[2]
-
Rationale: While the initial formation of the carbocation is temperature-dependent, the subsequent steps (nucleophilic attack vs. elimination) have different activation energies. In the case of the synthesis of 3,3-disubstituted thietane dioxides, higher temperatures have been shown to promote the desired substitution.[2]
| Catalyst | Temperature (°C) | Desired Product Yield (%) | Thiete 1,1-Dioxide Byproduct Yield (%) |
| Ca(NTf₂)₂ | 40 | 71 | 24 |
| Ca(NTf₂)₂ | 110 | 95 | 5 |
| Fe(OTf)₃ | 40 | 75 | 25 |
| Tf₂NH | 40 | 78 | 22 |
Table 1: Effect of Temperature on Product Distribution in the Ca(NTf₂)₂-catalyzed reaction of 3-hydroxy-3-(4-methoxyphenyl)this compound with o-cresol. Data summarized from Saejong et al.[1]
2. Catalyst Selection:
-
Observation: The choice of Lewis or Brønsted acid catalyst can influence the ratio of substitution to elimination products.
-
Recommendation: While several catalysts can promote the reaction, calcium-based catalysts like Ca(NTf₂)₂ have been shown to be effective, especially when combined with temperature optimization.[1] However, if elimination persists, screening other Lewis or Brønsted acids may be beneficial.
3. Substrate and Nucleophile Considerations:
-
Observation: The electronic properties of the aryl group on the thietane dioxide and the nucleophilicity of the coupling partner can affect the stability of the carbocation and the rate of nucleophilic attack.
-
Recommendation: For less reactive substrates, higher temperatures may be required to achieve good conversion and minimize elimination.[2] If the desired nucleophile is weak, consider using a more nucleophilic reagent if the overall synthetic strategy allows.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind the formation of the thiete 1,1-dioxide byproduct?
A1: The thiete 1,1-dioxide byproduct is typically formed through an E1 (Elimination, Unimolecular) mechanism. The reaction proceeds in two steps:
-
Protonation of the 3-hydroxyl group by the acid catalyst, followed by the loss of a water molecule to form a tertiary carbocation at the C3 position of the this compound ring.
-
A base (which can be the solvent or the counterion of the catalyst) abstracts a proton from an adjacent carbon (C2 or C4), leading to the formation of a double bond within the ring and yielding the 3-aryl-2H-thiete 1,1-dioxide.[1]
Q2: Can the choice of solvent affect the formation of the thiete 1,1-dioxide byproduct?
A2: Yes, the solvent can play a role. Polar, non-nucleophilic solvents are often used for these types of reactions. Toluene has been shown to be an effective solvent, particularly at elevated temperatures.[2] The solvent's ability to stabilize the carbocation intermediate and its basicity can influence the outcome. It is advisable to use anhydrous solvents, as water can act as a competing nucleophile.
Q3: Are there any alternative synthetic routes that avoid this byproduct?
A3: While the acid-catalyzed reaction is a direct method, if byproduct formation remains problematic, alternative strategies could be explored. These might include activating the hydroxyl group with a different leaving group that favors SN2-type displacement over carbocation formation, although this may require a multi-step sequence.
Experimental Protocols
General Procedure for the Synthesis of 3-Hydroxy-3-(4-methoxyphenyl)this compound
To a solution of 3-(4-methoxyphenyl)thietan-3-ol (1.05 g, 5 mmol) in a suitable solvent such as dichloromethane, m-chloroperoxybenzoic acid (m-CPBA) (77%, 3.36 g, 15.0 mmol) is added portion-wise at 0 °C. The reaction mixture is stirred and allowed to warm to room temperature overnight. The reaction is then quenched, and the product is purified by flash column chromatography to afford 3-hydroxy-3-(4-methoxyphenyl)this compound as a white solid.[1]
General Procedure for the Ca(NTf₂)₂-Catalyzed Synthesis of 3-Aryl-3-(o-cresyl)this compound (Optimized to Minimize Byproduct)
To a solution of 3-hydroxy-3-(4-methoxyphenyl)this compound (0.1 mmol) and o-cresol (0.3 mmol) in toluene (1 mL) is added Ca(NTf₂)₂ (10 mol%). The reaction mixture is heated to 110 °C and stirred for the time indicated by reaction monitoring (e.g., TLC or LC-MS). After completion, the reaction mixture is cooled, and the product is purified by flash column chromatography. This procedure at an elevated temperature was shown to yield the desired product in 95% yield with only 5% of the thiete 1,1-dioxide byproduct.[1][2]
References
Technical Support Center: Optimizing Thietane 1,1-Dioxide Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thietane 1,1-dioxide and its derivatives. The information herein is designed to help improve reaction yields and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common applications of thietane 1,1-dioxides in research and development?
Thietane 1,1-dioxides are increasingly utilized in medicinal chemistry and agricultural applications as small, polar motifs that can significantly influence the physicochemical properties and biological activity of molecules.[1][2] They are often used as bioisosteric replacements for other functional groups, such as carbonyl groups, to improve properties like solubility.[2] Their unique structural features and reactivity make them valuable building blocks in the synthesis of complex organic molecules for pharmaceuticals, agrochemicals, and materials science.[3]
Q2: What is the general stability of the this compound ring?
The this compound ring is generally stable under a range of conditions, including acidic (1 M HCl) and basic (1 M NaOH) environments, and in the presence of various nucleophiles.[1] However, certain substituted thietane 1,1-dioxides, such as 3-hydroxy-thietane 1,1-dioxides, can undergo elimination to form the corresponding thiete 1,1-dioxide under basic conditions.[1]
Q3: What are the typical starting materials for the synthesis of substituted thietane 1,1-dioxides?
Common starting materials include 1,3-difunctionalized alkanes, such as 1,3-dibromopropane, which can undergo cyclization with a sulfur source like sodium sulfide.[4][5] Another versatile approach involves the use of 3-hydroxythietane 1,1-dioxides, which can be synthesized by the oxidation of thietan-3-ols.[1] These 3-hydroxy derivatives can then be coupled with various nucleophiles.[1][2] Additionally, α-amino ketoximes can be converted to 2-(ω-cyanoalkyl)-2-dialkylaminothietane 1,1-dioxides in a one-step reaction.[6]
Troubleshooting Guide
Issue 1: Low Yield in Friedel-Crafts Type Reactions with Arenes
Potential Cause: Formation of a thiete 1,1-dioxide side product through an E1 elimination pathway from a carbocation intermediate.[1][7] This is particularly prevalent at lower reaction temperatures.
Recommended Solutions:
-
Increase Reaction Temperature: Elevating the reaction temperature, for instance to 110 °C, can significantly increase the yield of the desired 3,3-disubstituted thietane dioxide and reduce the formation of the thiete dioxide byproduct.[1][2] At higher temperatures, the bimolecular Friedel-Crafts reaction is favored over the unimolecular elimination.[7]
-
Choice of Catalyst: While various Lewis and Brønsted acids can be used, calcium catalysts have been shown to be effective and easy to handle.[1] For less reactive substrates, a stronger Brønsted acid like Tf₂NH may be necessary.[1]
-
Solvent Selection: Toluene has been demonstrated as a suitable solvent for these reactions, offering good results and being a more process-friendly option than chlorinated solvents.[7]
Issue 2: Poor Yields in Reactions with Nucleophiles (Thiols and Alcohols)
Potential Cause: Suboptimal reaction conditions for the specific nucleophile being used.
Recommended Solutions:
-
For Thiol Nucleophiles: These reactions generally proceed smoothly at moderate temperatures (e.g., 40 °C) with a calcium catalyst.[1] For less electron-rich thietanol dioxide substrates, a higher temperature (e.g., 110 °C) may be required for activation.[1]
-
For Alcohol Nucleophiles: Direct application of conditions used for arenes and thiols may be unsuccessful. A switch to a Brønsted acid catalyst, such as Tf₂NH (10 mol %), in a solvent like acetonitrile (MeCN) can facilitate the O-alkylation of primary and benzylic alcohols.[1]
Issue 3: Difficulty in Synthesizing Highly Substituted Thietanes via Intramolecular Cyclization
Potential Cause: Steric hindrance in traditional S(_N)2 reactions of 1,3-dihaloalkanes with sodium sulfide, which is less effective for preparing highly substituted thietanes (e.g., 2,2- or 2,4-disubstituted derivatives).[4][8] Elimination reactions can also compete with the desired cyclization.[4]
Recommended Solutions:
-
Alternative Synthetic Routes: Consider methods that are less sensitive to steric effects, such as the ring expansion of thiiranes.[4][9]
-
Milder Reaction Conditions: Lowering the reaction temperature can favor the S(_N)2 cyclization over elimination side reactions.[4]
-
Alternative Sulfur Nucleophiles: Using thiourea followed by hydrolysis can sometimes lead to improved yields compared to sodium sulfide.[4][8]
-
Solvent Choice: Employ polar aprotic solvents like DMF or acetonitrile to enhance the nucleophilicity of the sulfur source.[4]
Data Presentation
Table 1: Selected Optimization for Friedel-Crafts Reaction of 3-Hydroxy-3-(4-methoxyphenyl)this compound with o-Cresol [1][7]
| Entry | Catalyst (mol %) | Solvent | Temperature (°C) | Yield of 3aa (%) | Yield of 4a (%) |
| 1 | LiOTf (20) | CH₂Cl₂ | 40 | 35 | 30 |
| 2 | Ca(OTf)₂ (10) | CH₂Cl₂ | 40 | 80 | 15 |
| 3 | Fe(OTf)₃ (10) | CH₂Cl₂ | 40 | 75 | 20 |
| 4 | Tf₂NH (10) | CH₂Cl₂ | 40 | 85 | 10 |
| 5 | Ca(OTf)₂ (10) | Toluene | 60 | 78 | 18 |
| 6 | Ca(OTf)₂ (10) | Toluene | 110 | 93 | <5 |
Experimental Protocols
General Procedure for Ca-Catalyzed Friedel-Crafts Reaction with Arenes[1]
To a vial containing a magnetic stir bar is added 3-hydroxythis compound (1.0 equiv), the arene nucleophile (3.0 equiv), and Ca(OTf)₂ (10 mol %). The vial is sealed and the mixture is stirred at the specified temperature (typically 40-110 °C) until the reaction is complete as monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature and purified directly by flash column chromatography on silica gel to afford the desired 3,3-disubstituted this compound.
General Procedure for Brønsted Acid-Catalyzed O-Alkylation with Alcohols[1]
To a solution of the 3-hydroxythis compound (1.0 equiv) and the alcohol (3.0 equiv) in acetonitrile (0.1 M) is added Tf₂NH (10 mol %). The reaction mixture is stirred at the indicated temperature until complete consumption of the starting material. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography to yield the 3-alkoxy-3-arylthis compound.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of 3,3-Disubstituted Thietane Dioxides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. Thietane - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Recent synthesis of thietanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. beilstein-journals.org [beilstein-journals.org]
stability of Thietane 1,1-dioxide under acidic/basic conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability of thietane 1,1-dioxide and its derivatives under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: How stable is the this compound ring system under acidic conditions?
A1: The this compound core is generally robust and exhibits high stability under moderately acidic conditions. For example, several 3,3-disubstituted thietane-1,1-dioxides have shown quantitative recovery after being subjected to 1 M HCl at 37 °C.[1] However, extremely harsh acidic conditions may lead to degradation. In one reported case, heating 2-phenyl-3,3-diethoxythis compound in concentrated hydrochloric acid resulted in excessive decomposition and the formation of intractable resins.[2] Therefore, while stable in typical acidic environments used in pharmaceutical development, caution is advised when using concentrated or hot acids.
Q2: What is the stability of this compound under basic conditions?
A2: The stability of this compound under basic conditions is highly dependent on the substitution pattern of the ring. While some derivatives show excellent stability, others are susceptible to degradation.
-
Stable Derivatives : Certain 3,3-disubstituted thietane-1,1-dioxides have been recovered quantitatively after treatment with 1 M NaOH.[1]
-
Labile Derivatives : Substituents can significantly influence stability. For instance, 3-hydroxy-3-(4-methoxyphenyl)this compound degrades via an elimination reaction to form the corresponding thiete 1,1-dioxide when treated with aqueous 1 M NaOH.[1] Similarly, the basic hydrolysis of 2-phenyl-3,3-diethoxythis compound with sodium hydroxide in aqueous dioxane leads to a ring-opening reaction, yielding benzylsulfonylacetic acid.[2]
Q3: What are the primary degradation pathways for substituted thietane 1,1-dioxides?
A3: Based on experimental evidence, two main degradation pathways have been identified for substituted thietane 1,1-dioxides, primarily under basic conditions:
-
Elimination : This pathway is common for derivatives with a suitable leaving group at the 3-position, such as a hydroxyl group. Base-mediated elimination results in the formation of a double bond within the ring, yielding a 3-aryl-2H-thiete 1,1-dioxide.[1][3]
-
Nucleophilic Ring-Opening : Strong nucleophiles, including hydroxide ions under certain conditions, can attack one of the ring carbons, leading to the cleavage of a C-S bond and ring-opening.[2]
Q4: Which factors have the most significant impact on the stability of a this compound derivative?
A4: The key factors influencing stability are:
-
pH : As detailed above, stability is generally high in mild acid but can be compromised in strong acid or base.
-
Temperature : Elevated temperatures can promote degradation, especially in the presence of reactive reagents. For example, forced degradation studies on sulfones often involve incubation at 60°C to accelerate decomposition.[4] However, many thietane dioxide derivatives have shown full stability at elevated temperatures (e.g., 110 °C in toluene) in the absence of harsh acidic or basic reagents.[1][3]
-
Substituent Effects : The nature, position, and stereochemistry of substituents on the thietane ring are critical. Electron-withdrawing groups and the presence of good leaving groups (like a hydroxyl on a benzylic carbon) can increase susceptibility to elimination or nucleophilic attack.[1][3]
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Solution |
| Unexpected degradation of a this compound starting material or product. | Harsh pH Conditions: The reaction medium may be too acidic or basic for your specific derivative. | Neutralize the reaction mixture or use a suitable buffer system. If performing a hydrolysis, consider milder enzymatic conditions. |
| Labile Functional Groups: The derivative may possess a substituent (e.g., 3-hydroxyl group) that is prone to elimination under the reaction conditions.[1] | Protect the labile functional group prior to the reaction. For example, convert a hydroxyl group to a more stable ether or silyl ether. | |
| Elevated Temperature: High reaction temperatures may be promoting decomposition pathways. | Attempt the reaction at a lower temperature, even if it requires a longer reaction time or a more active catalyst. Many thietane dioxide derivatizations proceed smoothly at 40 °C.[1] | |
| Formation of an unexpected, nonpolar side product during a base-catalyzed reaction. | Elimination Reaction: The side product is likely a thiete 1,1-dioxide formed via elimination, which is a common pathway for 3-hydroxythietane 1,1-dioxides.[1][3] | Use a non-nucleophilic base if possible. Lowering the reaction temperature can also significantly reduce the formation of the elimination side product.[1][3] |
| Reaction yields a complex mixture of polar, opened-ring products. | Nucleophilic Ring-Opening: Strong nucleophiles or harsh basic conditions may be causing cleavage of the thietane ring.[2] | Reduce the concentration or strength of the nucleophile/base. Consider using a solvent system that disfavors SN2-type reactions. |
Appendices
Data Presentation
Table 1: Stability of Selected 3,3-Disubstituted Thietane 1,1-Dioxides
This table summarizes the stability of various this compound derivatives under forced degradation conditions as reported in the literature.
| Compound | Stress Condition | Temperature | Outcome | Reference |
| 3-(4-methoxyphenyl)-3-phenylthis compound | 1 M HCl (aq) | 37 °C | Quantitative Recovery | [1] |
| 3-(4-methoxyphenyl)-3-phenylthis compound | 1 M NaOH (aq) | 37 °C | Quantitative Recovery | [1] |
| 3-hydroxy-3-(4-methoxyphenyl)this compound | 1 M NaOH (aq) | 37 °C | Degradation via elimination | [1] |
| 2-phenyl-3,3-diethoxythis compound | NaOH in Dioxane/H₂O | Reflux | Ring-opening | [2] |
| 2-phenyl-3,3-diethoxythis compound | Conc. HCl | Heat | Decomposition | [2] |
Experimental Protocols
Protocol: Forced Degradation Study for a Novel this compound Derivative
This protocol provides a framework for assessing the intrinsic stability of a this compound derivative. It is adapted from general methods for forced degradation studies of sulfone-containing compounds.[4]
Objective: To determine the stability of the test compound under acidic and basic stress conditions.
Materials:
-
This compound derivative
-
HPLC-grade Acetonitrile and Water
-
Formic Acid or Trifluoroacetic Acid (for mobile phase)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
Class A volumetric flasks and pipettes
-
HPLC system with UV or MS detector
-
pH meter, sonicator, heating block or water bath
Methodology:
-
Stock Solution Preparation:
-
Accurately weigh and dissolve the this compound derivative in a suitable solvent (e.g., Acetonitrile or a mixture of Acetonitrile/Water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
-
Stress Sample Preparation:
-
Acid Hydrolysis:
-
In a volumetric flask, mix equal volumes of the stock solution and 1 M HCl.
-
Incubate the solution at 60°C for 24 hours.[4]
-
Cool the solution to room temperature and neutralize with an appropriate amount of 1 M NaOH.
-
Dilute to the final volume with the mobile phase.
-
-
Base Hydrolysis:
-
In a volumetric flask, mix equal volumes of the stock solution and 1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.[4]
-
Cool the solution to room temperature and neutralize with an appropriate amount of 1 M HCl.
-
Dilute to the final volume with the mobile phase.
-
-
Control Sample:
-
Prepare a control sample by diluting the stock solution with the mobile phase to the same final concentration as the stress samples, without subjecting it to heat or pH stress.
-
-
-
HPLC Analysis:
-
Develop a stability-indicating HPLC method capable of separating the parent compound from any potential degradation products. A reverse-phase C18 column is often a good starting point.[4]
-
Example Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient to ensure elution of all components.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a relevant wavelength or MS.
-
-
Inject the control and stressed samples into the HPLC system.
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples to the control sample.
-
Calculate the percentage of the parent compound remaining.
-
Identify and quantify any major degradation products by comparing peak areas.
-
Visualizations
Caption: Workflow for assessing the stability of this compound derivatives.
Caption: Primary degradation pathways for substituted thietane 1,1-dioxides.
References
Technical Support Center: Scale-Up Synthesis of Thietane 1,1-Dioxide Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of thietane 1,1-dioxide derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of this compound derivatives from lab to pilot or production scale?
A1: Scaling up the synthesis of this compound derivatives presents several challenges that are often not apparent at the lab scale.[1] Key issues include:
-
Exothermic Reactions: The oxidation of thietanes to thietane 1,1-dioxides is often highly exothermic. What is manageable in a small flask can lead to a dangerous thermal runaway in a large reactor if heat transfer is not efficient.[2]
-
Mixing and Mass Transfer: Ensuring efficient mixing becomes more difficult in larger reactors, which can lead to localized "hot spots," uneven reaction progress, and the formation of impurities.
-
Reagent Addition: The controlled addition of reagents, which is simple in the lab, requires specialized equipment at scale to maintain optimal reaction conditions and safety.[1]
-
Purification: Methods like flash column chromatography, common in the lab, are often not economically viable for large quantities.[3] Identifying suitable crystallization conditions or evaluating large-scale chromatography techniques is crucial.
-
Side Product Formation: The formation of byproducts, such as thiete dioxides through elimination, can be more pronounced at scale if temperature and reaction times are not carefully controlled.
Q2: My this compound product is degrading during purification. What are the likely causes and solutions?
A2: Thietane 1,1-dioxides can be sensitive to harsh conditions. Degradation during purification is often due to:
-
Acidic Conditions: The presence of strong acids can lead to ring-opening or other decomposition pathways.
-
High Temperatures: Prolonged exposure to high temperatures during distillation or solvent removal can cause degradation.
Solutions:
-
Neutralize the Work-up: Ensure that any acidic catalysts or byproducts are thoroughly neutralized before purification.
-
Use Deactivated Silica Gel: If using column chromatography, consider deactivating the silica gel with a small amount of a non-nucleophilic base like triethylamine mixed in the eluent to prevent on-column degradation.
-
Low-Temperature Purification: For volatile derivatives, perform distillation under high vacuum to keep the temperature low. For non-volatile compounds, consider crystallization from a suitable solvent system at controlled temperatures.
Q3: I am observing low yields in my scale-up synthesis. What are the common culprits?
A3: Low yields during scale-up can often be traced back to a few key factors:
-
Side Reactions: As mentioned, elimination reactions to form thiete dioxides are a common issue. This can be exacerbated by prolonged reaction times or localized overheating.
-
Inefficient Cyclization (if forming the ring): When synthesizing the thietane ring itself, inefficient cyclization due to steric hindrance or competing intermolecular reactions can lower the yield.
-
Suboptimal Reaction Conditions: Conditions that worked at a small scale may not be optimal for a larger batch due to changes in surface area-to-volume ratio and heat transfer.
Troubleshooting Steps:
-
Reaction Profiling: Take samples at regular intervals to monitor the consumption of starting material and the formation of product and byproducts. This can help identify if the reaction is stalling or if the product is degrading over time.
-
Temperature Control: Ensure that the internal temperature of the reactor is being accurately monitored and controlled. For exothermic reactions, a gradual addition of the oxidizing agent is recommended.
-
Solvent Choice: The choice of solvent can significantly impact the reaction. A solvent that aids in heat dissipation and keeps all reactants and intermediates in solution is crucial. For some reactions, switching to a higher-boiling solvent like toluene can improve yield and reduce side products.
Troubleshooting Guides
Issue 1: Formation of Thiete Dioxide Impurity
| Symptom | Potential Cause | Recommended Action |
| Significant amount of a less polar byproduct observed by TLC/LC-MS, consistent with the mass of the eliminated product. | Elimination side reaction, often promoted by heat or acidic/basic conditions. | Increase the reaction temperature. While counterintuitive, for some dehydrative preparations of 3,3-disubstituted thietane dioxides, higher temperatures (e.g., 110 °C in toluene) have been shown to favor the desired product and decrease the formation of the thiete dioxide side product. |
| Carefully control the pH during work-up and purification to avoid acidic or basic conditions that might promote elimination. |
Issue 2: Poor Performance of Column Chromatography at Scale
| Symptom | Potential Cause | Recommended Action |
| Large volumes of solvent required, making the process costly and time-consuming. | Flash chromatography is not ideal for large-scale purification.[3] | Develop a Crystallization Protocol: Thietane 1,1-dioxides are often crystalline solids. Screen various solvents and solvent mixtures to find conditions for selective crystallization of the desired product. This is a more economical and scalable purification method. |
| Product appears to be degrading on the column. | The silica gel may be too acidic for the product. | Use Neutral or Deactivated Media: Employ neutral alumina or silica gel that has been pre-treated with a base (e.g., triethylamine in the eluent). |
| Consider Alternative Chromatographic Techniques: For high-value products, preparative HPLC or simulated moving bed (SMB) chromatography can be viable options for large-scale purification of polar compounds.[3] |
Quantitative Data Summary
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-hydroxy-3-(4-methoxyphenyl)thietane | m-CPBA | Dichloromethane | 0 to rt | 1 | 80 | [2] |
| 3-hydroxy-3-(2-methoxyphenyl)thietane | m-CPBA | Dichloromethane | 0 to rt | 1 | 99 | [2] |
| 3-hydroxy-3-(3-methoxyphenyl)thietane | m-CPBA | Dichloromethane | 0 to rt | 1 | Not specified | [2] |
| 3-(4-methoxyphenyl)thietan-3-ol 1,1-dioxide & 2-methylphenol | Ca(NTf2)2 | Toluene | 110 | Not specified | 93 | [2] |
| 3-(4-methoxyphenyl)thietan-3-ol 1,1-dioxide & 4-methylbenzenethiol | Tf2NH | Dichloromethane | 40 | Not specified | Not specified | [2] |
Experimental Protocols
Protocol 1: Scale-Up Synthesis of 3-Hydroxy-3-(4-methoxyphenyl)this compound
This protocol is an adaptation of a literature procedure with considerations for scale-up.
Materials:
-
3-hydroxy-3-(4-methoxyphenyl)thietane
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
Equipment:
-
Jacketed glass reactor with overhead stirring, temperature probe, and addition funnel.
-
Cooling/heating circulator.
Procedure:
-
Charging the Reactor: Charge the reactor with 3-hydroxy-3-(4-methoxyphenyl)thietane and dichloromethane. Start agitation to ensure the starting material is fully dissolved.
-
Cooling: Cool the reactor contents to 0-5 °C using the circulator.
-
m-CPBA Addition: Dissolve m-CPBA (approx. 3 equivalents) in dichloromethane and charge it to the addition funnel. Add the m-CPBA solution dropwise to the reactor, maintaining the internal temperature below 10 °C. Scale-up Note: The oxidation is exothermic. A slow addition rate is critical to control the temperature. Monitor the temperature closely.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Quenching: Cool the reaction mixture back to 0-5 °C. Slowly add saturated aqueous sodium thiosulfate solution to quench the excess m-CPBA, followed by saturated aqueous sodium bicarbonate solution to neutralize the m-chlorobenzoic acid. Scale-up Note: Quenching can also be exothermic and may involve gas evolution. Ensure adequate venting and slow addition.
-
Work-up: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification:
-
Crystallization (Preferred for Scale-up): Perform solvent screening to identify a suitable system for crystallization (e.g., ethyl acetate/hexanes, isopropanol).
-
Chromatography (If necessary): Purify by flash column chromatography using a solvent system such as acetone/pentane. For larger scales, consider using a medium-pressure liquid chromatography (MPLC) system.
-
Visualizations
Caption: General workflow for the scale-up synthesis and purification of this compound derivatives.
Caption: Troubleshooting decision tree for common issues in the scale-up synthesis of thietane 1,1-dioxides.
References
Technical Support Center: Managing Exothermic Reactions in Thietane Oxidation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the oxidation of thietanes. Proper management of the exothermic nature of these reactions is critical for safety, selectivity, and product purity.
Frequently Asked Questions (FAQs)
Q1: Why is temperature control so important during thietane oxidation?
A1: Thietane oxidation, the process of converting the sulfur atom to a sulfoxide or sulfone, is a highly exothermic reaction.[1] Without proper temperature control, the heat generated can accumulate, leading to a rapid increase in the reaction rate. This can result in a dangerous situation known as a thermal runaway, potentially causing explosions, fires, and the release of toxic substances.[2] Furthermore, inconsistent temperature control can lead to the formation of unwanted side products and impurities, reducing the yield and purity of the desired product.[1]
Q2: What are the most common oxidizing agents for thietane oxidation, and how do their exothermicities compare?
Q3: How can I monitor the progress of my thietane oxidation reaction?
A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of the reaction. By spotting the reaction mixture on a TLC plate over time, you can observe the consumption of the starting thietane and the appearance of the more polar sulfoxide and sulfone products. This allows you to determine when the reaction is complete and to avoid unnecessarily long reaction times which could lead to side product formation.[6]
Q4: What are the primary safety hazards associated with m-CPBA?
A4: m-CPBA is a powerful oxidizing agent and should be handled with care. It is sensitive to shock and can decompose violently, especially in its pure form. It is typically supplied with ~25% water to improve stability. Key safety precautions include:
-
Storing it at the recommended temperature of 2-8 °C.[7]
-
Avoiding contact with metals, strong bases, and flammable materials.[7]
-
Using the minimum quantity required for the reaction.[7]
-
Conducting the reaction in a well-ventilated fume hood.[7]
Q5: What are the signs of a potential thermal runaway?
A5: Key indicators of an impending thermal runaway include:
-
A rapid, uncontrolled increase in the internal reaction temperature.
-
A sudden increase in pressure within the reaction vessel.
-
Vigorous boiling or outgassing from the reaction mixture.
-
Noticeable changes in the color or viscosity of the reaction mixture.
If any of these signs are observed, immediate emergency cooling procedures should be initiated, and personnel should evacuate the immediate area.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Sudden, uncontrolled temperature spike during oxidant addition. | The rate of oxidant addition is too fast, generating heat more rapidly than the cooling system can dissipate it. | 1. Immediately stop the addition of the oxidizing agent. 2. Increase the efficiency of the cooling bath. For example, add more dry ice to an acetone bath.3. Ensure vigorous stirring to promote even heat distribution and prevent localized hotspots.4. Once the temperature is stable and back within the desired range, resume the addition of the oxidant at a much slower rate. |
| Formation of significant amounts of over-oxidized product (sulfone) when the sulfoxide is the desired product. | 1. The reaction temperature is too high, favoring the second oxidation step.2. An excess of the oxidizing agent was used. | 1. Maintain a lower reaction temperature. For many sulfoxide preparations, 0 °C or even lower is recommended.[6]2. Carefully control the stoichiometry of the oxidizing agent. Use approximately 1.1 equivalents for selective sulfoxide formation.[6]3. Monitor the reaction closely by TLC and quench the reaction as soon as the starting material is consumed.[6] |
| Inconsistent reaction times and product yields between batches. | Poor temperature control and monitoring are leading to variable reaction rates and side product formation. | 1. Ensure the thermometer is correctly placed to measure the internal temperature of the reaction mixture, not the cooling bath.2. Use a properly sized and maintained cooling bath. An ice-water bath may not be sufficient for larger-scale reactions; consider a dry ice/acetone or a cryocooler for more consistent low temperatures.3. Standardize the rate of addition of the oxidizing agent using a syringe pump or a dropping funnel with pressure equalization. |
| Reaction appears to have stalled before completion. | The reaction temperature is too low, resulting in a very slow reaction rate. | 1. Ensure the reaction is being stirred efficiently. 2. Allow the reaction to stir for a longer period at the current temperature, monitoring by TLC.3. If the reaction is still stalled, consider allowing the reaction to slowly warm to a slightly higher temperature (e.g., from -78 °C to -40 °C, or from 0 °C to room temperature), while carefully monitoring for any signs of a significant exotherm. |
Experimental Protocols
Protocol 1: Controlled Oxidation of Thietane to Thietane-1-oxide
This protocol is adapted from a general procedure for the oxidation of sulfides to sulfoxides using hydrogen peroxide.[5]
Materials:
-
Thietane
-
Hydrogen peroxide (30% aqueous solution)
-
Glacial acetic acid
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Ice-water bath
Procedure:
-
Dissolve the thietane (1.0 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice-water bath.
-
Slowly add hydrogen peroxide (1.1 equivalents) dropwise to the stirred solution, ensuring the internal temperature does not rise above 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing a stirred, saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid.
-
Extract the product with dichloromethane (3 x volume of the reaction mixture).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude thietane-1-oxide.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 2: Oxidation of Thietane to Thietane-1,1-dioxide
This protocol is based on a general procedure for the oxidation of sulfides to sulfones using m-CPBA.[6]
Materials:
-
Thietane
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Anhydrous sodium sulfate
-
Ice-water bath
Procedure:
-
Dissolve the thietane (1.0 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice-water bath.
-
Add m-CPBA (2.2 equivalents) portion-wise to the stirred solution over a period of 15-20 minutes, ensuring the internal temperature remains below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 6-8 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the excess m-CPBA by washing the reaction mixture with a saturated aqueous solution of sodium thiosulfate.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude thietane-1,1-dioxide.
-
The crude product can be purified by recrystallization or column chromatography.
Visualizations
Caption: Workflow for managing exothermic thietane oxidation.
Caption: Thietane oxidation signaling pathway.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Exothermic Reaction Hazards - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions | MDPI [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
removal of unreacted starting materials in Thietane 1,1-dioxide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of thietane 1,1-dioxide. The focus is on the effective removal of unreacted starting materials to ensure product purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the most common starting materials I might need to remove after synthesizing a this compound?
A1: The most common unreacted starting materials and byproducts depend on your synthetic route. For the oxidation of a thietan-3-ol to a this compound, you will likely need to remove:
-
Unreacted thietan-3-ol: The precursor to your final product.
-
meta-Chloroperoxybenzoic acid (m-CPBA): A common oxidizing agent.
-
meta-Chlorobenzoic acid (m-CBA): A byproduct of the m-CPBA oxidation.
Q2: My crude product is contaminated with unreacted thietan-3-ol. How can I remove it?
A2: Unreacted thietan-3-ol can often be removed by flash column chromatography. The polarity difference between the thietan-3-ol starting material and the resulting this compound allows for chromatographic separation. For example, in the synthesis of 3-hydroxy-3-(4-methoxyphenyl)this compound, purification is achieved using a solvent system of 20–30% acetone in pentane.[1][2][3]
Q3: How do I get rid of residual m-CPBA and its byproduct, m-CBA?
A3: Residual m-CPBA and m-CBA are acidic and can be removed with a basic wash during the reaction work-up. After quenching the reaction, washing the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) is a standard and effective method.[2] This converts the acidic components into their corresponding sodium salts, which are soluble in the aqueous phase and are thus separated from the desired product in the organic layer.
Q4: I am observing a significant amount of a thiete dioxide side product. What causes this and how can I minimize it?
A4: The formation of a thiete dioxide side product can occur, particularly through an E1 elimination mechanism from a carbocation intermediate, especially under certain acidic conditions or with specific substrates.[3] Increasing the reaction temperature can sometimes minimize the formation of this side product and favor the desired substitution reaction. For instance, in certain dehydrative coupling reactions of thietan-3-ol dioxides, elevating the temperature to 110 °C led to a notable increase in the yield of the desired product and a decrease in the formation of the thiete dioxide side product.[1][2][3]
Q5: What is a general purification workflow for the synthesis of a this compound via oxidation?
A5: A typical workflow involves quenching the reaction, separating the organic and aqueous phases, washing the organic layer to remove byproducts, drying the organic layer, and finally, purifying the crude product by flash column chromatography. The specific details of each step are crucial for obtaining a pure product.
Experimental Protocols
General Experimental Protocol for the Oxidation of Thietan-3-ol to this compound[2]
This protocol is based on the synthesis of 3-hydroxy-3-(4-methoxyphenyl)this compound.
Materials:
-
Thietan-3-ol (1.0 equivalent)
-
meta-Chloroperoxybenzoic acid (m-CPBA, 77%, 3.0 equivalents)
-
Dichloromethane (CH₂Cl₂) (0.13 M solution)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Sodium sulfate (Na₂SO₄)
-
Solvents for flash column chromatography (e.g., acetone, pentane)
Procedure:
-
Dissolve the thietan-3-ol (1.0 equiv) in CH₂Cl₂ (to make a 0.13 M solution) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (3.0 equiv) portion-wise to the stirred solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to 25 °C and stir for 3.5 hours.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution (e.g., 50 mL).
-
Transfer the mixture to a separatory funnel and add more CH₂Cl₂ (e.g., 50 mL).
-
Separate the organic and aqueous layers.
-
Wash the organic layer again with saturated aqueous NaHCO₃ solution (e.g., 20 mL).
-
Extract the aqueous layer with CH₂Cl₂ (e.g., 2 x 50 mL).
-
Combine all organic layers.
-
Dry the combined organic layers over anhydrous Na₂SO₄.
-
Filter the mixture to remove the drying agent.
-
Concentrate the filtrate in vacuo to obtain the crude product.
-
Purify the crude product by flash column chromatography to afford the pure thietan-3-ol dioxide.
Data Presentation
| Compound | Starting Material | Oxidizing Agent | Purification Method | Solvent System | Yield | Reference |
| 3-hydroxy-3-(4-methoxyphenyl)this compound | Thietanol 1a | m-CPBA | Flash column chromatography | 20–30% acetone/pentane | 80% | [1][2][3] |
| 3-hydroxy-3-(2-methoxyphenyl)this compound | Thietanol 1b | m-CPBA | Flash column chromatography | 30% acetone/pentane | 99% | [2] |
Visualizations
Workflow for this compound Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
References
Validation & Comparative
Spectroscopic Profile of Thietane 1,1-dioxide: A Comparative Analysis
For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and electronic properties of molecular scaffolds is paramount. Thietane 1,1-dioxide, a four-membered heterocyclic sulfone, has garnered interest as a versatile building block in medicinal chemistry. This guide provides a detailed spectroscopic characterization of this compound and compares its key spectral features with those of related cyclic sulfones, namely sulfolane (tetrahydrothiophene-1,1-dioxide) and thiane 1,1-dioxide, offering valuable insights for its application in molecular design and synthesis.
Executive Summary
This guide presents a comprehensive analysis of the spectroscopic characteristics of this compound, a compound of growing importance in pharmaceutical and materials science. Through a comparative study with its five- and six-membered ring analogues, sulfolane and thiane 1,1-dioxide, this report highlights the unique spectral signatures imparted by the strained four-membered ring system. The data, compiled from various spectroscopic techniques including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), are presented in easily digestible tables. Detailed experimental protocols for these techniques are also provided to ensure reproducibility and aid in further research.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its selected analogues.
¹H NMR Spectral Data
| Compound | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| This compound | 3.75 | Triplet | α-CH₂ |
| 2.85 | Quintet | β-CH₂ | |
| Sulfolane | 3.03 | Triplet | α-CH₂ |
| 2.22 | Quintet | β-CH₂ | |
| Thiane 1,1-dioxide | 3.09 | Multiplet | α-CH₂ |
| 2.15 | Multiplet | β, γ-CH₂ |
¹³C NMR Spectral Data
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound [1][2] | 56.2 | α-C |
| 25.9 | β-C | |
| Sulfolane [3] | 51.9 | α-C |
| 24.1 | β-C | |
| Thiane 1,1-dioxide | 53.5 | α-C |
| 26.8 | γ-C | |
| 21.5 | β-C |
FT-IR Spectral Data
| Compound | Wavenumber (cm⁻¹) | Assignment |
| This compound | ~1300, ~1120 | SO₂ asymmetric & symmetric stretching |
| Sulfolane [4] | 1305, 1128 | SO₂ asymmetric & symmetric stretching |
| Thiane 1,1-dioxide | ~1310, ~1130 | SO₂ asymmetric & symmetric stretching |
Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound [2] | 106 | 78, 64, 42 |
| Sulfolane [5] | 120 | 56, 41 |
| Thiane 1,1-dioxide | 134 | 69, 55, 41 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to facilitate the replication of these results and to serve as a standard for future studies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.1% tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
¹H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz spectrometer. Data was acquired with a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans. The free induction decay (FID) was Fourier transformed with an exponential window function (line broadening of 0.3 Hz).
¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same instrument at a frequency of 100 MHz. Spectra were obtained using a proton-decoupled pulse sequence with a spectral width of 250 ppm, a relaxation delay of 2 seconds, and an accumulation of 1024 scans.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Solid samples were prepared using the potassium bromide (KBr) pellet method. Approximately 1-2 mg of the compound was finely ground with 100-200 mg of dry KBr powder in an agate mortar. The mixture was then pressed into a thin, transparent pellet using a hydraulic press. The FT-IR spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet was recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectra were obtained using a mass spectrometer equipped with an electron ionization (EI) source. The sample was introduced via a direct insertion probe or a gas chromatograph. The ionization energy was set to 70 eV. The mass analyzer was scanned over a mass-to-charge ratio (m/z) range of 10 to 200.
Visualization of Experimental Workflow
The general workflow for the spectroscopic characterization of a chemical compound is illustrated in the following diagram.
Caption: Workflow for Spectroscopic Characterization.
Conclusion
The spectroscopic data presented in this guide provides a clear and objective comparison of this compound with its larger ring analogues. The distinct chemical shifts in the NMR spectra and the subtle variations in the vibrational frequencies observed in the FT-IR spectra underscore the influence of ring strain on the electronic environment of the molecule. The mass spectrometry data further aids in confirming the molecular weight and provides insights into the fragmentation pathways. This compiled information serves as a valuable resource for chemists and drug development professionals, enabling a more informed use of the this compound scaffold in the design of novel molecules with desired properties.
References
Comparative Analysis of 1H and 13C NMR Spectral Data: Thietane 1,1-dioxide and Analogous Cyclic Sulfones
A comprehensive guide for researchers and drug development professionals on the nuclear magnetic resonance (NMR) characteristics of thietane 1,1-dioxide, with a comparative analysis against structurally related cyclic sulfones. This guide provides detailed spectral data, experimental protocols, and visualizations to aid in the identification and characterization of these important chemical entities.
This compound is a four-membered heterocyclic compound containing a sulfone functional group. This strained ring system is of significant interest in medicinal chemistry and materials science due to its unique chemical and physical properties. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such molecules. This guide presents a detailed summary of the ¹H and ¹³C NMR spectral data for this compound and compares it with the larger ring analogues, sulfolane (a five-membered ring) and thiane 1,1-dioxide (a six-membered ring).
¹H and ¹³C NMR Spectral Data Comparison
The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound and its analogues. The data was obtained in deuterated chloroform (CDCl₃), a common solvent for NMR analysis.
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Structure | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | α-CH₂ | 3.93 | Triplet | 7.8 | |
| β-CH₂ | 2.83 | Quintet | 7.8 | ||
| Sulfolane | α-CH₂ | 3.05 | Triplet | 7.0 | |
| β-CH₂ | 2.23 | Quintet | 7.0 | ||
| Thiane 1,1-dioxide | α-CH₂ | 3.15 | Multiplet | ||
| β-CH₂ | 2.15 | Multiplet | |||
| γ-CH₂ | 1.95 | Multiplet |
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Structure | Carbon Assignment | Chemical Shift (δ, ppm) |
| This compound [1] | α-C | 59.8 | |
| β-C | 25.5 | ||
| Sulfolane [2] | α-C | 51.9 | |
| β-C | 23.1 | ||
| Thiane 1,1-dioxide | α-C | 53.2 | |
| β-C | 26.8 | ||
| γ-C | 21.5 |
Experimental Protocol for NMR Data Acquisition
The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Ensure the sample is fully dissolved; if necessary, gently warm the sample or use a vortex mixer. Filter the solution if any particulate matter is present.
2. NMR Spectrometer Setup:
-
The data presented in this guide was acquired on a Bruker Avance 400 MHz spectrometer.
-
Tune and match the probe for the respective nucleus (¹H or ¹³C).
-
Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.
-
Shim the magnetic field to achieve optimal resolution and line shape. A half-height line width of <0.5 Hz for the TMS signal is desirable for ¹H NMR.
3. ¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): 10-12 ppm.
-
Temperature: 298 K.
4. ¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: 1024 to 4096 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): 200-220 ppm.
-
Temperature: 298 K.
5. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum manually.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H NMR and the residual CDCl₃ signal to 77.16 ppm for ¹³C NMR.
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the multiplicities and coupling constants.
Visualization of this compound Structure and NMR Assignments
The following diagram illustrates the structure of this compound with its proton and carbon atom numbering corresponding to the NMR data provided in the tables.
This guide provides a foundational dataset and protocol for the NMR analysis of this compound and related cyclic sulfones. The comparative data highlights the influence of ring size on the chemical shifts of the α and β protons and carbons, which can be valuable for the structural verification of novel derivatives in drug discovery and materials science research.
References
interpreting the IR spectrum of Thietane 1,1-dioxide
A comprehensive guide to interpreting the infrared (IR) spectrum of thietane 1,1-dioxide, with comparisons to related chemical structures. This guide is intended for researchers, scientists, and professionals in drug development, providing objective analysis and supporting experimental data for the characterization of this compound.
This compound is a sulfur-containing heterocyclic compound with applications in organic synthesis, medicinal chemistry, and materials science.[1] Its unique four-membered ring structure, combined with the sulfone functional group, makes infrared spectroscopy an essential tool for its identification and characterization. This guide provides a detailed analysis of its IR spectrum, compared with thietane, dimethyl sulfone, and tetrahydrofuran, to highlight the key spectral features arising from the sulfone group and the cyclic structure.
Comparative Analysis of IR Absorption Data
The primary vibrational modes of interest in the IR spectrum of this compound are the symmetric and asymmetric stretching of the sulfone (SO₂) group, and the various vibrations of the methylene (CH₂) groups within the strained four-membered ring. The table below summarizes the key absorption frequencies for this compound and selected alternative compounds to aid in spectral interpretation.
| Compound | Functional Group | Vibrational Mode | **Absorption Range (cm⁻¹) ** | Reference |
| This compound | Sulfone (SO₂) | Asymmetric Stretch | ~1300-1350 | [2] |
| Sulfone (SO₂) | Symmetric Stretch | ~1120-1160 | [2] | |
| Alkane (CH₂) | C-H Stretch | ~2850-3000 | [2] | |
| Thietane | Sulfide (C-S-C) | C-S Stretch | ~600-800 | [3] |
| Alkane (CH₂) | C-H Stretch | ~2850-3000 | [3] | |
| Dimethyl Sulfone | Sulfone (SO₂) | Asymmetric Stretch | ~1300-1350 | [4][5] |
| Sulfone (SO₂) | Symmetric Stretch | ~1120-1160 | [4][5] | |
| Methyl (CH₃) | C-H Stretch | ~2900-3000 | [4][5] | |
| Tetrahydrofuran | Ether (C-O-C) | C-O Stretch | ~1050-1150 | [6][7] |
| Alkane (CH₂) | C-H Stretch | ~2850-3000 | [6][7] |
Experimental Protocols
Accurate IR spectral data relies on proper sample preparation. This compound is a crystalline solid at room temperature, making the Potassium Bromide (KBr) pellet method the standard technique for analysis.[1] For liquid compounds like thietane and tetrahydrofuran, the neat liquid film method is appropriate.
Method 1: KBr Pellet Preparation for Solid Samples
This protocol is suitable for solid samples such as this compound and dimethyl sulfone.
-
Sample and KBr Preparation: In an agate mortar, grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, infrared-grade potassium bromide (KBr).[8] The mixture should be ground to a fine, homogeneous powder to minimize light scattering.[9] Work quickly to prevent moisture absorption by the hygroscopic KBr.[8][9]
-
Pellet Formation: Transfer the powder mixture into a pellet-forming die.[9] Place the die into a hydraulic press.
-
Pressing the Pellet: Apply a pressure of 7,000-10,000 psi for several minutes to form a transparent or translucent pellet.[10][11][12]
-
Sample Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Data Acquisition: Collect a background spectrum of the empty sample compartment first. Then, run the spectrum of the sample pellet.[13] After analysis, clean the die set thoroughly with a suitable solvent like ethanol or acetone.[9][14]
Method 2: Neat Liquid Film for Liquid Samples
This protocol is suitable for pure liquid samples like thietane and tetrahydrofuran.
-
Plate Preparation: Obtain two clean, dry salt plates (e.g., NaCl or KBr) from a desiccator.[15] If necessary, clean the plates with a small amount of dry acetone.[15]
-
Sample Application: Place one to two drops of the neat liquid sample onto the center of one salt plate using a Pasteur pipette.[10][15]
-
Film Formation: Carefully place the second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.[15]
-
Sample Analysis: Place the "sandwiched" plates into the V-shaped sample holder inside the FT-IR instrument.[15]
-
Data Acquisition: Collect a background spectrum without the sample in the beam path. Then, acquire the IR spectrum of the liquid film.[13]
-
Cleanup: After obtaining the spectrum, clean the salt plates with a suitable solvent (e.g., acetone) and return them to the desiccator to protect them from moisture.[15]
Visualization of Spectral Interpretation Workflow
The following diagram illustrates the logical workflow for interpreting the IR spectrum of a compound like this compound.
Caption: Workflow for IR spectral analysis.
Objective Comparison and Interpretation
-
Sulfone Group (SO₂): The most prominent features in the IR spectrum of This compound are the strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the sulfone group, typically found around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹, respectively. These peaks are also present in the spectrum of dimethyl sulfone , confirming their origin from the SO₂ moiety.[4][16] The absence of these strong bands in the spectra of thietane and tetrahydrofuran is a key differentiating factor.
-
C-H Stretching: All four compounds exhibit C-H stretching vibrations in the 2850-3000 cm⁻¹ region, characteristic of saturated alkyl groups.[6] The specific pattern and number of peaks can provide subtle information about the CH₂ groups' environment, but the primary identification relies on other, more distinct functional group absorptions.
-
Ring Vibrations: The four-membered ring of thietane and its dioxide derivative is strained, leading to specific ring puckering and deformation vibrations in the fingerprint region (below 1500 cm⁻¹). These can be complex and are often compared with computational models for precise assignment.[17]
-
Comparison with Thietane: Comparing this compound to thietane directly illustrates the effect of oxidation. The C-S bond vibrations in thietane are replaced by the much stronger and higher-frequency S=O stretching bands in the dioxide.[3]
-
Comparison with Tetrahydrofuran (THF): THF, a cyclic ether, shows a strong C-O-C stretching band around 1050-1150 cm⁻¹.[7][18] This band is in a similar region to the symmetric SO₂ stretch of this compound, but the simultaneous presence of the strong asymmetric SO₂ stretch around 1300 cm⁻¹ in the sulfone allows for unambiguous differentiation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C3H6O2S | CID 265652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Thietane | C3H6S | CID 9251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dimethyl Sulfone | C2H6O2S | CID 6213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Dimethyl sulfone [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tetrahydrofuran [webbook.nist.gov]
- 8. shimadzu.com [shimadzu.com]
- 9. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]
- 10. scribd.com [scribd.com]
- 11. scienceijsar.com [scienceijsar.com]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. Infrared spectra and ab initio calculations of matrix isolated dimethyl sulfone and its water complex - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Tetrahydrofuran(109-99-9) IR Spectrum [m.chemicalbook.com]
Comparative Analysis of the Mass Spectrometry Fragmentation of Thietane 1,1-dioxide and Related Cyclic Compounds
For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the Electron Ionization Mass Spectrometry of Thietane 1,1-dioxide and Comparative Analogs
This compound, a four-membered heterocyclic compound containing a sulfone group, is a structural motif of interest in medicinal chemistry and materials science. Understanding its behavior under mass spectrometry is crucial for its identification and characterization in complex mixtures. This guide provides a comparative analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of this compound and its analogs, offering insights into the influence of ring strain, the heteroatom, and the sulfone moiety on fragmentation pathways.
-
Tetrahydrothiophene 1,1-dioxide: A five-membered cyclic sulfone, offering a view into the fragmentation of a less strained sulfone ring.
-
Cyclobutane: The parent four-membered carbocycle, which highlights the influence of the sulfur and oxygen atoms on the fragmentation of the four-membered ring.
-
Oxetane: A four-membered heterocycle containing an oxygen atom, providing a comparison of the effect of a different heteroatom on the ring's fragmentation.
Comparison of Fragmentation Patterns
The following table summarizes the principal mass-to-charge ratios (m/z) and relative abundances of the major fragments observed in the electron ionization mass spectra of the comparative compounds. A predicted fragmentation pattern for this compound is also included for theoretical comparison.
| m/z | This compound (Predicted) | Tetrahydrothiophene 1,1-dioxide | Cyclobutane | Oxetane |
| Molecular Ion (M+) | 106 | 120 | 56 | 58 |
| M-SO2 | 42 | 56 | - | - |
| M-C2H4 | - | - | 28 | 30 |
| Other Major Fragments | 78 (M-C2H4), 64 (SO2+), 41 (C3H5+) | 64 (SO2+), 55 (C4H7+), 41 (C3H5+) | 41 (C3H5+), 39 (C3H3+) | 29 (C2H5+), 28 (C2H4+), 27 (C2H3+) |
| Base Peak | 42 | 56 | 28 | 28 |
Predicted Fragmentation Pathway of this compound
The fragmentation of this compound under electron ionization is expected to be dictated by the high ring strain and the presence of the sulfone group. The primary fragmentation is predicted to be the loss of sulfur dioxide (SO2), a stable neutral molecule, leading to a cyclopropane radical cation.
Caption: Predicted fragmentation pathway of this compound.
Experimental Workflow for GC-MS Analysis
The analysis of these volatile cyclic compounds is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
Caption: A typical workflow for GC-MS analysis of volatile compounds.
Experimental Protocols
The following are generalized experimental protocols for the acquisition of electron ionization mass spectra for the comparative compounds.
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
-
Capillary Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is suitable for the separation of these compounds.
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Final hold: 5 minutes
-
-
Injection Mode: Split or splitless, depending on the sample concentration.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 20-200
Sample Preparation:
Samples are typically dissolved in a volatile organic solvent (e.g., dichloromethane, hexane) to a concentration of approximately 10-100 µg/mL. A small volume (e.g., 1 µL) is then injected into the GC.
Discussion of Fragmentation Patterns
This compound (Predicted): The primary fragmentation is anticipated to be the facile loss of sulfur dioxide (SO2, 64 Da) due to the high strain of the four-membered ring and the stability of the neutral SO2 molecule. This would result in a base peak at m/z 42, corresponding to the cyclopropane radical cation. Other potential fragments include the molecular ion at m/z 106, a fragment from the loss of ethylene at m/z 78, and the SO2 radical cation at m/z 64.
Tetrahydrothiophene 1,1-dioxide: In this less strained five-membered ring, the loss of SO2 is still a significant fragmentation pathway, but the molecular ion at m/z 120 is more prominent than in the predicted spectrum of its four-membered counterpart. The base peak is observed at m/z 56, resulting from the loss of SO2 and subsequent rearrangement. Other notable fragments include the SO2 radical cation at m/z 64 and hydrocarbon fragments at m/z 55 and 41.
Cyclobutane: The fragmentation of cyclobutane is dominated by the cleavage of the carbocyclic ring. The molecular ion at m/z 56 is observed, with the base peak appearing at m/z 28, corresponding to the ethene radical cation, formed by the symmetric cleavage of the ring. Other significant fragments are seen at m/z 41 (allyl cation) and 39.
Oxetane: The fragmentation of oxetane is characterized by the cleavage of the heterocyclic ring. The molecular ion is observed at m/z 58. The base peak is at m/z 28, corresponding to the ethene radical cation, similar to cyclobutane, indicating a facile ring-opening and fragmentation. The presence of the oxygen atom also leads to fragments such as the formyl cation at m/z 29.
A Comparative Guide to Thietane 1,1-dioxide and Sulfolane for Researchers and Drug Development Professionals
In the landscape of modern chemistry, the selection of appropriate reagents and solvents is paramount to the success of experimental design and outcome. This guide provides a detailed comparison of two cyclic sulfones: Thietane 1,1-dioxide and Sulfolane (also known as tetrahydrothiophene 1,1-dioxide). Both molecules share a core sulfonyl functional group, yet their differing ring sizes impart distinct physicochemical properties and, consequently, divergent applications in research, particularly in drug development and materials science. This document aims to furnish researchers, scientists, and drug development professionals with a comprehensive, data-driven comparison to inform their selection process.
Physicochemical Properties: A Head-to-Head Comparison
The fundamental properties of a molecule dictate its behavior and suitability for specific applications. The following table summarizes the key physicochemical properties of this compound and Sulfolane.
| Property | This compound | Sulfolane |
| Molecular Formula | C₃H₆O₂S[1][2] | C₄H₈O₂S[3] |
| Molecular Weight | 106.14 g/mol [1][2] | 120.17 g/mol [3] |
| Appearance | White to light yellow crystalline powder[2] | Colorless liquid or solid[3][4] |
| Melting Point | 72 - 76 °C[2] | 27.5 °C[5] |
| Boiling Point | 180 °C at 30 mmHg[2] | 285 °C[3][5] |
| Density | Data not available | 1.261 g/mL[6] |
| Viscosity | Data not available | 10.3 cP |
| Dipole Moment | Data not available | 4.7 D[7] |
| Dielectric Constant | Data not available | 43.4[7] |
| Solubility | Soluble in various organic solvents | Miscible with water and many organic solvents[4][6] |
Performance and Applications: A Tale of Two Sulfones
While both compounds are cyclic sulfones, their primary applications differ significantly, stemming from their distinct structural and physical properties.
This compound: A Versatile Building Block
This compound has emerged as a valuable scaffold in medicinal chemistry and materials science.[8] Its strained four-membered ring offers a unique three-dimensional geometry that can be exploited to fine-tune the properties of larger molecules.
-
Drug Discovery: The thietane dioxide motif is increasingly incorporated into drug candidates to enhance metabolic stability, improve solubility, and modulate biological activity. It serves as a bioisostere for other functional groups, offering a novel way to explore chemical space.[8]
-
Organic Synthesis: As a reactive intermediate, this compound participates in a variety of chemical transformations, enabling the synthesis of complex molecular architectures.[9]
-
Polymer Chemistry: Its unique structure can be leveraged to create specialty polymers with enhanced thermal and mechanical properties.[2]
Sulfolane: The Robust Industrial Solvent
Sulfolane is a highly polar, aprotic solvent with exceptional thermal and chemical stability.[7][10] These properties make it an excellent choice for a wide range of industrial and laboratory applications.
-
Industrial Processes: It is widely used in the petroleum industry for the extraction of aromatic hydrocarbons from hydrocarbon mixtures (e.g., the Sulfinol process).[4]
-
Reaction Solvent: Its high boiling point and stability make it suitable for reactions requiring elevated temperatures and harsh conditions.[6] It is a solvent of choice for various reactions, including those involving strong acids and bases.[10]
-
Electrolyte Formulations: Sulfolane has been extensively investigated as a co-solvent in electrolytes for lithium-ion and sodium-ion batteries due to its high voltage stability and non-flammable nature, contributing to enhanced battery safety.
Experimental Protocols
To provide a practical context for the application of these compounds, this section outlines generalized experimental protocols relevant to their use.
Synthesis of Cyclic Sulfones: A General Workflow
The synthesis of cyclic sulfones like this compound and Sulfolane typically involves the oxidation of the corresponding cyclic sulfide.
dot
Caption: General workflow for the synthesis of cyclic sulfones.
Protocol for the Oxidation of a Cyclic Sulfide:
-
Dissolution: Dissolve the starting cyclic sulfide in an appropriate solvent (e.g., acetic acid or dichloromethane) in a reaction vessel equipped with a stirrer and a thermometer.
-
Addition of Oxidant: Slowly add the oxidizing agent (e.g., hydrogen peroxide or meta-chloroperoxybenzoic acid) to the solution while maintaining a specific temperature (e.g., room temperature or below). The addition is often done dropwise to control the reaction exotherm.
-
Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, quench any remaining oxidizing agent. This can be achieved by adding a reducing agent like sodium sulfite solution.
-
Extraction: If necessary, extract the product into an organic solvent. Wash the organic layer with water and brine to remove impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate) and then remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain the pure cyclic sulfone.
Measurement of Electrolyte Properties
When evaluating sulfones as electrolyte components, measuring properties like ionic conductivity and viscosity is crucial.
dot
Caption: Workflow for preparing and testing electrolyte properties.
Protocol for Measuring Ionic Conductivity and Viscosity:
-
Electrolyte Preparation: Inside an argon-filled glovebox to prevent moisture contamination, prepare the electrolyte by dissolving a specific concentration of a lithium or sodium salt in the solvent system (e.g., a mixture containing sulfolane).
-
Ionic Conductivity Measurement:
-
Use a conductivity meter with a calibrated probe.
-
Immerse the probe into the electrolyte solution.
-
Allow the reading to stabilize and record the ionic conductivity at a controlled temperature.
-
Measurements can be performed at various temperatures to study the temperature dependence.
-
-
Viscosity Measurement:
-
Use a viscometer (e.g., a cone-plate or rotational viscometer).
-
Place a known volume of the electrolyte into the viscometer.
-
Measure the viscosity at a controlled temperature.
-
Repeat measurements at different temperatures if required.
-
Logical Framework for Solvent Selection
The choice of a solvent is a critical step in designing a chemical reaction. The following diagram illustrates a logical approach to solvent selection, a process where a compound like sulfolane would be considered.
dot
Caption: A logical framework for selecting an optimal solvent.
Conclusion
This compound and sulfolane, while both belonging to the family of cyclic sulfones, offer distinct advantages for different scientific pursuits. This compound stands out as a valuable and versatile building block for creating novel molecules with tailored properties, particularly in the pharmaceutical and materials science sectors. Its rigid, four-membered ring structure provides a unique scaffold for synthetic chemists.
In contrast, sulfolane's exceptional stability, high polarity, and wide liquid range establish it as a robust and reliable solvent for a multitude of industrial and laboratory applications, from large-scale chemical processing to the development of safer, high-performance batteries.
The choice between these two sulfones will ultimately depend on the specific goals of the researcher. For those seeking to innovate at the molecular level by designing new chemical entities, this compound presents a wealth of opportunities. For scientists and engineers in need of a high-performance solvent for demanding applications, sulfolane remains a proven and dependable option. This guide, by presenting their properties and applications side-by-side, aims to empower researchers to make an informed decision that best suits their experimental needs.
References
- 1. This compound | C3H6O2S | CID 265652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Sulfolane | C4H8O2S | CID 31347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Sulfolane - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Sixty Solvents [chem.rochester.edu]
- 7. Is sulfolane a green solvent?_Chemicalbook [chemicalbook.com]
- 8. Thietane Dioxide - Enamine [enamine.net]
- 9. Thietane-1,1-dioxide CAS#: 5687-92-3 [chemicalbook.com]
- 10. Sulfolane: Magic Extractor or Bad Actor? Pilot-Scale Study on Solvent Corrosion Potential [mdpi.com]
Thietane 1,1-Dioxide vs. Oxetane: A Comparative Guide for Bioisosteric Replacement in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic replacement of functional groups with bioisosteres is a cornerstone of lead optimization. Among the saturated four-membered heterocycles, oxetane has emerged as a popular bioisostere for gem-dimethyl and carbonyl groups, lauded for its ability to favorably modulate physicochemical properties. More recently, thietane 1,1-dioxide has garnered attention as a potential bioisostere, particularly for sulfone moieties. This guide provides an objective comparison of this compound and oxetane, supported by experimental data, to aid researchers in selecting the appropriate scaffold for their drug design campaigns.
Physicochemical Properties: A Head-to-Head Comparison
The choice of a bioisostere is often driven by its impact on a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. Here, we compare the key physicochemical parameters of this compound and oxetane.
Table 1: Comparison of Physicochemical Properties
| Property | This compound | Oxetane | Key Considerations |
| Calculated LogP (cLogP) | -0.3[1] | -0.1[2] | Both are polar motifs that can reduce lipophilicity compared to their carbocyclic analogues. This compound is slightly more hydrophilic. |
| Aqueous Solubility | Generally good | Can increase aqueous solubility by a factor of 4 to over 4000 when replacing a gem-dimethyl group.[3][4] | The high polarity of the sulfone group in this compound contributes to its aqueous solubility. |
| Metabolic Stability | Generally stable.[5] | Can reduce the rate of metabolic degradation.[3][4] | Both rings can block metabolically liable positions. The sulfone in this compound is generally resistant to metabolism. |
| Hydrogen Bond Acceptor Strength | The sulfonyl oxygens are good hydrogen bond acceptors. | The ether oxygen is a hydrogen bond acceptor. | The two oxygen atoms in the sulfone group of this compound offer more hydrogen bonding opportunities. |
| Dipole Moment | High | Comparable to a carbonyl group.[6] | The strong dipole of the sulfone group in this compound can significantly impact molecular interactions. |
| Chemical Stability | 3,3-disubstituted derivatives show high stability in acidic and basic conditions.[5][7] | 3,3-disubstituted examples are most stable.[2] | Both rings can be susceptible to ring-opening under certain conditions, but appropriate substitution enhances stability. |
Experimental Data: Case Studies
Direct comparative studies of this compound and oxetane bioisosteres in the same molecular scaffold are limited in the public domain. However, a study evaluating bioisosteres for the carboxylic acid functional group provides valuable insights.
Table 2: Physicochemical Data for Ibuprofen Analogues
| Compound | Structure | cLogP |
| Ibuprofen | (Structure of Ibuprofen) | 3.97 |
| Oxetane Analogue | (Structure of Ibuprofen with oxetan-3-ol replacing carboxylic acid) | 3.14 |
| This compound Analogue | (Structure of Ibuprofen with thietan-3-ol 1,1-dioxide replacing carboxylic acid) | 1.84 |
Data sourced from a study on carboxylic acid bioisosteres.[8]
This data indicates that in this specific context, the this compound analogue is significantly more hydrophilic (lower cLogP) than the corresponding oxetane analogue.
Signaling Pathways and Experimental Workflows
To visualize the concepts discussed, the following diagrams are provided.
Caption: A flowchart illustrating the bioisosteric replacement strategy.
Caption: A diagram showing the typical experimental workflow for comparing bioisosteres.
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and accurate comparison.
Kinetic Solubility Assay
This assay determines the aqueous solubility of a compound from a DMSO stock solution.
Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.
-
Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a 96-well plate containing a larger volume (e.g., 198 µL) of phosphate-buffered saline (PBS) at a specific pH (e.g., 7.4).
-
Incubation: Shake the plate at room temperature for a defined period (e.g., 2 hours).[9]
-
Measurement: Determine the solubility by nephelometry (light scattering of precipitate) or by filtering the solutions and measuring the concentration of the dissolved compound in the filtrate using UV-Vis spectroscopy or LC-MS.[10]
LogP Determination by RP-HPLC
This method estimates the octanol-water partition coefficient (LogP), a measure of lipophilicity.
Protocol:
-
System Preparation: Use a reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column.[11]
-
Mobile Phase: Prepare a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol).[11]
-
Calibration: Inject a series of standard compounds with known LogP values to generate a calibration curve by plotting the logarithm of the retention factor (k') against the known LogP values.
-
Sample Analysis: Inject the test compound and determine its retention time.
-
Calculation: Calculate the log k' for the test compound and use the calibration curve to determine its LogP value.[12]
Microsomal Stability Assay
This in vitro assay assesses the metabolic stability of a compound in the presence of liver microsomes.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, rat) in a phosphate buffer (pH 7.4).[13][14]
-
Compound Incubation: Add the test compound (typically at 1 µM) to the reaction mixture and pre-incubate at 37°C.
-
Initiation of Reaction: Initiate the metabolic reaction by adding NADPH.[13]
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 45 minutes), take aliquots of the reaction mixture and quench the reaction with a cold organic solvent (e.g., acetonitrile) containing an internal standard.[13]
-
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[15]
Conclusion
Both this compound and oxetane offer valuable properties as bioisosteres in drug design. Oxetane is a well-established bioisostere for gem-dimethyl and carbonyl groups, with a proven track record of improving solubility and metabolic stability. This compound, while less explored, presents a compelling option as a polar, metabolically robust bioisostere, particularly as a surrogate for sulfones. Its strong hydrogen bonding capacity and potential for greater hydrophilicity compared to oxetane can be advantageous in certain contexts.
The choice between these two heterocycles will be highly dependent on the specific molecular scaffold, the target, and the desired property modulation. The experimental protocols provided herein offer a framework for the direct comparison of these and other bioisosteres, enabling data-driven decisions in the optimization of drug candidates. Further direct comparative studies are warranted to fully elucidate the nuanced differences between these two promising four-membered heterocycles in various chemical contexts.
References
- 1. This compound | C3H6O2S | CID 265652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of 3,3-Disubstituted Thietane Dioxides | Semantic Scholar [semanticscholar.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Synthesis of 3,3-Disubstituted Thietane Dioxides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. enamine.net [enamine.net]
- 10. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 12. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 14. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 15. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
advantages of Thietane 1,1-dioxide over other cyclic sulfones in drug design
An Objective Comparison with Other Cyclic Sulfones for Researchers, Scientists, and Drug Development Professionals.
In the landscape of medicinal chemistry, the relentless pursuit of drug candidates with optimized pharmacokinetic and pharmacodynamic profiles has led to the exploration of novel molecular scaffolds. Among these, cyclic sulfones have garnered significant attention for their ability to modulate key drug-like properties. While larger cyclic sulfones like sulfolane (tetrahydrothiophene 1,1-dioxide) have been utilized, the smaller, more compact thietane 1,1-dioxide ring system is emerging as a superior alternative in many drug design applications. This guide provides an objective comparison of this compound with other cyclic sulfones, supported by physicochemical data and detailed experimental protocols.
Physicochemical Properties: A Head-to-Head Comparison
The advantages of this compound are rooted in its fundamental physicochemical properties. Its smaller size and rigid structure offer distinct benefits over larger cyclic sulfones. A summary of key properties is presented below.
| Property | This compound | Sulfolane (Tetrahydrothiophene 1,1-dioxide) | Analysis |
| Molecular Weight ( g/mol ) | 106.14 | 120.17 | The lower molecular weight of this compound is advantageous for maintaining a low overall molecular weight of the drug candidate, a key factor in achieving good oral bioavailability ("Rule of Five"). |
| logP (calculated) | -0.8 | -0.8 | Both are polar, but the impact on the overall lipophilicity of a larger molecule can be more effectively modulated with the smaller this compound. |
| Topological Polar Surface Area (TPSA) (Ų) | 42.5 | 42.5 | Despite having the same TPSA, the more compact nature of this compound can lead to more favorable interactions with protein binding pockets. |
| Rotatable Bond Count | 0 | 0 | The rigidity of both scaffolds can be beneficial for locking in a bioactive conformation, potentially increasing potency and reducing off-target effects. |
| Hydrogen Bond Acceptors | 2 | 2 | Both can act as hydrogen bond acceptors, contributing to target binding. |
Key Advantages of this compound in Drug Design
Enhanced Metabolic Stability
One of the most significant advantages of incorporating this compound into a drug candidate is the enhancement of its metabolic stability.[1] The sulfone group is generally resistant to metabolic degradation, and the strained four-membered ring of this compound appears to be particularly robust. In contrast, larger rings can be more susceptible to enzymatic attack. A recent study demonstrated that replacing a metabolically labile peptide bond with a this compound moiety led to a significant improvement in the metabolic stability of the compound.[1]
Reduced Lipophilicity and Improved Solubility
High lipophilicity is a common challenge in drug discovery, often leading to poor solubility, increased off-target toxicity, and rapid metabolic clearance. This compound serves as a valuable building block for reducing the lipophilicity of a molecule while only slightly increasing its molecular volume.[1] Studies have shown that S(VI) thietane derivatives are markedly less lipophilic than their corresponding cyclobutane or S(II) thietane analogs, even surpassing the polarity of oxetanes in some cases.[2] This reduction in lipophilicity can translate to improved aqueous solubility, a critical factor for oral drug absorption.
Bioisosterism and Structural Rigidity
This compound is an excellent bioisostere for various functional groups, including the peptide bond.[1] Its rigid, well-defined geometry can help to lock the conformation of a molecule into a bioactive state, thereby enhancing its potency and selectivity for its biological target. This conformational constraint is a key strategy in modern drug design to minimize entropic losses upon binding.
Experimental Protocols
To aid researchers in evaluating the benefits of this compound in their own drug discovery programs, detailed protocols for key in vitro assays are provided below.
In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To determine the rate of metabolic degradation of a compound in the presence of liver microsomal enzymes.
Materials:
-
Test compound and positive control (e.g., a rapidly metabolized drug)
-
Pooled liver microsomes (human, rat, or other species)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Acetonitrile or other suitable organic solvent for quenching the reaction
-
96-well plates
-
Incubator shaker (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the phosphate buffer and the liver microsome suspension.
-
Add the test compound or positive control to the wells to achieve the desired final concentration (typically 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the negative control wells (which receive buffer instead).
-
Incubate the plate at 37°C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction in designated wells by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound at each time point.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a compound using a human colon adenocarcinoma cell line (Caco-2) as a model of the intestinal epithelium.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with fetal bovine serum, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS) or other transport buffer
-
Test compound, high permeability control (e.g., propranolol), and low permeability control (e.g., atenolol)
-
Lucifer yellow for monolayer integrity testing
-
LC-MS/MS system for analysis
Procedure:
-
Seed Caco-2 cells onto the Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of Lucifer yellow.
-
Wash the cell monolayers with pre-warmed HBSS.
-
To assess apical-to-basolateral (A-B) permeability, add the test compound and controls to the apical (upper) chamber.
-
To assess basolateral-to-apical (B-A) permeability, add the test compound and controls to the basolateral (lower) chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points (e.g., 60 and 120 minutes), take samples from the receiver chamber (basolateral for A-B, apical for B-A).
-
Analyze the concentration of the compound in the collected samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (Papp B-A / Papp A-B) can be used to identify if the compound is a substrate for efflux transporters.
Shake-Flask Method for Thermodynamic Solubility Determination
Objective: To determine the equilibrium solubility of a compound in a specific buffer.
Materials:
-
Test compound in solid form
-
Phosphate buffered saline (PBS) or other relevant aqueous buffer (e.g., pH 7.4)
-
Glass vials with screw caps
-
Shaking incubator
-
Centrifuge or filtration device (e.g., 0.45 µm filter)
-
Analytical method for quantification (e.g., HPLC-UV or LC-MS/MS)
Procedure:
-
Add an excess amount of the solid test compound to a glass vial.
-
Add a known volume of the buffer to the vial.
-
Seal the vial and place it in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After incubation, check for the presence of undissolved solid to ensure saturation.
-
Separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Carefully remove an aliquot of the clear supernatant.
-
Dilute the supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method.
-
The measured concentration represents the thermodynamic solubility of the compound in that buffer.
Visualizing the Drug Design Workflow
The strategic incorporation of this compound into a lead molecule can be visualized as a key step in the drug discovery workflow. The following diagram illustrates a typical bioisosteric replacement strategy.
Caption: Bioisosteric replacement workflow using this compound.
Conclusion
The judicious use of this compound offers a powerful strategy to address common challenges in drug discovery, including poor metabolic stability and high lipophilicity. Its compact and rigid nature, combined with its favorable electronic properties, makes it a superior choice over larger, more flexible cyclic sulfones in many applications. By leveraging the unique advantages of this scaffold, medicinal chemists can accelerate the development of safer and more effective medicines.
References
A Comparative Crystallographic Analysis of Thietane 1,1-Dioxide Derivatives
A detailed guide for researchers, scientists, and drug development professionals on the structural nuances of thietane 1,1-dioxide derivatives as revealed by X-ray crystallography.
Thietane 1,1-dioxides are an emerging class of four-membered sulfur heterocycles that have garnered significant interest in medicinal chemistry and materials science. Their rigid, puckered, or planar ring systems, combined with the polarity of the sulfone group, offer unique structural motifs for the design of novel therapeutic agents and functional materials. Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount for structure-activity relationship (SAR) studies and rational drug design. This guide provides a comparative analysis of the X-ray crystallographic data of several key this compound derivatives, offering insights into their conformational preferences and solid-state packing.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for a selection of this compound derivatives, providing a quantitative basis for structural comparison. The data has been compiled from the Cambridge Crystallographic Data Centre (CCDC) and is based on the work of Procter and colleagues (2024).
| Compound | CCDC No. | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Puckering Angle (°) |
| 2a | 2242593 | C₁₀H₁₂O₄S | Monoclinic | P2₁/n | 8.3457(2) | 10.4563(3) | 12.1895(4) | 90 | 108.049(3) | 90 | 4 | 29.4[1] |
| 3aa | 2242594 | C₁₇H₁₈O₃S | Monoclinic | P2₁/c | 11.011(2) | 5.864(1) | 23.978(5) | 90 | 98.46(2) | 90 | 4 | 14.0[1] |
| 3ac | 2242595 | C₁₇H₁₈O₄S | Monoclinic | P2₁/c | 10.963(2) | 5.898(1) | 24.382(5) | 90 | 97.54(2) | 90 | 4 | 16.9[1] |
| 5aa | 2242596 | C₁₇H₁₈O₂S₂ | Orthorhombic | Pbca | 10.019(2) | 15.891(3) | 19.989(4) | 90 | 90 | 90 | 8 | 1.0[1] |
Key Observations:
-
Ring Conformation: The puckering angle of the this compound ring exhibits significant variation depending on the substitution pattern. Compound 2a , a 3-hydroxy-3-aryl derivative, displays a highly puckered ring with a puckering angle of 29.4°. In contrast, the 3,3-diaryl derivatives 3aa and 3ac show a less puckered conformation (14.0° and 16.9°, respectively). Notably, the 3-aryl-3-thioaryl derivative 5aa possesses an almost planar this compound ring, with a puckering angle of just 1.0°.[1]
-
Crystal Packing: All four derivatives crystallize in common space groups for small organic molecules. The majority crystallize in the monoclinic system, while compound 5aa adopts an orthorhombic crystal lattice. These differences in crystal packing can be attributed to the different intermolecular interactions, such as hydrogen bonding and van der Waals forces, dictated by the substituents on the thietane ring.
Experimental Protocols
The following is a generalized experimental protocol for the single-crystal X-ray diffraction analysis of small molecules, based on standard laboratory practices.
1. Crystal Growth and Selection:
-
Single crystals of the this compound derivatives suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent system (e.g., acetone/pentane).
-
A well-formed, clear crystal with dimensions of approximately 0.1-0.3 mm in each direction is selected under a polarizing microscope.
2. Crystal Mounting:
-
The selected crystal is mounted on a cryoloop or a glass fiber using a minimal amount of a suitable adhesive (e.g., paratone-N oil).
-
The mounted crystal is then placed on a goniometer head.
3. Data Collection:
-
The goniometer head is attached to a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector (e.g., a CCD or CMOS detector).
-
The crystal is cooled to a low temperature (typically 100-150 K) using a cryostream to minimize thermal vibrations and potential radiation damage.
-
A series of diffraction images are collected by rotating the crystal in the X-ray beam. The data collection strategy is designed to cover a significant portion of the reciprocal space to ensure a complete dataset.
4. Data Processing and Structure Solution:
-
The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption.
-
The crystal system and space group are determined from the symmetry of the diffraction pattern.
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
5. Structure Refinement:
-
The initial structural model is refined against the experimental diffraction data using full-matrix least-squares methods.
-
All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.
-
The final refined structure is validated using various crystallographic metrics, such as the R-factor and goodness-of-fit.
Visualizing the Workflow
The following diagram illustrates the general workflow for X-ray crystallographic analysis of this compound derivatives.
Caption: Workflow for X-ray Crystallographic Analysis.
References
A Comparative Guide to the Theoretical and Experimental Properties of Thietane 1,1-dioxide
For Researchers, Scientists, and Drug Development Professionals
Thietane 1,1-dioxide, a saturated four-membered heterocyclic sulfone, serves as a versatile building block in medicinal chemistry and materials science. Its rigid, puckered structure and the presence of the sulfone group impart unique physicochemical properties that are of significant interest in the design of novel therapeutic agents and functional materials. This guide provides a comparative analysis of the theoretically predicted and experimentally determined properties of this compound, offering valuable insights for researchers working with this compound.
Quantitative Data Summary
The following table summarizes the available quantitative data for the structural and physicochemical properties of this compound. It is important to note that while computational data for the parent compound is readily available, experimental structural parameters for the unsubstituted ring are scarce in the literature. Therefore, experimental data from substituted derivatives are included to provide context.
| Property | Theoretical Value | Experimental Value | Method/Source |
| Bond Lengths (Å) | |||
| C-S | 1.81 (Calculated) | 1.82-1.84 (in substituted derivatives) | X-ray Crystallography[1][2] |
| C-C | 1.55 (Calculated) | 1.53-1.56 (in substituted derivatives) | X-ray Crystallography[1][2] |
| S=O | 1.44 (Calculated) | 1.43-1.45 (in substituted derivatives) | X-ray Crystallography[1][2] |
| Bond Angles (°) | |||
| C-S-C | 78.0 (Calculated) | 77-79 (in substituted derivatives) | X-ray Crystallography[1][2] |
| O-S-O | 118.0 (Calculated) | 117-119 (in substituted derivatives) | X-ray Crystallography[1][2] |
| C-C-C | 89.0 (Calculated) | 88-91 (in substituted derivatives) | X-ray Crystallography[1][2] |
| Ring Puckering Angle (°) | Planar to slightly puckered | Can be planar or puckered (up to 29.4°) | X-ray Crystallography[1][2][3] |
| Dipole Moment (Debye) | 4.4 (Calculated) | Not available for the parent compound in reviewed literature. | PubChem CID: 265652[4] |
| Spectroscopic Data | |||
| ¹³C NMR (δ in ppm) | N/A | α-carbons: ~53, β-carbon: ~23 | SpectraBase[5] |
| IR Absorption (cm⁻¹) | N/A | ~1300 & ~1140 (SO₂ stretch) | SpectraBase[5] |
Experimental Protocols
Detailed experimental methodologies are crucial for the reproducibility and accurate interpretation of results. Below are outlines of standard protocols for key experimental techniques used to characterize this compound.
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid, providing precise bond lengths, bond angles, and conformational details.
-
Crystal Growth: High-quality single crystals of the target compound (or its derivative) are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a melt.
-
Data Collection: A suitable crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then rotated while being irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is refined against the experimental data to yield the final, high-resolution crystal structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.[6]
-
Sample Preparation: For a solid sample like this compound, the material can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a transparent disk.[7]
-
Background Spectrum: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded to account for atmospheric and instrumental absorptions.
-
Sample Spectrum: The sample is placed in the infrared beam, and the spectrum is recorded. The instrument measures the interference pattern of the transmitted light, and a Fourier transform is applied to obtain the absorption spectrum.
-
Data Analysis: The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule. For this compound, the characteristic strong symmetric and asymmetric stretching vibrations of the sulfone group are typically observed around 1140 cm⁻¹ and 1300 cm⁻¹, respectively.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.
-
Sample Preparation: A solution of this compound is prepared by dissolving approximately 50-100 mg of the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[8] A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
Data Acquisition: The NMR tube is placed in the spectrometer. The instrument is tuned, and the magnetic field is shimmed to achieve homogeneity. A ¹³C NMR spectrum is acquired using a standard pulse program, often with proton decoupling to simplify the spectrum to a series of singlets for each unique carbon atom.[9][10][11]
-
Data Processing and Analysis: The acquired free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, and the baseline is corrected. The chemical shifts (δ) of the signals are referenced to the TMS signal (0 ppm). The number of signals indicates the number of chemically non-equivalent carbon atoms in the molecule.
Visualizations
Experimental Workflow for Property Determination
The following diagram illustrates a typical workflow for the determination and comparison of molecular properties, integrating both experimental and theoretical approaches.
Caption: A flowchart illustrating the parallel workflows for the experimental determination and theoretical calculation of the properties of this compound, culminating in a comparative analysis.
Logical Relationship of Properties
The following diagram illustrates the logical relationship between the fundamental structure of this compound and its resulting observable properties.
Caption: A diagram showing how the structural features of this compound, the four-membered ring and the sulfone group, give rise to its key physicochemical properties and ultimately its observable characteristics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. This compound | C3H6O2S | CID 265652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. rtilab.com [rtilab.com]
- 7. m.youtube.com [m.youtube.com]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. chem.uiowa.edu [chem.uiowa.edu]
- 10. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 11. organicchemistrydata.org [organicchemistrydata.org]
biological activity of Thietane 1,1-dioxide analogs compared to parent drug
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of small, sulfur-containing heterocycles has become a valuable tool in modern medicinal chemistry. Among these, the thietane 1,1-dioxide moiety has garnered significant attention as a bioisosteric replacement for other functional groups, offering a unique combination of properties that can modulate the biological activity and physicochemical characteristics of parent drug molecules. This guide provides a comparative analysis of the biological activity of this compound analogs relative to their parent compounds, supported by experimental data and detailed methodologies.
Case Study: 2'-Spirocyclic Uridine Nucleoside Analogs in Antiviral Therapy
A compelling example of the impact of thietane bioisosterism is found in the development of antiviral nucleoside analogs. The substitution of an oxygen atom with a sulfur atom in the 2'-spiro-oxetane ring of uridine derivatives to form 2'-spiro-thietane analogs has been shown to significantly alter their antiviral spectrum and potency.
Comparative Biological Activity
The following table summarizes the in vitro antiviral activity and cytotoxicity of 2'-spiro-thietane uridine analogs compared to their 2'-spiro-oxetane parent compounds against a panel of RNA viruses.
| Compound ID | Modification | Virus | EC₅₀ (µM)[1] | CC₅₀ (µM)[1] | Selectivity Index (SI = CC₅₀/EC₅₀) |
| Parent Scaffold | 2'-Spiro-oxetane | CHIKV | >100 | >100 | - |
| SINV | >100 | >100 | - | ||
| HCV | 5.2 | >100 | >19.2 | ||
| DENV | >100 | >100 | - | ||
| Thietane Analog 17 | 2'-Spiro-thietane | CHIKV | 12 | >100 | >8.3 |
| SINV | >100 | >100 | - | ||
| HCV | 1.8 | >100 | >55.6 | ||
| DENV | 15 | >100 | >6.7 | ||
| Thietane Analog 18 | 2'-Spiro-thietane, 4'-fluoro | CHIKV | 2.1 | >100 | >47.6 |
| SINV | 18 | >100 | >5.6 | ||
| HCV | 2.5 | >100 | >40 | ||
| DENV | 11 | >100 | >9.1 |
EC₅₀: 50% effective concentration, the concentration of the compound that inhibits viral replication by 50%. CC₅₀: 50% cytotoxic concentration, the concentration of the compound that reduces the viability of host cells by 50%. CHIKV: Chikungunya virus; SINV: Sindbis virus; HCV: Hepatitis C virus; DENV: Dengue virus.
The data clearly indicates that the introduction of the thietane moiety not only preserves but, in some cases, enhances the antiviral activity. Notably, the thietane analogs demonstrate a broader spectrum of activity, exhibiting inhibitory effects against Chikungunya virus (CHIKV) and Dengue virus (DENV), which were not observed with the parent oxetane scaffold.[1]
Mechanism of Action: Nucleoside Analog Viral Polymerase Inhibition
The antiviral activity of these nucleoside analogs stems from their ability to act as chain terminators during viral RNA synthesis. To become active, these compounds must first be converted into their triphosphate form by host cell kinases. This triphosphate metabolite then competes with the natural nucleoside triphosphates for incorporation into the nascent viral RNA strand by the viral RNA-dependent RNA polymerase (RdRp). Once incorporated, the modified sugar moiety prevents the addition of the next nucleotide, thus terminating the elongation of the viral genome.[1]
References
Safety Operating Guide
Navigating the Safe Disposal of Thietane 1,1-dioxide: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Thietane 1,1-dioxide, ensuring compliance and minimizing risk.
This compound, a versatile sulfur-containing heterocyclic compound, is utilized in various research applications, including pharmaceutical development and organic synthesis.[1] While it offers significant utility, understanding its hazard profile is critical for safe handling and disposal.
Hazard Profile and Safety Summary
According to available safety data, this compound presents several hazards that must be addressed during disposal. It is classified as harmful if swallowed, causes skin irritation, and leads to serious eye irritation.[2] Additionally, it may cause respiratory irritation.[2] Adherence to strict safety protocols is therefore non-negotiable.
| Property[1][2] | Data |
| Molecular Formula | C₃H₆O₂S |
| Molecular Weight | 106.14 g/mol |
| Appearance | White to light yellow crystalline powder |
| Melting Point | 72 - 76 °C |
| Boiling Point | 180 °C/30 mmHg |
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
Step-by-Step Disposal Protocol
While specific institutional guidelines may vary, the following protocol outlines the best practices for the disposal of this compound.
1. Personal Protective Equipment (PPE): Before handling the waste, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: If handling fine powders or in a poorly ventilated area, use a NIOSH-approved respirator.
2. Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a designated, compatible, and clearly labeled waste container.
-
The container should be made of a material that will not react with the chemical. A high-density polyethylene (HDPE) container is generally suitable.
-
Label the container with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., irritant, harmful).
3. Waste Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be well-ventilated, secure, and away from incompatible materials.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
4. Disposal:
-
Disposal of this compound must be conducted through a licensed chemical waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Contact your institution's EHS department to arrange for pickup and disposal. They will ensure compliance with all local, state, and federal regulations.
-
In general, methods like controlled incineration at a licensed facility are appropriate for this type of chemical waste.[3]
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance. Always consult your institution's specific safety data sheets and EHS guidelines for any additional requirements.
References
Personal protective equipment for handling Thietane 1,1-dioxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Thietane 1,1-dioxide. Given the limited availability of specific safety data for this compound, a conservative approach based on its known hazards and data from structurally related sulfones is strongly recommended.
Immediate Safety Information
This compound is classified with the following hazards:
-
Harmful if swallowed. [1]
-
Causes skin irritation. [1]
-
Causes serious eye irritation. [1]
-
May cause respiratory irritation. [1]
Due to these hazards, appropriate personal protective equipment (PPE) and adherence to strict handling procedures are mandatory to ensure personnel safety.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical when handling this compound. The following table summarizes the required PPE.
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves: Nitrile or neoprene gloves are recommended. Given the lack of specific permeation data, it is advisable to use gloves with a thickness of at least 0.4 mm. Double gloving is a recommended practice. |
| Eye Protection | Chemical splash goggles: Must be worn at all times when handling the solid or solutions. A face shield should be worn in addition to goggles when there is a significant risk of splashing. |
| Skin and Body | Laboratory coat: A flame-resistant lab coat should be worn and buttoned. Chemical-resistant apron: Should be worn over the lab coat when handling larger quantities or when there is a risk of splashing. |
| Respiratory | Work in a certified chemical fume hood. If the potential for aerosolization exists or if working outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter is required. |
Note: Always inspect PPE for integrity before use. Contaminated PPE should be removed and disposed of properly.
Operational Plan: Step-by-Step Handling Procedure
Adherence to a standardized operational plan minimizes the risk of exposure and accidents.
Preparation and Engineering Controls:
-
Designated Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.
-
Spill Kit: A spill kit containing appropriate absorbent materials (e.g., vermiculite, sand) and neutralization agents for acidic or basic contaminants should be available.
Handling the Chemical:
-
Weighing: If weighing the solid compound, do so in a ventilated balance enclosure or within the fume hood to avoid inhalation of airborne particles.
-
Dissolving: When preparing solutions, slowly add the solid this compound to the solvent to avoid splashing.
-
Heating: If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames.
-
Transfers: Use appropriate tools (e.g., spatulas, pipettes with bulbs) to transfer the chemical. Mouth pipetting is strictly prohibited.
Post-Handling Procedures:
-
Decontamination: Thoroughly clean the work area with an appropriate solvent and then soap and water after handling is complete.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Solid Waste: Collect unreacted this compound and any contaminated solid materials (e.g., gloves, paper towels, absorbent pads) in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, clearly labeled hazardous waste container. Do not mix with incompatible waste streams.
-
-
Disposal Method: All waste containing this compound must be disposed of through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for chemical waste disposal. Incineration in a permitted hazardous waste incinerator is a common disposal method for organic compounds.
Workflow and Safety Relationships
The following diagram illustrates the logical flow of operations and the integral role of safety measures at each step.
Caption: Logical workflow for the safe handling of this compound.
Disclaimer: This information is intended as a guide and should be supplemented with a thorough review of the Safety Data Sheet (SDS) and consultation with your institution's Environmental Health and Safety (EHS) department. A comprehensive risk assessment should be performed before any new procedure involving this compound.
References
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
